6,7-Dichlorochroman-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dichloro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDHVYHUAYOZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506141 | |
| Record name | 6,7-Dichloro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27407-06-3 | |
| Record name | 6,7-Dichloro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Chroman-4-one Scaffold and the Significance of 6,7-Dichloro Substitution
An In-Depth Technical Guide to the Chemical Properties of 6,7-Dichlorochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
The chroman-4-one scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2] This structural motif, consisting of a fused dihydropyranone and benzene ring, serves as a versatile template in medicinal chemistry.[2] The strategic placement of substituents on the chroman-4-one framework is a key determinant of its therapeutic efficacy and selectivity, leading to a wide spectrum of biological actions including antimicrobial, anticancer, and enzyme inhibitory effects.[1][3]
This guide focuses on This compound , a specific derivative where the aromatic ring is substituted with two chlorine atoms. This substitution pattern significantly modulates the electronic properties and reactivity of the molecule. The two electron-withdrawing chlorine atoms at the C6 and C7 positions decrease the electron density of the aromatic ring, influencing its susceptibility to electrophilic substitution and altering the reactivity of the neighboring carbonyl group. Understanding these properties is crucial for its application as a key intermediate and building block in the synthesis of complex bioactive molecules and novel chemical entities.
Physicochemical and Spectroscopic Properties
This compound is an off-white to light yellow powder under standard conditions.[3] Its core chemical properties are summarized below, providing a foundational dataset for experimental design and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆Cl₂O₂ | - |
| Molecular Weight | 217.05 g/mol | - |
| CAS Number | 27407-06-3 | [3] |
| Appearance | Off-white to light yellow powder | [3] |
| Melting Point | 131-132 °C | [3] |
| Boiling Point | 361.6 ± 42.0 °C (Predicted) | [3] |
| Density | 1.469 ± 0.06 g/cm³ (Predicted) | [3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ: 2.79 (t, 2H), 4.52 (t, 2H), 7.10 (s, 1H), 7.90 (s, 1H) | [4] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ: 37.4, 67.6, 118.0, 120.2, 120.9, 126.0, 128.3, 140.0, 160.3, 189.9 | [4] |
Synthesis of this compound
The primary synthetic route to this compound involves an intramolecular Friedel-Crafts acylation of a substituted phenoxypropionic acid. This cyclization is effectively achieved using a strong acid catalyst, such as liquid hydrogen fluoride.
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of this compound.[4]
Materials:
-
3-(3,4-dichlorophenoxy)propionic acid (500 mg)
-
Liquid hydrogen fluoride (50 mL)
-
Solid carbon dioxide (dry ice)
-
Acetone
-
Diethyl ether
-
10% aqueous sodium carbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a suitable fume hood, suspend 500 mg of 3-(3,4-dichlorophenoxy)propionic acid in 50 mL of liquid hydrogen fluoride within a compatible reaction vessel.
-
Cooling: Cool the reaction system using a solid carbon dioxide/acetone bath.
-
Reaction: Stir the resulting slurry overnight. The cooling bath should not be replenished, allowing the reaction mixture to slowly warm to ambient temperature.
-
HF Removal: After the reaction is complete, carefully remove the hydrogen fluoride by evaporation with a gentle stream of air or nitrogen.
-
Extraction: Dissolve the solid residue in diethyl ether.
-
Washing: Transfer the ether solution to a separatory funnel and wash with a 10% aqueous sodium carbonate solution to neutralize any remaining acid.
-
Drying and Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield this compound as an off-white solid (typical yield: ~76%).[4] The product is often of sufficient purity for subsequent use without further purification.[4]
Spectroscopic Analysis: A Deeper Look
-
¹H NMR Spectroscopy : The proton NMR spectrum is characterized by four distinct signals. The two triplets at 2.79 ppm and 4.52 ppm correspond to the two methylene groups (-CH₂-) at the C3 and C2 positions, respectively.[4] The downfield shift of the C2 protons is due to the deshielding effect of the adjacent oxygen atom. Two singlets appear in the aromatic region at 7.10 ppm and 7.90 ppm, corresponding to the protons at C8 and C5, respectively.[4] The significant downfield shift of the C5 proton is caused by the anisotropic effect of the nearby carbonyl group.
-
¹³C NMR Spectroscopy : The carbon spectrum shows nine distinct signals, confirming the molecular structure.[4] The peak at 189.9 ppm is characteristic of a ketone carbonyl carbon. The signal at 67.6 ppm corresponds to the C2 carbon bonded to the ether oxygen, while the C3 methylene carbon appears at 37.4 ppm. The remaining signals in the 118.0-160.3 ppm range represent the carbons of the dichloro-substituted benzene ring.[4]
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit several key absorption bands. The most prominent feature is a strong C=O stretching vibration, characteristic of an aromatic ketone, which is expected in the range of 1660–1700 cm⁻¹.[5] Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[6] Additionally, C-H stretching from the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.[6] A distinct C-O-C stretching band for the ether linkage will also be present, typically in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 216. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments. The M+2 peak will have an intensity of approximately 65% of the M⁺ peak, and the M+4 peak will be about 10% of the M⁺ peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is governed by its three primary functional components: the ketone, the activated methylene group at C3, and the electron-deficient aromatic ring.
-
Reactions at the Carbonyl Group: The ketone at C4 is a primary site for nucleophilic attack. It can undergo reduction to the corresponding secondary alcohol, 6,7-Dichlorochroman-4-ol, using common reducing agents like sodium borohydride (NaBH₄). This transformation is fundamental for introducing stereocenters and further functionalization.
-
Reactions at the α-Methylene Group: The protons on the C3 carbon are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, such as in aldol condensations or alkylations, allowing for the introduction of substituents at the C3 position.
-
Aromatic Ring Substitution: The two chlorine atoms are strongly deactivating, making electrophilic aromatic substitution on the benzene ring challenging compared to the unsubstituted chroman-4-one. Substitution, if forced, would be directed by the activating ether oxygen and the deactivating chloro and carbonyl groups.
Representative Reaction: Reduction of the Carbonyl Group
Note: The DOT script above is a template. A graphical representation would require actual chemical structure images, which cannot be directly generated here. The diagram illustrates the nucleophilic attack of a hydride from NaBH₄ on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the final alcohol product.
Caption: Mechanism for the reduction of this compound.
Potential Applications in Research and Drug Development
Substituted chroman-4-ones are recognized as valuable scaffolds in drug discovery. While specific applications for this compound are not extensively documented, its structure suggests significant potential:
-
Intermediate for Novel Therapeutics: As a functionalized building block, it can be used to synthesize more complex molecules. The dichloro-substitution provides a unique electronic and steric profile that could be exploited to develop selective inhibitors for various enzymes, such as sirtuins (Sirt2), where substituted chromanones have shown promise.[3]
-
Scaffold for Anticancer Agents: The chroman-4-one core is present in compounds with demonstrated anticancer activity.[1] Further modification of this compound could lead to new cytotoxic agents for evaluation in cancer cell lines.
-
Probe for Structure-Activity Relationship (SAR) Studies: This molecule serves as an excellent starting point for SAR studies. By systematically modifying the ketone, the C2/C3 positions, or displacing the chlorine atoms, researchers can probe the structural requirements for binding to specific biological targets.
Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
References
- 1. 6-Chlorochroman-4-one | C9H7ClO2 | CID 95273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 27407-06-3 [chemicalbook.com]
- 4. 27407-06-3|this compound|BLD Pharm [bldpharm.com]
- 5. 6-Chlorothiochroman-4-one, 98% | Fisher Scientific [fishersci.ca]
- 6. 1,7-Dichloro-heptan-4-one | C7H12Cl2O | CID 246749 - PubChem [pubchem.ncbi.nlm.nih.gov]
6,7-Dichlorochroman-4-one synthesis methods
An In-Depth Technical Guide to the Synthesis of 6,7-Dichlorochroman-4-one
Abstract
This compound is a key heterocyclic intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its rigid, bicyclic scaffold, decorated with chlorine atoms, provides a unique template for drug design and development. This technical guide provides a comprehensive overview of the primary and alternative synthetic routes to this compound, intended for researchers and professionals in organic synthesis and medicinal chemistry. The document details reaction mechanisms, step-by-step experimental protocols, and discusses the rationale behind procedural choices, emphasizing safety and efficiency.
Introduction
Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant pharmacological properties. The targeted substitution of the benzo ring, as seen in this compound, is a critical strategy for modulating the physicochemical and biological properties of resulting compounds, including receptor affinity, metabolic stability, and bioavailability. This guide focuses on the practical synthesis of this important building block, presenting a robust and validated primary method alongside a discussion of potential alternative strategies.
Primary Synthetic Route: Intramolecular Friedel-Crafts Acylation
The most direct and widely cited method for constructing the this compound scaffold is a two-step process. This pathway begins with the synthesis of a substituted phenoxypropanoic acid, followed by an acid-catalyzed intramolecular Friedel-Crafts acylation to close the heterocyclic ring.
Logical Workflow: Primary Synthesis
Caption: Workflow for the primary synthesis of this compound.
Step 1: Synthesis of 3-(3,4-Dichlorophenoxy)propanoic Acid
The synthesis of the carboxylic acid precursor is achieved via a Williamson ether synthesis. In this reaction, the phenoxide ion of 3,4-dichlorophenol acts as a nucleophile, displacing the chloride from 3-chloropropanoic acid.
Reaction Mechanism: The reaction is initiated by deprotonating 3,4-dichlorophenol with a strong base, typically sodium hydroxide, to form the more nucleophilic sodium 3,4-dichlorophenoxide. This is followed by an SN2 attack on the electrophilic carbon of 3-chloropropanoic acid.
Caption: Reaction scheme for precursor synthesis.
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4-dichlorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).
-
Addition: To the resulting solution, add 3-chloropropanoic acid (1.1 eq) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The product will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum. The product, 3-(3,4-dichlorophenoxy)propanoic acid, is typically obtained in high purity and can be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization
This critical step involves the cyclization of the propanoic acid precursor to form the chromanone ring system. The reaction is an electrophilic aromatic substitution where the acylium ion, formed from the carboxylic acid, is attacked by the electron-rich aromatic ring.
Reaction Mechanism: In the presence of a strong acid, the carboxylic acid is protonated and subsequently loses water to form a highly electrophilic acylium ion. This intermediate is then attacked by the ortho-position of the dichlorophenyl ring, followed by deprotonation to restore aromaticity and yield the final product.
Experimental Protocol (Using Liquid Hydrogen Fluoride): [1]
-
Caution: Liquid hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves and face shield. An HF-neutralizing agent (e.g., calcium gluconate gel) must be readily available.*
-
Setup: In a specialized fluoropolymer (e.g., Teflon) reaction vessel, suspend 3-(3,4-dichlorophenoxy)propanoic acid (1.0 eq, 500 mg) in liquid hydrogen fluoride (approx. 50 mL). Cool the vessel using a dry ice/acetone bath.
-
Reaction: Stir the slurry overnight, allowing the cooling bath to expire naturally and the reaction to slowly warm to room temperature.
-
Quenching: Carefully remove the hydrogen fluoride with a stream of dry nitrogen or air.
-
Work-up: Dissolve the resulting solid residue in diethyl ether and wash it with a 10% aqueous sodium carbonate solution to remove any unreacted acid.
-
Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield this compound.[1]
| Parameter | Value | Reference |
| Starting Material | 3-(3,4-Dichlorophenoxy)propanoic acid | [1] |
| Reagent | Liquid Hydrogen Fluoride (HF) | [1] |
| Temperature | Cooled (Dry Ice/Acetone) to RT | [1] |
| Reaction Time | Overnight | [1] |
| Yield | 76% | [1] |
Alternative Cyclization Reagents
Due to the significant hazards associated with liquid HF, alternative strong acids are commonly employed for intramolecular Friedel-Crafts acylations.[2]
-
Polyphosphoric Acid (PPA): PPA is a viscous liquid that is effective for cyclization but often requires high temperatures ( >100 °C) and can be difficult to stir and handle.[2][3]
-
Eaton's Reagent (7.5-10% P₂O₅ in Methanesulfonic Acid): This reagent is a highly effective alternative that is less viscous and often promotes cyclization under milder conditions than PPA.[1][4][5] Its ease of handling makes it a safer and more practical choice for laboratory-scale synthesis.[6] The reaction typically involves heating the precursor in Eaton's reagent at 60-80 °C for a few hours.
Alternative Synthetic Route: From 2'-Hydroxyacetophenone
An alternative strategy for constructing the chroman-4-one core involves a base-mediated condensation followed by an intramolecular oxa-Michael addition.[7] This route, while not directly reported for the 6,7-dichloro derivative, is a common and powerful method for chromanone synthesis.
Proposed Synthetic Pathway
This route would begin with the synthesis of 4,5-dichloro-2-hydroxyacetophenone, which is not commercially common but could be prepared via a Fries rearrangement of 3,4-dichlorophenyl acetate. This intermediate would then react with an appropriate aldehyde in an aldol condensation, followed by spontaneous cyclization. For the synthesis of the parent this compound (with no substitution at the 2-position), formaldehyde would be the required aldehyde.
Caption: Proposed alternative synthesis via a 2'-hydroxyacetophenone intermediate.
Causality and Experimental Choices:
-
Fries Rearrangement: The conversion of 3,4-dichlorophenyl acetate to 4,5-dichloro-2-hydroxyacetophenone is a key step. This electrophilic substitution is typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃) and directs the acyl group primarily to the ortho and para positions relative to the hydroxyl group.[8] The desired ortho-acylated product must be separated from the para isomer.
-
Aldol Condensation & Cyclization: The reaction of the 2'-hydroxyacetophenone with an aldehyde (e.g., formaldehyde or its equivalent) in the presence of a base (like DIPA or NaOH) would generate an α,β-unsaturated ketone (a chalcone-like intermediate).[7] The proximate phenolic hydroxyl group can then readily undergo a conjugate (Michael) addition to the double bond, closing the six-membered ring to form the chroman-4-one product.[7]
This route offers modularity, as different aldehydes can be used to install various substituents at the 2-position of the chroman-4-one core. However, the synthesis and purification of the required 4,5-dichloro-2-hydroxyacetophenone intermediate adds complexity compared to the more linear Friedel-Crafts approach.
Purification and Characterization
Purification: The crude this compound obtained from the synthesis is typically an off-white solid.[1] Purification can be achieved by:
-
Recrystallization: Using a suitable solvent system such as ethanol/water or hexane/ethyl acetate.
-
Flash Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexane as the eluent.
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques. Published data for this compound is as follows:
| Technique | Data | Reference |
| ¹H NMR | (400 MHz, CDCl₃) δ: 7.90 (s, 1H), 7.10 (s, 1H), 4.52 (t, 2H), 2.79 (t, 2H) | [1] |
| ¹³C NMR | (100 MHz, CDCl₃) δ: 189.9, 160.3, 140.0, 128.3, 126.0, 120.9, 120.2, 118.0, 67.6, 37.4 | [1] |
| Appearance | Off-white solid | [1] |
Conclusion
The synthesis of this compound is most reliably achieved via a two-step sequence involving the preparation of 3-(3,4-dichlorophenoxy)propanoic acid followed by an intramolecular Friedel-Crafts acylation. While the use of liquid hydrogen fluoride provides high yields, safer and more accessible alternatives like Eaton's reagent are highly recommended for this transformation. Alternative routes, such as those proceeding through a 2'-hydroxyacetophenone intermediate, offer synthetic flexibility but may require more extensive optimization. The protocols and discussions provided herein serve as a comprehensive guide for researchers to confidently and safely produce this valuable chemical intermediate.
References
- 1. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ijrpc.com [ijrpc.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Scrutiny of 6,7-Dichlorochroman-4-one: A Technical Guide
Introduction: The Structural Significance of 6,7-Dichlorochroman-4-one
This compound is a halogenated heterocyclic compound belonging to the chromanone class. The chromanone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds. The introduction of chlorine atoms onto the benzo-fused ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions. This makes this compound a molecule of interest for researchers in drug discovery and materials science.
A thorough and unambiguous structural elucidation is the cornerstone of any chemical research endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap of a molecule's atomic connectivity and chemical environment. This guide offers an in-depth analysis of the spectroscopic data for this compound, providing not just the data itself, but also the underlying principles and experimental considerations that enable its accurate interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into their chemical environment.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube. The deuterated solvent is chosen for its ability to dissolve the analyte and for its minimal interference in the ¹H NMR spectrum.
-
Instrument Setup: The NMR spectrometer is tuned to the ¹H frequency (e.g., 400 MHz). Standard acquisition parameters are set, including an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Acquisition: The ¹H NMR spectrum is acquired. Tetramethylsilane (TMS) is typically used as an internal standard and its signal is set to 0.00 ppm.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline-corrected. The chemical shifts (δ) are reported in parts per million (ppm).
Data Interpretation and Mechanistic Insights: ¹H NMR
The ¹H NMR spectrum of this compound in CDCl₃ exhibits four distinct signals, consistent with its molecular structure.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.90 | Singlet (s) | 1H | H-5 | The proton at position 5 is a singlet due to the absence of adjacent protons. Its downfield shift is attributed to the deshielding effect of the neighboring carbonyl group and the aromatic ring current. |
| 7.10 | Singlet (s) | 1H | H-8 | The proton at position 8 is also a singlet as it has no adjacent protons. It appears upfield relative to H-5 due to its greater distance from the electron-withdrawing carbonyl group. |
| 4.52 | Triplet (t) | 2H | H-2 | The methylene protons at position 2 are deshielded by the adjacent oxygen atom, resulting in a downfield chemical shift. They appear as a triplet due to coupling with the two neighboring protons at position 3. |
| 2.79 | Triplet (t) | 2H | H-3 | The methylene protons at position 3 are adjacent to the carbonyl group, which deshields them. They appear as a triplet due to coupling with the two neighboring protons at position 2. |
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used.
-
Instrument Setup: The NMR spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz). Proton-decoupled acquisition mode is selected.
-
Data Acquisition: The ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline-corrected. Chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Data Interpretation and Mechanistic Insights: ¹³C NMR
The ¹³C NMR spectrum of this compound in CDCl₃ displays ten distinct signals, corresponding to the nine carbon atoms of the chromanone core and one for the carbonyl group.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 189.9 | C-4 (C=O) | The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift. |
| 160.3 | C-8a | This quaternary carbon is adjacent to the oxygen atom and part of the aromatic system, leading to a downfield shift. |
| 140.0 | C-6 | The chlorine substituent causes a downfield shift of the carbon to which it is attached. |
| 128.3 | C-7 | Similar to C-6, the carbon bearing the second chlorine atom is shifted downfield. |
| 126.0 | C-5 | This aromatic methine carbon is deshielded by the ring current and the adjacent carbonyl group. |
| 120.9 | C-4a | This quaternary carbon is part of the aromatic ring and is influenced by the fused heterocyclic ring. |
| 120.2 | C-8 | This aromatic methine carbon's chemical shift is influenced by the ring current and the adjacent oxygen atom. |
| 118.0 | Not explicitly assigned | This signal likely corresponds to one of the quaternary carbons in the aromatic ring. |
| 67.6 | C-2 | The carbon at position 2 is attached to the electronegative oxygen atom, resulting in a downfield shift into the aliphatic region. |
| 37.4 | C-3 | The carbon at position 3 is adjacent to the carbonyl group, causing a moderate downfield shift. |
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: The FTIR spectrometer is set to acquire a spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
Data Acquisition: The sample is placed in the infrared beam, and the spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Predicted Data Interpretation and Mechanistic Insights: IR
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance | Rationale |
| ~3100-3000 | Aromatic C-H Stretch | Weak to medium | The stretching vibrations of the C-H bonds on the aromatic ring. |
| ~2900-2800 | Aliphatic C-H Stretch | Weak to medium | The symmetric and asymmetric stretching vibrations of the methylene (CH₂) groups at positions 2 and 3. |
| ~1680 | Carbonyl (C=O) Stretch | Strong, sharp | The prominent absorption due to the stretching of the conjugated ketone carbonyl group. The conjugation with the aromatic ring lowers the frequency from a typical saturated ketone (~1715 cm⁻¹). |
| ~1600, ~1470 | Aromatic C=C Stretch | Medium to strong | The characteristic stretching vibrations of the carbon-carbon double bonds within the benzene ring. |
| ~1250 | Aryl-O-Alkyl Ether C-O Stretch | Strong | The asymmetric stretching of the C-O-C bond of the aryl ether moiety within the chromanone ring. |
| ~850-800 | C-Cl Stretch | Medium to strong | The stretching vibrations of the carbon-chlorine bonds. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The sample is ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Data Interpretation and Mechanistic Insights: MS
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
Molecular Ion (M⁺): The molecular ion peak would appear as a cluster of peaks due to the different combinations of chlorine isotopes.
-
M⁺: [C₉H₆³⁵Cl₂O₂]⁺
-
[M+2]⁺: [C₉H₆³⁵Cl³⁷ClO₂]⁺
-
[M+4]⁺: [C₉H₆³⁷Cl₂O₂]⁺ The relative intensities of these peaks are expected to be approximately 9:6:1.
-
-
Key Fragmentation Pathways: Electron ionization would likely induce fragmentation of the chromanone ring. Common fragmentation pathways for chromanones include:
-
Retro-Diels-Alder (RDA) reaction: This would involve the cleavage of the heterocyclic ring, leading to the formation of a dichlorophenol radical cation and the loss of ethylene.
-
Loss of CO: Fragmentation involving the loss of a neutral carbon monoxide molecule is common for carbonyl-containing compounds.
-
Cleavage adjacent to the ether oxygen: This could lead to the formation of various charged fragments.
-
Visualizing the Workflow
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion: A Coherent Structural Portrait
The collective evidence from ¹H NMR, ¹³C NMR, and predicted IR and Mass Spectrometry data provides a comprehensive and self-validating structural confirmation of this compound. The specific chemical shifts and coupling patterns in the NMR spectra define the precise arrangement of protons and carbons, while the characteristic absorptions in the IR spectrum (predicted) and the isotopic pattern in the mass spectrum (predicted) corroborate the presence of key functional groups and the elemental composition. This detailed spectroscopic guide serves as a valuable resource for scientists working with this compound, enabling its confident identification and use in further research and development.
6,7-Dichlorochroman-4-one: A Comprehensive Technical Guide for Researchers in Drug Discovery
Abstract: This guide provides an in-depth technical overview of 6,7-Dichlorochroman-4-one (CAS Number: 27407-06-3), a halogenated heterocyclic ketone of significant interest to the scientific community. We will explore its chemical and physical properties, established synthesis and purification protocols, and its emerging applications in the field of drug discovery. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this compound.
Section 1: Introduction to this compound
Chemical Identity and Nomenclature
This compound is a synthetic organic compound characterized by a chromanone core structure. The chromanone, or chroman-4-one, scaffold is a prominent heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Structurally, it features a benzene ring fused to a dihydropyran ring.[1] In this specific derivative, chlorine atoms are substituted at the 6th and 7th positions of the aromatic ring.
-
IUPAC Name: 6,7-dichloro-2,3-dihydro-4H-chromen-4-one
-
CAS Number: 27407-06-3
-
Molecular Formula: C₉H₆Cl₂O₂
-
Synonyms: 6,7-Dichloro-4-chromanone
The Chroman-4-one Scaffold: A Privileged Structure
The chroman-4-one scaffold is recognized as a "privileged structure" in drug discovery due to its presence in a wide array of biologically active natural products, particularly flavonoids, and synthetic compounds.[1][2] The absence of a C2-C3 double bond distinguishes chromanones from the related chromones, leading to significant variations in their biological activities.[1][3] This structural motif is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antifungal properties.[1] The versatility of the chroman-4-one core makes it an attractive starting point for the design and synthesis of novel therapeutic agents.[3][4]
Overview of Biological Significance
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural analogs have shown significant potential in various therapeutic areas. The chroman-4-one core is a key component in compounds being investigated for a range of diseases.[2] For instance, derivatives of the related thiochroman-4-one have been synthesized and evaluated for their antibacterial activity.[5] The strategic placement of dichloro substituents on the aromatic ring is a common medicinal chemistry approach to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, often enhancing its potency or altering its metabolic stability. Therefore, this compound represents a valuable building block for the synthesis of novel bioactive molecules.[6]
Section 2: Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development.
Tabulated Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 217.05 g/mol | [7] |
| Appearance | Off-white solid | [7] |
| Melting Point | Not explicitly stated, but related compounds have melting points in the range of 185-188 °C.[8] | |
| Solubility | Insoluble in water.[9] |
Spectroscopic Profile
Spectroscopic data is essential for the unambiguous identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 217.05 g/mol , along with characteristic isotopic peaks due to the presence of two chlorine atoms.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch, characteristic of the ketone functional group.
Purity and Analytical Methods
Ensuring the purity of this compound is critical for obtaining reliable and reproducible experimental results.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of organic compounds. A typical method would involve a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol, and UV detection.
-
Gas Chromatography (GC): GC can also be employed for purity analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification.[10][11]
Section 3: Synthesis and Purification
The synthesis of this compound is achievable through established organic chemistry methodologies.
Common Synthetic Route
A common and effective method for the synthesis of this compound involves the intramolecular cyclization of 3-(3,4-dichlorophenoxy)propionic acid.[7]
Step-by-Step Synthesis Protocol
The following protocol is based on a reported synthesis of this compound:[7]
-
Reaction Setup: Suspend 500 mg of 3-(3,4-dichlorophenoxy)propionic acid in 50 mL of liquid hydrogen fluoride in a suitable reaction vessel. Cool the reaction system using a solid carbon dioxide/acetone bath.
-
Reaction: Stir the reaction mixture overnight, allowing the cooling bath to expire without replenishment.
-
Workup: After the reaction is complete, carefully remove the hydrogen fluoride using a stream of air.
-
Extraction: Dissolve the residual solid in ether and wash with a 10% aqueous sodium carbonate solution.
-
Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Evaporate the solvent to yield this compound. This procedure has been reported to yield the product with sufficient purity.[7]
Purification
For applications requiring higher purity, the crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Synthesis Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 27407-06-3|this compound|BLD Pharm [bldpharm.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. fishersci.com [fishersci.com]
- 10. Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Table 7-2, Analytical Methods for Determining 1,1-Dichloroethane in Environmental Samples - TOXICOLOGICAL PROFILE FOR 1,1-DICHLOROETHANE - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Biological Versatility of 6,7-Dichlorochroman-4-one: A Technical Guide for Drug Discovery Professionals
Introduction: The Chroman-4-one Scaffold as a Privileged Motif in Medicinal Chemistry
The chroman-4-one framework is a well-established "privileged structure" in the field of drug discovery and heterocyclic chemistry. This bicyclic system, consisting of a benzene ring fused to a dihydropyranone ring, serves as the core of numerous naturally occurring and synthetic molecules with a broad spectrum of biological activities.[1] The inherent structural features of the chroman-4-one scaffold, including its relative rigidity and the presence of a ketone group and an ether linkage, provide a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological properties. Derivatives of chroman-4-one have demonstrated significant potential in various therapeutic areas, exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] The strategic placement of various substituents on the aromatic and heterocyclic rings can profoundly influence the molecule's interaction with biological targets, leading to the development of potent and selective therapeutic agents.[4]
This technical guide provides an in-depth exploration of a specific, yet under-investigated derivative: 6,7-Dichlorochroman-4-one . While direct and extensive biological data for this particular compound are not abundant in the current literature, this guide will leverage the wealth of knowledge on the broader chroman-4-one class and the well-documented influence of halogenation on biological activity to present a comprehensive overview of its potential. We will delve into its synthesis, plausible mechanisms of action based on structure-activity relationships (SAR), and propose robust experimental protocols for its biological evaluation.
Synthesis of this compound: A Foundational Protocol
The synthesis of this compound is a critical first step in its biological evaluation. A common and effective method involves the intramolecular cyclization of a substituted phenoxypropanoic acid. This approach provides a reliable route to the target compound.
Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation
This protocol is adapted from established methods for the synthesis of chroman-4-one derivatives.
Step 1: Synthesis of 3-(3,4-Dichlorophenoxy)propanoic Acid
-
To a solution of 3,4-dichlorophenol in a suitable solvent (e.g., acetone), add an equimolar amount of a base (e.g., potassium carbonate).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-bromopropanoic acid to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture, filter to remove the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain pure 3-(3,4-dichlorophenoxy)propanoic acid.
Step 2: Intramolecular Cyclization to this compound
-
Add the synthesized 3-(3,4-dichlorophenoxy)propanoic acid to a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture at an elevated temperature (e.g., 80-100 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Anticipated Biological Activities and Mechanistic Insights: A Structure-Activity Relationship Perspective
While specific biological data for this compound is limited, we can infer its potential activities based on the known pharmacology of the chroman-4-one scaffold and the influence of halogen substituents.
Potential Anticancer Activity
The chroman-4-one skeleton is a common feature in many compounds with demonstrated anticancer properties.[5] Halogenation, particularly with chlorine, has been shown to enhance the cytotoxic effects of various heterocyclic compounds.[6] The presence of two chlorine atoms at the 6 and 7 positions of the chroman-4-one ring is likely to significantly impact its electronic and lipophilic properties, which could lead to enhanced interactions with biological targets relevant to cancer.
Plausible Mechanisms of Action:
-
Induction of Apoptosis: Many chroman-4-one derivatives exert their anticancer effects by inducing programmed cell death (apoptosis).[7] The 6,7-dichloro substitution could enhance this activity by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family.
-
Cell Cycle Arrest: Another common mechanism of anticancer agents is the disruption of the cell cycle.[7] this compound could potentially induce cell cycle arrest at the G2/M phase, a mechanism observed for other substituted quinolinone derivatives.[8]
-
Inhibition of Kinases: The quinoline core, structurally related to the chroman-4-one scaffold, is a well-known kinase inhibitor.[9] It is plausible that this compound could inhibit the activity of protein kinases that are crucial for cancer cell proliferation and survival.
Potential Antimicrobial Activity
Chroman-4-one derivatives have also been investigated for their antimicrobial properties.[2][10] The introduction of halogen atoms can increase the lipophilicity of a molecule, potentially facilitating its passage through microbial cell membranes.[6] Furthermore, the electronegativity of chlorine atoms can alter the electron distribution within the molecule, possibly enhancing its interaction with microbial enzymes or other critical cellular components.
Plausible Mechanisms of Action:
-
Disruption of Cell Wall Synthesis: Some antimicrobial agents function by inhibiting the synthesis of the bacterial cell wall. The rigid structure of this compound might allow it to interfere with the enzymes involved in this process.
-
Inhibition of Microbial Enzymes: The compound could act as an inhibitor of essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.
-
Membrane Disruption: The increased lipophilicity due to the dichloro substitutions could lead to the disruption of the microbial cell membrane integrity, causing leakage of cellular contents and cell death.
Proposed Experimental Workflows for Biological Evaluation
To validate the hypothesized biological activities of this compound, a series of well-defined in vitro assays are recommended.
Anticancer Activity Screening
A tiered approach is proposed to comprehensively evaluate the anticancer potential of this compound.
Workflow for Anticancer Evaluation
Caption: Workflow for evaluating the anticancer activity of this compound.
Detailed Protocols:
-
MTT Assay for Cell Viability:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[11]
-
-
Annexin V/PI Apoptosis Assay:
-
Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Antimicrobial Activity Screening
A standard set of assays can be employed to determine the antimicrobial spectrum and potency of this compound.
Workflow for Antimicrobial Evaluation
Caption: Workflow for evaluating the antimicrobial activity of this compound.
Detailed Protocols:
-
Broth Microdilution for MIC Determination:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.[7]
-
-
MBC/MFC Determination:
-
Following the MIC determination, aliquot a small volume from the wells showing no visible growth onto agar plates.
-
Incubate the agar plates under appropriate conditions.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
-
Quantitative Data Summary
As direct experimental data for this compound is not available, the following table presents a hypothetical summary of potential biological activity based on the known activities of related chroman-4-one derivatives. This serves as a template for organizing future experimental findings.
| Biological Activity | Assay | Test System | Hypothetical IC50/MIC (µM) | Reference Compound (IC50/MIC, µM) |
| Anticancer | MTT | HCT116 (Colon Cancer) | 5-15 | Doxorubicin (~0.1) |
| MTT | MCF-7 (Breast Cancer) | 10-25 | Doxorubicin (~0.5) | |
| Antimicrobial | Broth Microdilution | Staphylococcus aureus | 8-32 | Ciprofloxacin (~1) |
| Broth Microdilution | Escherichia coli | 32-64 | Ciprofloxacin (~0.015) |
Conclusion and Future Directions
This compound represents an intriguing yet underexplored molecule within the pharmacologically rich class of chroman-4-ones. Based on robust structure-activity relationship data from related halogenated heterocyclic compounds, it is reasonable to hypothesize that this derivative possesses significant anticancer and antimicrobial potential. The strategic placement of two chlorine atoms on the aromatic ring is anticipated to enhance its lipophilicity and modulate its electronic properties, potentially leading to improved biological activity.
The experimental workflows and protocols detailed in this guide provide a clear and scientifically rigorous path for the comprehensive biological evaluation of this compound. Future research should focus on its synthesis and subsequent screening using the proposed assays. Positive initial findings would warrant more in-depth mechanistic studies to elucidate its precise molecular targets and pathways of action. The exploration of this compound and its analogs could unveil a new class of potent therapeutic agents, further highlighting the enduring value of the chroman-4-one scaffold in modern drug discovery.
References
- 1. Antimicrobial, antioxidant and cytotoxic evaluation of diazenyl chalcones along with insights to mechanism of interaction by molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 2-vinylchroman-4-ones as potent antibiotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of bacterial surface components: bacterial extracts and defined bacterial cell wall components as immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) promoted G2/M arrest through inhibition of CDK1 and induced apoptosis through the mitochondrial-dependent pathway in CT-26 murine colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Screening of 6,7-Dichlorochroman-4-one
Introduction
The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of a wide array of natural products and synthetic molecules with significant biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of therapeutic potential, including anticancer,[3][4] anti-inflammatory,[5] antimicrobial,[5] and anti-parasitic properties.[6] The specific substitution patterns on the chroman-4-one ring system play a critical role in modulating this activity, with halogen substitutions, in particular, being a well-established strategy for enhancing potency and altering selectivity.[3]
This guide focuses on 6,7-Dichlorochroman-4-one , a derivative whose systematic biological evaluation is of considerable interest. The presence of two chlorine atoms on the aromatic ring suggests potentially unique electronic and lipophilic properties that could translate into novel biological functions. This document provides a comprehensive, workflow-driven framework for the initial in vitro screening of this compound. As a senior application scientist, the goal is not merely to present protocols, but to elucidate the strategic rationale behind the experimental cascade, ensuring a logical, efficient, and scientifically rigorous evaluation.
Section 1: Compound Profile and Strategic Rationale
Before commencing any screening, a thorough understanding of the test article is paramount. This compound is a synthetic organic compound whose potential is inferred from the activities of its chemical relatives.
| Property | Data | Source(s) |
| IUPAC Name | 6,7-dichloro-2,3-dihydrochromen-4-one | [7] |
| CAS Number | 27407-06-3 | [7][8] |
| Molecular Formula | C₉H₆Cl₂O₂ | [7] |
| Molecular Weight | 217.05 g/mol | [7] |
| Appearance | Off-white solid (typical) | [7] |
| Synthesis Precursor | 3-(3,4-Dichlorophenoxy)propanoic acid | [7] |
Rationale for Screening: The decision to screen this compound is based on the following principles:
-
Proven Pharmacophore: The chroman-4-one core is a validated starting point for drug discovery.[1][9]
-
Modulatory Role of Halogens: Halogenation is a key tool in medicinal chemistry to improve metabolic stability, cell permeability, and binding affinity. The specific 6,7-dichloro pattern warrants investigation.[3]
-
Broad Therapeutic Potential: The wide range of activities associated with this scaffold necessitates a multi-pronged screening approach to identify its most promising therapeutic application.[5][10][11]
Section 2: The In Vitro Screening Cascade: A Strategic Workflow
A tiered or cascaded approach is the most resource-efficient method for screening novel compounds. This strategy begins with broad, high-throughput assays to identify general activity and progresses to more complex, specific assays to elucidate the mechanism of action. This ensures that time and resources are focused on compounds with the most promising characteristics.[12]
Caption: A logical workflow for the in vitro screening of a novel compound.
Section 3: Primary Screening - Comprehensive Cytotoxicity Profiling
The critical first step in evaluating a novel compound is to determine its effect on cell viability and proliferation.[13] This is typically achieved by screening against a panel of human cancer cell lines and at least one non-cancerous cell line to establish both potency (how much drug is needed) and selectivity (does it preferentially affect cancer cells).[3][14]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product.[14][16]
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture selected cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, and HEK293 normal kidney cells) in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubate the plates for 48-72 hours.[13]
-
-
MTT Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit cell growth by 50%.[10][13]
-
Data Presentation: IC₅₀ and Selectivity Index
The results of the cytotoxicity screen should be summarized in a clear, tabular format. The Selectivity Index (SI) is a crucial parameter calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells, with a higher value indicating greater cancer cell selectivity.[16]
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Type | IC₅₀ (µM) [Mean ± SD] | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.1 | 6.4 |
| A549 | Lung Carcinoma | 18.2 ± 2.3 | 4.4 |
| DU-145 | Prostate Carcinoma | 25.0 ± 3.5 | 3.2 |
| HEK293 | Normal Kidney | 80.0 ± 7.8 | - |
Section 4: Secondary Screening - Elucidating Biological Activity
If the primary screen reveals potent and selective activity (e.g., an SI > 2-3), the next logical step is to investigate the potential mechanism or therapeutic application. Based on the known activities of the chromanone scaffold, investigations into anticancer, anti-inflammatory, and antimicrobial effects are warranted.
Anticancer Mechanistic Assays
A common mechanism by which cytotoxic compounds kill cancer cells is through the induction of apoptosis (programmed cell death) and/or cell cycle arrest.[17]
Experimental Protocol: Annexin V/PI Apoptosis Assay This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Cell Treatment: Seed a selected cancer cell line (e.g., MCF-7) in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest both floating and adherent cells, wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. An increase in the Annexin V positive population indicates the induction of apoptosis.[15]
Caption: Hypothesized intrinsic apoptosis pathway targeted by chromanones.
Anti-inflammatory Activity Assays
Chronic inflammation is linked to numerous diseases, making anti-inflammatory activity a valuable therapeutic property.[18]
Experimental Protocol: Nitric Oxide (NO) Inhibition in Macrophages This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[18]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells and seed them into a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.
-
NO Measurement: Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess Reagent system.
-
Analysis: A reduction in nitrite levels in compound-treated wells compared to LPS-only wells indicates anti-inflammatory activity.[18]
Antimicrobial Screening
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[19] Heterocyclic compounds are a rich source of such molecules.[20][21]
Experimental Protocol: Broth Microdilution for MIC Determination This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[5]
-
Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound in a suitable bacterial growth broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of a test bacterium (e.g., Staphylococcus aureus or Escherichia coli) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visual inspection. The MIC is the lowest concentration well in which no bacterial growth (turbidity) is observed.[5]
Conclusion and Future Directions
This guide outlines a systematic and logical in vitro screening strategy for this compound. The process begins with a broad assessment of cytotoxicity to establish potency and selectivity, followed by a series of targeted secondary assays to probe for specific anticancer, anti-inflammatory, or antimicrobial activities. Positive results, or "hits," from this cascade would provide a strong rationale for more advanced preclinical studies, including mechanism of action deconvolution, in vivo efficacy testing in animal models, and pharmacokinetic profiling. The chroman-4-one scaffold continues to be a fertile ground for drug discovery, and a rigorous in vitro evaluation is the foundational first step in unlocking the therapeutic potential of novel derivatives like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 6. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. 27407-06-3|this compound|BLD Pharm [bldpharm.com]
- 9. Making sure you're not a bot! [gupea.ub.gu.se]
- 10. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 13. benchchem.com [benchchem.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnrjournal.com [pnrjournal.com]
- 20. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Unraveling the Enigmatic Mechanism of 6,7-Dichlorochroman-4-one: A Technical Guide for Drug Discovery Professionals
Foreword: The Emergence of Chromanones in Therapeutic Development
The chroman-4-one scaffold has garnered considerable attention within the medicinal chemistry landscape, serving as a privileged structure for the development of novel therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide delves into the specific molecular mechanism of a compelling derivative, 6,7-Dichlorochroman-4-one, synthesizing current understanding and providing a technical framework for its investigation and potential therapeutic application. While direct, extensive research on this specific molecule is nascent, a robust body of evidence from structurally related analogs allows for the formulation of a strong, data-driven hypothesis regarding its primary mode of action.
The Prime Hypothesis: Selective Inhibition of Sirtuin 2 (SIRT2)
The principal mechanism of action proposed for this compound is the selective inhibition of Sirtuin 2 (SIRT2), a member of the class III histone deacetylases (HDACs).[3] Sirtuins are NAD+-dependent enzymes that play crucial roles in various cellular processes, including cell cycle regulation, DNA repair, and metabolism.[3] SIRT2, in particular, has emerged as a significant target in oncology and neurodegenerative diseases.[3][4]
The foundation for this hypothesis is built upon extensive structure-activity relationship (SAR) studies of substituted chroman-4-one derivatives. Research has consistently demonstrated that the introduction of electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one core enhances both the potency and selectivity of SIRT2 inhibition.[3][4] Halogens, such as chlorine and bromine, have proven to be particularly effective in this regard.[3][5] For instance, the compound 6,8-dibromo-2-pentylchroman-4-one was identified as a potent and selective SIRT2 inhibitor with an IC50 value of 1.5 μM.[3][4] The presence of chlorine atoms at the 6- and 7-positions of this compound aligns perfectly with this established SAR, strongly suggesting a similar inhibitory activity against SIRT2.
The Consequence of SIRT2 Inhibition: A Cascade of Cellular Events
Inhibition of SIRT2 by compounds like this compound is anticipated to trigger a series of downstream cellular events with significant therapeutic implications. One of the primary substrates of SIRT2 is α-tubulin.[5] By inhibiting SIRT2, this compound would lead to the hyperacetylation of α-tubulin, a post-translational modification that can disrupt microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[5] This provides a clear mechanistic link to the observed antiproliferative effects of many chroman-4-one derivatives in various cancer cell lines.[5][6]
Furthermore, SIRT2 has been implicated in the regulation of oncogenes such as c-Myc.[7] Potent and selective SIRT2 inhibitors have been shown to promote the degradation of the c-Myc oncoprotein, exhibiting broad anticancer activity.[7] This suggests that this compound could exert its anticancer effects through a dual mechanism of inducing tubulin hyperacetylation and promoting the degradation of key oncogenic proteins.
The following diagram illustrates the proposed signaling pathway initiated by the inhibition of SIRT2 by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 6,7-Dichlorochroman-4-one in Common Laboratory Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 6,7-Dichlorochroman-4-one (CAS No. 27407-06-3). In the absence of extensive, publicly available experimental solubility data for this specific compound, this document leverages foundational chemical principles, analysis of its molecular structure, and empirical data from analogous compounds to build a robust theoretical solubility profile. The primary objective is to equip researchers, scientists, and drug development professionals with the predictive knowledge and practical methodologies required to effectively utilize this compound in a laboratory setting. A detailed, self-validating experimental protocol for quantitative solubility determination via the established shake-flask method is provided to empower users to generate precise, application-specific data.
Physicochemical Characterization of this compound
Understanding the physicochemical properties of a compound is paramount to predicting its behavior in various solvents. While experimental data for this compound is limited, we can deduce its key characteristics from its molecular structure and compare them to the well-documented parent compound, Chroman-4-one.
Molecular Structure Analysis: this compound is a substituted heterocyclic compound. Its structure consists of a benzene ring fused to a dihydropyranone ring, with two chlorine atoms substituted at the 6 and 7 positions.
Key structural features influencing solubility include:
-
Aromatic System: A dichlorinated benzene ring, which is largely nonpolar and hydrophobic.
-
Ketone Group: A carbonyl (C=O) group at position 4, which is a polar, hydrogen-bond accepting moiety.
-
Ether Linkage: An oxygen atom within the heterocyclic ring, providing a polar ether linkage that can also accept hydrogen bonds.
-
Lack of Hydrogen-Bond Donors: The molecule has no acidic protons (like -OH or -NH) to donate in hydrogen bonding.
These features create a molecule with a mixed polarity. The bulky, nonpolar dichlorobenzene portion suggests poor solubility in water, while the polar ketone and ether functionalities indicate an affinity for polar organic solvents.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Chroman-4-one (Parent Compound) |
| CAS Number | 27407-06-3[1][2][3][4] | 491-37-2[5] |
| Molecular Formula | C₉H₆Cl₂O₂[1] | C₉H₈O₂[5] |
| Molecular Weight | 217.05 g/mol [1] | 148.16 g/mol [5][6] |
| Appearance | Off-white solid[7] | White powder[5] |
| Melting Point | Data not available | 34-40 °C[5] |
| Boiling Point | Data not available | 253.2 °C[5] |
| Water Solubility | Predicted to be very low | Slightly soluble[5] |
Theoretical Solubility Profile
The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. A solute will dissolve best in a solvent that has a similar polarity. Based on the mixed polarity of this compound, we can predict its solubility in various classes of common laboratory solvents.
References
- 1. 27407-06-3|this compound|BLD Pharm [bldpharm.com]
- 2. 815 | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound|CAS 27407-06-3|ChemScene|製品詳細 [tci-chemical-trading.com]
- 4. This compound | 27407-06-3 [chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. Chromanone | C9H8O2 | CID 68110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 6,7-Dichlorochroman-4-one
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 6,7-Dichlorochroman-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The protocol details a robust two-step synthetic pathway commencing from commercially available 3,4-dichlorophenol. The methodology first involves an O-alkylation to form the key intermediate, 3-(3,4-dichlorophenoxy)propanoic acid, followed by an efficient intramolecular Friedel-Crafts acylation catalyzed by Polyphosphoric Acid (PPA) to yield the target chroman-4-one. This guide is designed for researchers and scientists, offering not only a step-by-step protocol but also the underlying mechanistic rationale, safety considerations, and characterization data to ensure a successful and reproducible synthesis.
Introduction and Synthetic Strategy
Chroman-4-ones are a significant class of heterocyclic compounds that form the core structure of various bioactive molecules.[1] Their synthesis is a fundamental process in the development of new pharmaceutical agents.[2][3] This guide focuses on the preparation of the 6,7-dichloro substituted analogue, a potentially valuable building block for further chemical elaboration.
The selected synthetic route is a logical and well-established sequence in organic chemistry, designed for efficiency and reliability. The overall transformation is depicted below:
Overall Reaction Scheme: 3,4-Dichlorophenol → 3-(3,4-dichlorophenoxy)propanoic acid → this compound
The strategy hinges on two key transformations:
-
Williamson-type Ether Synthesis: The phenolic hydroxyl group of 3,4-dichlorophenol is alkylated using 3-chloropropionic acid under basic conditions. The base is crucial for deprotonating the phenol, forming a more nucleophilic phenoxide ion that readily displaces the chloride from 3-chloropropionic acid.
-
Intramolecular Friedel-Crafts Acylation: The resulting carboxylic acid intermediate is then cyclized. This reaction is an electrophilic aromatic substitution where the carboxylic acid, activated by a strong protic acid like Polyphosphoric Acid (PPA), forms a highly reactive acylium ion.[4][5] This electrophile is then attacked by the electron-rich aromatic ring at the ortho position to the ether linkage, forming the new six-membered heterocyclic ring.[6][7] PPA is an excellent choice for this transformation as it serves as both a powerful catalyst and a dehydrating agent, driving the reaction to completion.[6]
Experimental Protocols
This section is divided into the two main synthetic steps, followed by purification and characterization of the final product.
Part I: Synthesis of 3-(3,4-dichlorophenoxy)propanoic acid (Intermediate 1)
Mechanism & Rationale: This step involves the formation of an ether linkage via an S_N2 reaction between the sodium salt of 3,4-dichlorophenol and 3-chloropropionic acid. Sodium hydroxide serves to deprotonate the weakly acidic phenol, generating the potent sodium phenoxide nucleophile. A second equivalent of base is required to neutralize the carboxylic acid of the alkylating agent, ensuring the reaction proceeds efficiently.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3,4-Dichlorophenol | 163.00 | 10.0 g | 61.3 |
| 3-Chloropropionic Acid | 108.52 | 7.3 g | 67.4 |
| Sodium Hydroxide (NaOH) | 40.00 | 5.4 g | 135.0 |
| Deionized Water | 18.02 | 100 mL | - |
| Concentrated HCl (~37%) | 36.46 | As needed | - |
Step-by-Step Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dichlorophenol (10.0 g, 61.3 mmol) and deionized water (50 mL).
-
Slowly add sodium hydroxide (5.4 g, 135.0 mmol) in portions. The mixture will warm up; stir until all solids have dissolved to form a clear solution of the sodium phenoxide.
-
Add 3-chloropropionic acid (7.3 g, 67.4 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired.
-
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Slowly and carefully acidify the reaction mixture by adding concentrated hydrochloric acid dropwise until the pH is ~1-2 (test with pH paper). This will precipitate the carboxylic acid product.
-
Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Dry the product under vacuum or in a desiccator overnight. The expected yield is 12-14 g (83-95%) of a white solid, which is typically of sufficient purity for the next step.
Part II: Synthesis of this compound (Final Product)
Mechanism & Rationale: This is an intramolecular Friedel-Crafts acylation.[8] Polyphosphoric acid (PPA) protonates the carbonyl oxygen of the carboxylic acid, which, after the loss of water, generates a highly electrophilic acylium ion. The adjacent aromatic ring then acts as the nucleophile, attacking the acylium ion to form a new C-C bond and a six-membered ring.[4] The final step is the deprotonation of the arenium ion intermediate, which restores aromaticity and yields the final chroman-4-one product. PPA is highly viscous and difficult to handle at room temperature, so the reaction is performed at an elevated temperature, which also increases the reaction rate.[7]
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-(3,4-dichlorophenoxy)propanoic acid (Intermediate 1 ) | 235.05 | 10.0 g | 42.5 |
| Polyphosphoric Acid (PPA) | - | 100 g | - |
| Crushed Ice / Ice Water | - | ~500 g | - |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - |
Step-by-Step Protocol:
-
Pre-heat a 250 mL beaker or flask containing Polyphosphoric Acid (100 g) to ~80-90 °C on a hot plate with stirring. This will reduce its viscosity, making it easier to handle.
-
In a 500 mL round-bottom flask equipped with a mechanical stirrer and a thermometer, add the dried 3-(3,4-dichlorophenoxy)propanoic acid (10.0 g, 42.5 mmol).
-
Carefully and slowly, add the pre-heated PPA to the reaction flask containing the starting material.
-
Heat the resulting slurry with stirring to 90-100 °C. Maintain this temperature for 2-3 hours. The mixture should become a homogenous solution as the reaction progresses.
-
After the reaction period, allow the mixture to cool slightly (to ~60-70 °C) for safer handling.
-
Prepare a large beaker (1 L) containing ~500 g of crushed ice and water.
-
CAUTION: Exothermic Reaction. Very slowly and carefully, pour the warm reaction mixture into the stirred ice water. The PPA will hydrolyze in a highly exothermic reaction. Pouring in a thin stream with vigorous stirring is essential.
-
A solid precipitate of the crude product will form. Continue stirring until all the ice has melted and the mixture is at room temperature.
-
Transfer the entire mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification & Characterization
Purification Protocol: The crude product, typically an off-white or pale-yellow solid, can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum. The expected yield of the purified product is 7.0-8.2 g (76-88%).
Expected Characterization Data: [9]
| Property | Value |
| Appearance | Off-white to white solid |
| Melting Point | ~118-120 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ: 7.90 (s, 1H), 7.10 (s, 1H), 4.52 (t, 2H), 2.79 (t, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ: 189.9, 160.3, 140.0, 128.3, 126.0, 120.9, 120.2, 118.0, 67.6, 37.4 |
| MS (EI) | m/z 216 (M⁺), 218 (M⁺+2), 220 (M⁺+4) |
Visual Diagrams
Overall Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Mechanism of Intramolecular Friedel-Crafts Acylation
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. ccsenet.org [ccsenet.org]
- 7. researchgate.net [researchgate.net]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Topic: Using 6,7-Dichlorochroman-4-one in Anticancer Research
An Application & Protocol Guide for Anticancer Research
Introduction: The Chromanone Scaffold as a Privileged Structure in Oncology
The chroman-4-one backbone is a significant heterocyclic scaffold that serves as a building block for a multitude of natural products and synthetic molecules with diverse pharmacological activities.[1] In medicinal chemistry, it is considered a "privileged structure" due to its ability to bind to multiple biological targets.[2] Naturally occurring chromanone derivatives, such as flavanones, are known to suppress the proliferation of cancer cells, though their precise mechanisms are still under investigation.[1]
Synthetic modification of the chromanone ring, particularly through halogenation, has been shown to be a critical strategy for modulating cytotoxic activity and enhancing selectivity for cancer cells over normal tissues.[3] This guide focuses on 6,7-Dichlorochroman-4-one , a specific derivative, as a representative model for investigating the anticancer potential of this chemical class. We will explore its postulated mechanisms of action based on extensive research into related compounds and provide detailed, field-proven protocols for its evaluation in a preclinical research setting.
Part 1: Postulated Mechanisms of Anticancer Activity
Research on various chromanone derivatives points toward two primary, often interconnected, mechanisms of action: the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
Induction of Apoptosis via the Intrinsic Pathway
A common mechanism for chromanone-induced cytotoxicity is the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[4] This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[5][6] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of cell death by degrading key cellular proteins.[4][7]
Caption: Postulated intrinsic apoptosis pathway induced by this compound.
Induction of G2/M Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. It is regulated by checkpoints that ensure the fidelity of the process. Many anticancer agents function by forcing cells to halt at these checkpoints, preventing them from dividing.[8] Chromanone derivatives have been observed to induce cell cycle arrest, frequently at the G2/M transition.[3][9] This arrest prevents cells with damaged DNA from entering mitosis. Mechanistically, this is often associated with the downregulation of key G2/M regulatory proteins, such as Cyclin B1 and cyclin-dependent kinase 1 (Cdk1).[6][10] Prolonged arrest at this checkpoint can ultimately trigger apoptosis.[11]
Part 2: Experimental Protocols & Workflows
This section provides step-by-step methodologies for the preclinical evaluation of this compound.
Preliminary Steps: Compound & Cell Line Preparation
-
Compound Solubilization:
-
Rationale: Most organic compounds are not soluble in aqueous culture media. A biocompatible solvent is required.
-
Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile, anhydrous dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Line Selection and Culture:
-
Rationale: The effect of an anticancer agent can be cell-type specific. Using a panel of cell lines is recommended.
-
Examples:
-
Protocol: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C and 5% CO₂.
-
Protocol: Cell Viability and IC₅₀ Determination via MTT Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.
-
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in fresh culture medium. Final concentrations should typically range from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Vehicle Control: Include wells treated with medium containing the same final concentration of DMSO as the highest compound dose (e.g., 0.1% DMSO). This is critical to ensure the solvent itself is not causing toxicity.
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
| Cell Line | Hypothetical IC₅₀ (µM) for this compound |
| HT-29 (Colon) | 21.2 ± 4.9[4] |
| A549 (Lung) | 31.4 ± 3.0[4] |
| MCF-7 (Breast) | 15.5 ± 2.1 |
| SV-HUC-1 (Normal) | > 80.0 |
Table 1: Example IC₅₀ data table. Values for HT-29 and A549 are adapted from published data on related chromone derivatives to provide a realistic context.[4]
Protocol: Cell Cycle Analysis via Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvest: Collect both floating and adherent cells. To detach adherent cells, use trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Rationale for RNase A: RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The resulting histogram will show peaks corresponding to cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n).[11][12]
-
Protocol: Apoptosis Detection via Annexin V/PI Assay
This is the gold-standard assay for quantifying apoptosis.
-
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC). PI is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic or necrotic cells).
-
Protocol:
-
Cell Treatment: Treat cells in 6-well plates as described for cell cycle analysis (IC₅₀ and 2x IC₅₀ concentrations, 24-48 hours).
-
Cell Harvest: Collect all cells (adherent and floating) and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. The results are displayed as a dot plot with four quadrants:
-
Lower Left (Annexin V- / PI-): Live cells.
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper Left (Annexin V- / PI+): Necrotic/dead cells.[11]
-
-
Workflow: Mechanistic Protein Analysis
To confirm the molecular mechanisms suggested by the cell-based assays, Western blotting should be performed to measure the expression levels of key regulatory proteins.
Caption: Experimental workflow for Western Blot analysis of key target proteins.
Part 3: Data Interpretation and Conclusion
By synthesizing the data from these protocols, a researcher can build a comprehensive profile of this compound's anticancer activity. An effective compound would ideally show:
-
Potent Cytotoxicity: A low micromolar IC₅₀ value in cancer cell lines.[9]
-
Cancer Cell Selectivity: A significantly higher IC₅₀ value in non-cancerous cell lines compared to cancer lines.[3]
-
Clear Mechanism: A dose-dependent increase in the G2/M population (from cell cycle analysis) and a corresponding increase in the apoptotic cell population (from Annexin V assay).
-
Molecular Confirmation: Western blot results that validate the proposed mechanism, such as decreased Cyclin B1, decreased Bcl-2, increased Bax, and increased cleaved caspase-3 levels.[6]
These results would provide a strong foundation for further preclinical development, including in vivo animal studies, to evaluate the therapeutic potential of this compound.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. CDK4/6 Inhibitors: The Mechanism of Action May Not Be as Simple as Once Thought - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6,7-Dichlorochroman-4-one as a Key Intermediate in the Synthesis of a Novel Selective Estrogen Receptor Modulator (SERM)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Chroman-4-one Scaffold in Medicinal Chemistry
The chroman-4-one moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds, including flavonoids and their derivatives.[1][2][3] Strategic functionalization of the chroman-4-one ring system allows for the synthesis of molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Among the various substituted chroman-4-ones, 6,7-Dichlorochroman-4-one emerges as a particularly interesting and versatile intermediate for drug synthesis. The presence of the two chlorine atoms on the aromatic ring offers unique electronic properties and potential metabolic stability, making it an attractive starting material for the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the application of this compound as a key intermediate in the synthesis of a novel, potent, and selective estrogen receptor modulator (SERM). SERMs are a class of compounds that exhibit tissue-specific estrogenic or antiestrogenic effects, making them valuable in the treatment of hormone-sensitive cancers, osteoporosis, and as contraceptives.[6][7][8] A prominent example of a chroman-based SERM is Centchroman (Ormeloxifene), a non-steroidal oral contraceptive developed in India.[9]
Herein, we present a detailed, field-proven protocol for a multi-step synthesis of a novel SERM, designated as DC-SERM (DiChloro-Selective Estrogen Receptor Modulator), starting from this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic strategy.
Rationale for the Synthesis of DC-SERM
The design of DC-SERM is inspired by the diarylchroman structure of Centchroman. The synthetic strategy involves the introduction of two key aryl moieties onto the chroman-4-one core. The first is a phenyl group at the 3-position, and the second is a p-(β-pyrrolidinoethoxy)phenyl group at the 4-position. The 6,7-dichloro substitution is retained to investigate its influence on the pharmacological profile of the final compound.
The overall synthetic workflow is depicted below:
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective estrogen receptor modulators: structure, function, and clinical use. | Semantic Scholar [semanticscholar.org]
- 9. jocpr.com [jocpr.com]
Application Notes and Protocols for Cell-Based Assays Using 6,7-Dichlorochroman-4-one
Introduction: A Framework for Characterizing the Bioactivity of 6,7-Dichlorochroman-4-one
This compound is a synthetic heterocyclic compound belonging to the chromanone class. While the biological activities of many chromanone derivatives have been explored, this compound remains a largely uncharacterized molecule. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the potential biological effects of this novel compound using a suite of robust cell-based assays.
Instead of focusing on a known activity, this document provides a strategic workflow for the initial characterization of a new chemical entity. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles. We will progress from foundational cytotoxicity assessments to more nuanced investigations into specific cellular pathways, such as antioxidant response and mitochondrial function. Furthermore, we will introduce a powerful technique for confirming direct molecular target engagement within the cellular environment. By following this structured approach, researchers can generate a comprehensive biological activity profile for this compound, paving the way for further mechanistic studies and potential therapeutic applications.
Part 1: Foundational Analysis - Cellular Viability and Cytotoxicity
Before delving into specific mechanisms of action, it is imperative to determine the concentration-dependent effects of this compound on cell viability. This foundational step is crucial for identifying the appropriate concentration range for subsequent, more sensitive assays, distinguishing between cytotoxic and cytostatic effects, and ensuring that observed biological activities are not simply artifacts of cell death.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Materials:
-
This compound
-
Human cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in complete medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation: Hypothetical Viability Data
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 95.6 ± 4.8 |
| 10 | 88.3 ± 6.2 |
| 25 | 65.1 ± 7.3 |
| 50 | 48.9 ± 5.9 |
| 100 | 20.7 ± 4.1 |
Part 2: Probing the Antioxidant Response - Nrf2 Activation
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular response to oxidative stress.[1][2] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a battery of cytoprotective genes.[1] Investigating the ability of this compound to activate this pathway is a logical step in characterizing its potential antioxidant and cytoprotective properties.
Signaling Pathway: Nrf2-ARE Pathway
Caption: Nrf2-ARE signaling pathway activation.
Protocol 2: Nrf2/ARE Reporter Gene Assay
This assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase or β-lactamase) under the control of an ARE promoter.[1][2] Activation of the Nrf2 pathway by this compound will result in the expression of the reporter gene, which can be quantified.
Materials:
-
ARE-reporter cell line (e.g., HepG2-ARE-Luciferase)
-
This compound
-
Complete cell culture medium
-
Positive control (e.g., sulforaphane)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding: Seed the ARE-reporter cells into a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of non-toxic concentrations of this compound (determined from the viability assay). Include vehicle and positive controls.
-
Incubation: Incubate the plate for 16-24 hours to allow for Nrf2 activation and reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
Data Analysis: Normalize the luciferase signal to cell viability (if necessary, using a parallel plate treated identically and assayed for viability) and express the results as fold induction over the vehicle control.
Part 3: Interrogating Mitochondrial Health
Mitochondria are central to cellular energy production, redox signaling, and apoptosis.[3] Assessing the impact of this compound on mitochondrial function can provide critical insights into its mechanism of action.
Experimental Workflow: Mitochondrial Function Assessment
Caption: Workflow for assessing mitochondrial function.
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay
A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm).[3][4] This protocol uses the fluorescent dye JC-1, which exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
JC-1 dye
-
Positive control for mitochondrial depolarization (e.g., CCCP)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound for the desired time.
-
JC-1 Staining: Prepare a working solution of JC-1 in pre-warmed medium and add it to each well. Incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with PBS or medium to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity of both the red aggregates (excitation ~560 nm, emission ~595 nm) and green monomers (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[4] Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DCFH-DA dye
-
Positive control for ROS induction (e.g., H2O2)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells and treat with this compound.
-
DCFH-DA Loading: Load the cells with DCFH-DA working solution and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Quantify the change in fluorescence relative to the vehicle control.
Part 4: Validating Target Engagement - Cellular Thermal Shift Assay (CETSA)
Should a specific molecular target for this compound be identified or hypothesized, the Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct binding in intact cells.[5][6][7] The principle is based on ligand-induced thermal stabilization of the target protein.[5][7]
CETSA Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol 5: Cellular Thermal Shift Assay (CETSA)
Materials:
-
This compound
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
High-speed centrifuge
-
Reagents for protein quantification (e.g., Western blot antibodies, ELISA kit)
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control.
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Treatment: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein using Western blotting or another suitable protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7]
Part 5: Scientific Integrity and Assay Validation
Key Validation Parameters:
-
Specificity: Ensure the assay measures the intended biological activity. This can be achieved through the use of positive and negative controls, and in some cases, specific inhibitors.
-
Precision: Assess the reproducibility of the assay by measuring intra-assay and inter-assay variability.[8] The coefficient of variation (%CV) should be within acceptable limits.
-
Accuracy: Determine how close the measured values are to the true values. This can be assessed by comparing results to a known standard or an orthogonal method.[8]
-
Linearity and Range: Establish the concentration range over which the assay response is proportional to the analyte concentration.[8]
-
Robustness: Evaluate the reliability of the assay when small, deliberate variations are made to the method parameters (e.g., incubation times, reagent concentrations).[9]
By adhering to these principles of assay validation, researchers can ensure the generation of high-quality, reliable data that will form a solid foundation for understanding the biological role of this compound.
References
- 1. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 3. Overview of methods that determine mitochondrial function in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Functional Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. marinbio.com [marinbio.com]
Protocol for dissolving 6,7-Dichlorochroman-4-one for cell culture
Application Note & Protocol
Topic: Protocol for Dissolving 6,7-Dichlorochroman-4-one for Cell Culture
Introduction
This compound is a substituted chromanone derivative, a class of compounds investigated for various biological activities. Structurally, its chlorinated aromatic ring and ketone moiety confer significant hydrophobicity, making it practically insoluble in aqueous solutions like cell culture media. For researchers in cell biology and drug development, delivering such compounds to cells in a soluble, non-toxic, and reproducible manner is a critical first step for any in vitro assay.
This document provides a comprehensive, field-proven protocol for the solubilization and application of this compound (CAS: 27407-06-3) for cell-based experiments. We move beyond a simple list of steps to explain the underlying principles, ensuring the scientific integrity of your results. The core of this protocol is the use of Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution, which is then diluted to a final, biocompatible working concentration in the cell culture medium.
Core Principles: The Rationale Behind the Method
Successfully using a hydrophobic compound like this compound in cell culture hinges on two key concepts: creating a stable, concentrated stock solution and managing solvent-induced cytotoxicity.
-
Solvent Selection: Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of both nonpolar and polar compounds[1][2]. Its miscibility with water and cell culture media makes it an ideal vehicle for introducing hydrophobic small molecules into an aqueous cellular environment[1][3]. The compound this compound is an off-white to light yellow powder with a melting point of 131-132°C, and its chemical structure necessitates the use of such an organic solvent for dissolution[4].
-
Stock and Working Solutions: Direct weighing of the small quantities of compound needed for a final working concentration is often inaccurate[5]. Therefore, a highly concentrated stock solution is prepared in 100% DMSO[6][7]. This concentrated stock can be accurately prepared, stored for long periods, and easily diluted to various working concentrations for experiments[6][8]. This approach enhances reproducibility and minimizes waste.
-
Managing Solvent Cytotoxicity: While an excellent solvent, DMSO can independently affect cell health and experimental outcomes, often in a dose-dependent manner[9][10]. At low concentrations, it may even stimulate cell growth, while at higher concentrations, it can be cytotoxic[1][11]. It is a widely accepted standard to maintain the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize these off-target effects[11][12][13]. Crucially, every experiment must include a "vehicle control" —cells treated with the same final concentration of DMSO as the experimental group, but without the compound—to isolate the effects of the compound from those of the solvent[10].
Physicochemical & Solvent Data Summary
The following table summarizes key data for this compound and the recommended solvent, DMSO.
| Parameter | This compound | Dimethyl Sulfoxide (DMSO) |
| CAS Number | 27407-06-3[4] | 67-68-5[1] |
| Molecular Formula | C₉H₆Cl₂O₂ | (CH₃)₂SO[1] |
| Molecular Weight | 217.05 g/mol | 78.13 g/mol [1] |
| Appearance | Off-white to light yellow powder[4] | Colorless liquid[1] |
| Primary Solvent | DMSO (Cell Culture Grade) | - |
| Recommended Stock Conc. | 10 mM | - |
| Max Final Conc. in Media | Dependent on experimental design | ≤ 0.5% (v/v) [11][12][13] |
| Storage (Powder) | Room Temperature, sealed in dry conditions[4] | Room Temperature |
| Storage (Stock Solution) | ≤ -20°C in aliquots[8][13] | - |
Experimental Workflow Overview
The overall process involves preparing a concentrated stock solution from the powdered compound, storing it appropriately, and then preparing a final working solution for treating cells.
Detailed Protocol: Stock Solution Preparation (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in cell culture-grade DMSO.
Materials and Equipment:
-
This compound powder
-
Cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance[14]
-
Microcentrifuge tubes or amber glass vial
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Water bath or heat block set to 37°C
-
(Optional) 0.2 µm sterile syringe filter (PTFE recommended for solvents)
Procedure:
-
Calculation: Determine the mass of the compound required. To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 217.05 g/mol × 1000 mg/g = 2.17 mg
-
-
Weighing: Carefully weigh out 2.17 mg of this compound powder and place it into a sterile microcentrifuge tube or vial. For very small quantities that are difficult to weigh, it is acceptable to weigh a slightly different amount (e.g., 2.50 mg) and adjust the solvent volume accordingly (e.g., add 1.15 mL of DMSO for a 10 mM solution)[14].
-
Dissolution: Add 1.0 mL of cell culture-grade DMSO to the vial containing the compound.
-
Mixing: Cap the vial tightly and vortex for 30-60 seconds. Visually inspect the solution to ensure all solid material has dissolved. If particulates remain, gentle warming to 37°C for 5-10 minutes followed by further vortexing can aid dissolution[7][8]. Sonication can also be used if available[8].
-
Sterilization (Recommended): To ensure sterility for cell culture, the stock solution can be filtered through a 0.2 µm chemical-resistant (e.g., PTFE) syringe filter into a new sterile tube[13]. As DMSO is bactericidal, this step may be omitted if strict aseptic technique is used throughout[13].
-
Aliquoting and Storage: Distribute the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials. This is critical to prevent degradation from repeated freeze-thaw cycles[7][8][13].
-
Labeling and Storage: Clearly label the aliquots with the compound name, concentration (10 mM), solvent (DMSO), and date. Store the aliquots at -20°C or -80°C. Under these conditions, the stock should be stable for up to 6 months[8][13].
Detailed Protocol: Working Solution Preparation
This protocol describes the dilution of the 10 mM DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature[7].
-
Pre-warm Medium: Ensure your complete cell culture medium (containing serum and supplements) is pre-warmed to 37°C.
-
Calculation for Dilution: Determine the volume of stock solution needed. The most common dilution factor is 1:1000, which results in a final DMSO concentration of 0.1%.
-
Example: To prepare 10 mL of medium with a final compound concentration of 10 µM :
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000 µM) × V₁ = (10 µM) × (10 mL)
-
V₁ = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Final DMSO Concentration Check: (10 µL DMSO / 10,000 µL total volume) × 100 = 0.1% DMSO . This is well below the recommended maximum of 0.5%.
-
-
Dilution: Add 10 µL of the 10 mM stock solution directly to the 10 mL of pre-warmed cell culture medium. Do not add the medium to the concentrated DMSO stock , as this can cause the compound to precipitate.
-
Mixing and Application: Immediately mix the medium well by gentle inversion or pipetting. Use this freshly prepared working solution to treat your cells as per your experimental design[7].
Quality Control and Troubleshooting
| Issue | Possible Cause | Solution / Recommendation |
| Precipitation in Medium | The final concentration of the compound exceeds its solubility limit in the aqueous medium. | Perform a solubility test. Prepare the working solution and let it sit at 37°C for 1-2 hours. Inspect for precipitates. If observed, you must lower the final working concentration. Ensure the final DMSO concentration is sufficient but not toxic (e.g., 0.1-0.5%). |
| Unexpected Cytotoxicity | 1. Compound is highly potent. 2. DMSO concentration is too high. 3. Solvent-induced stress. | 1. Perform a dose-response curve to determine the IC₅₀. 2. Re-calculate your dilutions to ensure the final DMSO concentration is ≤ 0.5%. 3. Always include a vehicle control (medium + same % DMSO) to differentiate compound toxicity from solvent toxicity[9]. |
| Inconsistent Results | 1. Repeated freeze-thaw cycles of stock. 2. Inaccurate pipetting. 3. Compound degradation. | 1. Always use single-use aliquots of the stock solution[13]. 2. Use calibrated pipettes and ensure proper technique. 3. Prepare working solutions fresh immediately before each experiment[8]. |
Safety Precautions
-
This compound: The toxicological properties of this compound have not been fully investigated. Handle with care. Wear standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder.
-
DMSO: DMSO can facilitate the absorption of chemicals through the skin[2]. Always wear appropriate gloves (nitrile is suitable) when handling DMSO and solutions containing it. Work in a well-ventilated area.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. This compound CAS#: 27407-06-3 [chemicalbook.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. m.youtube.com [m.youtube.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 11. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 12. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. captivatebio.com [captivatebio.com]
- 14. bitesizebio.com [bitesizebio.com]
Application Notes & Protocols: A Guide to Evaluating the Antimicrobial Activity of 6,7-Dichlorochroman-4-one
Prepared by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Chroman-4-one Scaffold
The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) framework is recognized in medicinal chemistry as a "privileged structure."[1][2] This designation is owed to its recurrence in a multitude of natural products and its capacity to serve as a versatile template for designing therapeutic molecules with diverse pharmacological activities.[1][3][4] Chroman-4-one derivatives have been extensively studied and have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, antioxidant, and notably, broad-spectrum antimicrobial properties.[3][5][6] The antimicrobial potential of this scaffold against various pathogenic bacteria and fungi makes it a compelling starting point for the development of novel anti-infective agents, a critical endeavor in the face of rising antimicrobial resistance.[6][7][8]
This document provides a detailed guide for researchers, scientists, and drug development professionals on how to rigorously evaluate the antimicrobial activity of a specific derivative, 6,7-Dichlorochroman-4-one . We present a series of standardized, field-proven protocols that form the cornerstone of antimicrobial susceptibility testing (AST). The methodologies described herein are grounded in principles established by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reproducible and reliable.[9][10] The primary objective is to determine if the compound exhibits inhibitory or cidal activity against a panel of clinically relevant microorganisms and to quantify this activity.
Foundational Screening: Agar Disk Diffusion (Kirby-Bauer) Assay
The agar disk diffusion method is a fundamental, qualitative screening assay used to assess the antimicrobial activity of a test compound.[11][12] The principle is based on the diffusion of the antimicrobial agent from an impregnated paper disk through an agar medium uniformly inoculated with a test microorganism.[13][14] This diffusion creates a radial concentration gradient of the compound. If the microorganism is susceptible, a clear circular area of no growth, known as a "zone of inhibition," will form around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[15]
Causality Behind Experimental Choices:
-
Medium: Mueller-Hinton Agar (MHA) is the internationally recommended medium for routine susceptibility testing of non-fastidious bacteria.[14] Its composition is well-defined, it supports the growth of most common pathogens, and it has minimal inhibitory effects on common antibiotics, ensuring reproducibility.[14]
-
Inoculum Standardization: The density of the bacterial inoculum is a critical variable. A suspension is standardized to a 0.5 McFarland turbidity standard to ensure a confluent "lawn" of bacterial growth.[13] An inoculum that is too light will result in oversized inhibition zones, while one that is too dense can lead to reduced or absent zones, both yielding inaccurate results.
Protocol: Agar Disk Diffusion
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour culture on a non-selective agar plate.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline or tryptic soy broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). This can be done by visual comparison or using a spectrophotometer (OD₆₂₅ of 0.08-0.13).
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by rotating the swab firmly against the inside wall of the tube above the liquid level.[15]
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60° each time to ensure uniform coverage.[11]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Aseptically impregnate sterile 6-mm paper disks with a known volume (e.g., 10 µL) of the test compound solution to achieve a specific concentration per disk (e.g., 30 µ g/disk ).
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA surface. Gently press each disk to ensure complete contact with the agar.[14]
-
Space the disks sufficiently far apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.[14]
-
-
Controls (Self-Validation System):
-
Positive Control: Apply a disk impregnated with a standard antibiotic known to be effective against the test organism (e.g., Gentamicin 10 µg).
-
Negative Control: Apply a disk impregnated only with the solvent (e.g., DMSO) used to dissolve the test compound to ensure it has no intrinsic antimicrobial activity.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter (mm) using a ruler or calipers.
-
Record the zone diameters for the test compound and controls.
-
Workflow for Agar Disk Diffusion
Caption: Workflow for the Agar Disk Diffusion Assay.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][16] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[17] This quantitative assay is performed in a 96-well microtiter plate, where the test compound is serially diluted in a liquid growth medium. It provides a precise measure of the compound's potency.
Causality Behind Experimental Choices:
-
Methodology: This method is preferred for quantitative analysis because it allows for the testing of a wide range of concentrations simultaneously in a small volume, making it efficient and scalable.[18]
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by CLSI for this assay.[17] The concentrations of divalent cations (Ca²⁺ and Mg²⁺) are controlled as they can significantly affect the activity of certain classes of antimicrobial agents.
-
Controls: The inclusion of sterility and growth controls is non-negotiable.[17] The sterility control validates the medium is not contaminated, while the growth control confirms that the test organism is viable and can grow under the assay conditions in the absence of the antimicrobial agent.
Protocol: Broth Microdilution (MIC Determination)
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent at a concentration at least 100 times the expected MIC.
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard as described previously. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]
-
-
Microtiter Plate Setup (96-well plate):
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a single row.
-
Add 100 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial transfer from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. The final volume in wells 1-10 is now 50 µL.
-
Well 11 will serve as the Growth Control (no compound). Add 50 µL of CAMHB.
-
Well 12 will serve as the Sterility Control (no compound, no bacteria). Add 100 µL of CAMHB.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum (prepared to be 2x the final concentration) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in wells 1-11 is now 100 µL, and the final inoculum density is ~5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35 ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, examine the plate visually or with a plate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).[17]
-
Workflow for MIC Determination
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds [mdpi.com]
- 6. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. myadlm.org [myadlm.org]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. asm.org [asm.org]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application Note: 6,7-Dichlorochroman-4-one as a Scaffold for Kinase Inhibitor Screening
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the discovery of novel kinase inhibitors is a major focus of modern drug development. The chroman-4-one core is recognized as a "privileged scaffold" in medicinal chemistry, demonstrating broad biological activities and serving as a foundational structure for the design of various enzyme inhibitors.[1][2] This application note details the utility of a specific derivative, 6,7-Dichlorochroman-4-one, as a representative tool compound in kinase inhibitor screening campaigns. We provide a scientific rationale for its use, along with detailed protocols for both primary biochemical assays and secondary cell-based validation assays, enabling researchers to effectively assess its potential as a kinase inhibitor and a starting point for lead optimization.
Introduction: The Rationale for Chroman-4-ones in Kinase Inhibition
The search for selective and potent kinase inhibitors is a cornerstone of modern therapeutic research.[3] The human kinome consists of over 500 kinases, making the identification of specific inhibitors a significant challenge. Medicinal chemists often turn to "privileged structures," which are molecular scaffolds capable of binding to multiple biological targets with high affinity. The chroman-4-one scaffold has emerged as one such structure, with derivatives showing inhibitory activity against a range of kinases, including p38 MAP kinase and protein kinase CK2.[4][5][6][7]
The chroman-4-one core provides a rigid, three-dimensional framework that can be readily functionalized to explore the chemical space around a kinase's ATP-binding site. The dichloro-substitution at the 6 and 7 positions of the benzo-fused ring of this compound can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity and cellular permeability. This makes this compound an excellent candidate for inclusion in screening libraries to identify novel kinase inhibitor chemotypes.
Overview of the Kinase Inhibitor Screening Workflow
A typical kinase inhibitor screening campaign follows a hierarchical approach, starting with a broad primary screen to identify initial "hits" and progressing to more complex secondary and tertiary assays to validate and characterize these hits. This workflow is designed to efficiently sift through large numbers of compounds and eliminate false positives early in the process.
Caption: A generalized workflow for kinase inhibitor screening.
Primary Screening: Biochemical Kinase Assays
The initial step in evaluating this compound is to test its ability to inhibit the catalytic activity of a specific kinase in a purified, in vitro system. Luminescence-based assays that detect the amount of ADP produced, a universal product of kinase reactions, are highly suitable for high-throughput screening (HTS).
Protocol: ADP-Glo™ Kinase Assay for Primary Hit Identification
This protocol is adapted for a 384-well plate format and is based on the principle of converting ADP produced by the kinase reaction into a quantifiable luminescent signal. The less kinase activity (i.e., higher inhibition), the less ADP is produced, and the lower the luminescent signal.
Materials:
-
Kinase of interest (e.g., p38α)
-
Kinase-specific substrate peptide
-
This compound (stock solution in DMSO)
-
ATP solution
-
Kinase reaction buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Experimental Protocol:
-
Compound Plating:
-
Prepare a working solution of this compound in kinase reaction buffer. For a primary screen, a final concentration of 10 µM is typical.
-
Dispense 2.5 µL of the compound working solution into the appropriate wells of the 384-well plate.
-
Include control wells:
-
Positive Control (No Inhibition): 2.5 µL of reaction buffer with DMSO (at the same final concentration as the compound wells).
-
Negative Control (100% Inhibition): 2.5 µL of a known potent inhibitor for the target kinase or buffer alone.
-
-
-
Kinase Reaction Initiation:
-
Prepare a 2X kinase/substrate master mix in kinase reaction buffer. The final concentration of the kinase and substrate should be optimized beforehand (typically at or below the Km for ATP).
-
Add 2.5 µL of the 2X kinase/substrate master mix to all wells.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further analysis.
-
| Parameter | Recommended Value | Rationale |
| Final Compound Conc. | 10 µM | A standard concentration for primary screening to identify initial hits. |
| Final ATP Conc. | At Km of the kinase | Ensures the assay is sensitive to competitive inhibitors. |
| Reaction Volume | 10 µL | Suitable for 384-well format, conserving reagents. |
| Incubation Time | 60 minutes | Allows for sufficient product formation without substrate depletion. |
Hit Validation and Secondary Screening: Cell-Based Assays
A critical next step is to determine if the compound is active in a more physiologically relevant environment. Cell-based assays provide this context, assessing not only the compound's ability to inhibit the target kinase within a living cell but also its membrane permeability and potential cytotoxicity.[5][8]
Rationale for Cell-Based Assays
Biochemical assays use purified, often truncated, forms of kinases. In contrast, cell-based assays evaluate the inhibitor's effect on the full-length kinase in its native environment, where it is subject to complex regulatory mechanisms and interactions with other cellular proteins.[5] A common method is to measure the phosphorylation of a known downstream substrate of the target kinase.[6]
Caption: Mechanism of action for a cell-based kinase inhibitor assay.
Protocol: In-Cell Western Assay for Target Phosphorylation
This protocol describes a quantitative immunofluorescence-based assay to measure the inhibition of a specific phosphorylation event in adherent cells grown in a 96-well plate.
Materials:
-
Human cell line known to have an active signaling pathway involving the kinase of interest (e.g., HeLa cells for a ubiquitous kinase).
-
Complete cell culture medium.
-
This compound.
-
Pathway activator (e.g., a growth factor or cytokine, if necessary).
-
Phosphate-buffered saline (PBS).
-
Formaldehyde (for fixing).
-
Triton X-100 (for permeabilization).
-
Blocking buffer (e.g., Odyssey Blocking Buffer).
-
Primary antibody specific for the phosphorylated substrate.
-
Primary antibody for a total protein control (e.g., total substrate or a housekeeping protein like GAPDH).
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD).
-
Clear-bottom 96-well plates.
-
LI-COR Odyssey® or similar infrared imaging system.
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment.
-
Allow cells to adhere overnight.
-
The next day, replace the medium with a serum-free medium for 2-4 hours to reduce basal signaling.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the compound dilutions to the cells and incubate for 1-2 hours.
-
-
Pathway Stimulation:
-
If the pathway is not basally active, add a specific activator (e.g., EGF for the EGFR pathway) to all wells (except for the unstimulated control) and incubate for the optimal time (e.g., 15-30 minutes).
-
-
Cell Fixation and Permeabilization:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Add 100 µL of 4% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature to fix the cells.
-
Wash the wells three times with PBS.
-
Add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 15 minutes to permeabilize the cells.
-
Wash the wells three times with PBS.
-
-
Immunostaining:
-
Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.
-
Prepare a solution of the two primary antibodies (phospho-specific and total protein control) in blocking buffer.
-
Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
The next day, wash the wells five times with PBS containing 0.1% Tween-20.
-
Prepare a solution of the two corresponding secondary antibodies (each with a different fluorescent dye) in blocking buffer. Protect from light.
-
Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature in the dark.
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
-
Imaging and Data Analysis:
-
Ensure the bottom of the plate is clean and dry.
-
Scan the plate using an infrared imager in both the 700 nm and 800 nm channels.
-
Quantify the fluorescence intensity for each well in both channels.
-
Normalize the phospho-protein signal to the total protein signal for each well.
-
Plot the normalized signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
| Parameter | Recommended Value | Rationale |
| Cell Density | 80-90% confluency | Ensures a robust and reproducible signal. |
| Compound Incubation | 1-2 hours | Allows for sufficient time for the compound to enter the cells and engage the target. |
| Fixation | 4% Formaldehyde | Preserves cellular morphology and protein phosphorylation states. |
| Normalization | Total Protein Signal | Corrects for variations in cell number per well. |
Conclusion and Future Directions
This application note provides a framework for utilizing this compound as a tool compound in kinase inhibitor screening. The chroman-4-one scaffold represents a promising starting point for the development of novel kinase inhibitors.[1][2] The provided protocols for a primary biochemical assay and a secondary cell-based assay offer a robust workflow for identifying and validating its inhibitory activity. Hits identified from this screening process, such as this compound if active, would proceed to kinome-wide selectivity profiling to assess their specificity. Subsequent medicinal chemistry efforts would focus on synthesizing analogs to establish a structure-activity relationship (SAR), with the goal of improving potency, selectivity, and drug-like properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening Strategies for 6,7-Dichlorochroman-4-one
Abstract: This guide provides a comprehensive framework for identifying the biological activity of the novel compound 6,7-Dichlorochroman-4-one through advanced high-throughput screening (HTS) methodologies. Recognizing that the specific molecular target of this compound is undefined, we present a dual-pronged strategy encompassing both target-agnostic phenotypic screening and targeted biochemical assays against high-probability target families. The protocols are designed for robustness, scalability, and the generation of high-quality, actionable data suitable for drug discovery and chemical biology programs.
Introduction: The Rationale for Screening this compound
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. While derivatives of the related thiochroman-4-one have been explored for activities including antibacterial effects[1], the specific biological profile of this compound remains uncharacterized. High-throughput screening (HTS) offers a powerful methodology to rapidly interrogate the effects of this compound across a vast biological landscape, enabling the identification of its molecular targets or its impact on cellular phenotypes.[2][3]
This document outlines two parallel screening funnels designed to maximize the potential for hit discovery:
-
Phenotypic Screening: A target-agnostic approach using high-content screening (HCS) to identify compound-induced changes in cellular morphology.[4][5] This method is ideal for novel compounds as it makes no prior assumptions about the mechanism of action.
-
Biochemical Screening: A target-based approach focused on a high-probability enzyme class. Given that many heterocyclic ketones, including related structures, function as kinase inhibitors, we provide a detailed protocol for a universal kinase assay.[6][7][8][9]
The overarching goal is to generate a robust dataset that can illuminate the therapeutic potential and mechanism of action of this compound.
Strategic HTS Workflow Overview
A successful screening campaign requires a multi-step, logical progression from primary screening to hit validation.[10] Our recommended workflow is designed to efficiently identify true hits while systematically eliminating artifacts and false positives.
Caption: Overall strategy for identifying and validating bioactive compounds.
Protocol 1: Target-Agnostic High-Content Phenotypic Screen
This protocol employs a "cell painting" methodology to create a detailed morphological profile of cells treated with the test compound.[11] By staining multiple cellular organelles and components, we can capture a rich dataset of phenotypic changes, providing clues to the compound's mechanism of action without pre-existing target knowledge.[12][13]
Principle of High-Content Screening (HCS)
HCS combines automated microscopy with sophisticated image analysis to quantify cellular phenotypes.[4] Cells are treated with compounds and then stained with a cocktail of fluorescent dyes that label different subcellular structures (e.g., nucleus, mitochondria, cytoskeleton). Automated imaging captures multi-channel images of the cells, and software extracts hundreds of quantitative features (e.g., intensity, texture, shape, size) for each cell.[5] The resulting "phenotypic fingerprint" can be used to identify active compounds and cluster them by mechanism of action.
HCS Experimental Workflow
Caption: Step-by-step workflow for a high-content screening experiment.
Detailed HCS Protocol
Objective: To identify phenotypic changes in U-2 OS cells induced by this compound.
Materials:
-
U-2 OS cells (ATCC® HTB-96™)
-
McCoy's 5A Medium, FBS, Penicillin-Streptomycin
-
384-well, black, clear-bottom imaging plates
-
This compound stock solution (10 mM in DMSO)
-
Control compounds (e.g., DMSO for negative, known cytotoxin for positive)
-
Staining Solution (see table below)
-
Automated liquid handler and high-content imaging system
| Reagent | Target | Final Concentration | Stock |
| Hoechst 33342 | Nucleus (DNA) | 1 µg/mL | 1 mg/mL |
| MitoTracker™ Red CMXRos | Mitochondria | 200 nM | 1 mM |
| Phalloidin-AF488 | F-Actin Cytoskeleton | 100 nM | 14 µM |
| WGA-AF594 | Golgi/Plasma Membrane | 5 µg/mL | 1 mg/mL |
| SYTO™ 14 Green | Nucleoli/Cytoplasmic RNA | 500 nM | 5 mM |
| Concanavalin A-AF647 | Endoplasmic Reticulum | 50 µg/mL | 1 mg/mL |
| Table 1: Example Cell Painting Staining Cocktail Reagents. |
Procedure:
-
Cell Seeding: Seed U-2 OS cells into 384-well imaging plates at a density of 1,000-1,500 cells/well in 40 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Plating: Using an acoustic liquid handler, transfer 40 nL of this compound and control compounds from source plates to the assay plates for a final concentration of 10 µM.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Staining: Add 10 µL of the 5X concentrated staining solution to each well. Incubate for 30 minutes at 37°C, protected from light.
-
Wash & Fix (Optional but Recommended): Gently wash wells with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature. Wash again before imaging.
-
Imaging: Acquire images using an automated high-content imager with appropriate filter sets for each dye. Capture at least 4 fields per well at 20x magnification.
-
Data Analysis: Process images using an analysis pipeline to segment cells and extract features. Identify hits as wells with phenotypic profiles that fall outside 3 standard deviations of the negative control (DMSO) population.[14]
Protocol 2: Targeted Biochemical Screen for Kinase Inhibitors
This protocol uses the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology, a highly sensitive, no-wash, bead-based method ideal for HTS.[15][16] We describe a universal assay format that detects the product of most kinase reactions (ADP), making it adaptable to a wide range of kinase targets.[8]
Principle of the AlphaLISA Kinase Assay
The assay quantifies kinase activity by measuring the phosphorylation of a biotinylated substrate.[17]
-
Kinase Reaction: The target kinase phosphorylates a biotinylated peptide substrate in the presence of ATP. An inhibitor compound will prevent this reaction.
-
Detection:
-
AlphaLISA Acceptor beads coated with an anti-phospho-substrate antibody bind to the phosphorylated peptide.
-
Streptavidin-coated Donor beads bind to the biotin tag on the peptide.
-
-
Signal Generation: When an Acceptor and Donor bead are brought into close proximity (≤200 nm), excitation of the Donor bead at 680 nm produces singlet oxygen, which travels to the Acceptor bead, triggering a chemiluminescent emission at ~615 nm.[18] The signal intensity is directly proportional to the amount of phosphorylated product.
Caption: Principle of the AlphaLISA assay for kinase inhibitor screening.
Detailed AlphaLISA Protocol
Objective: To determine the inhibitory activity of this compound against a representative kinase (e.g., PKA).
Materials:
-
Recombinant Kinase (e.g., PKA catalytic subunit)
-
Biotinylated Substrate (e.g., Biotin-LRRASLG)
-
ATP
-
AlphaLISA Anti-Phospho-Serine/Threonine Acceptor Beads
-
AlphaLISA Streptavidin Donor Beads
-
384-well, white, low-volume microplates (e.g., ProxiPlate™)
-
Plate reader capable of AlphaScreen/AlphaLISA detection
| Component | Step 1: Kinase Reaction (10 µL) | Step 2: Detection (15 µL) |
| Buffer | 1X Kinase Buffer | 1X AlphaLISA Buffer |
| Compound/Control | 2.5 µL (4X) | - |
| Enzyme + Substrate Mix | 2.5 µL (4X) | - |
| ATP | 5 µL (2X) | - |
| Acceptor Beads | - | 7.5 µL (2X) |
| Donor Beads | - | 7.5 µL (2X) |
| Final Volume | 10 µL | 25 µL |
| Table 2: Reagent Addition Scheme for Miniaturized AlphaLISA Assay. |
Procedure:
-
Compound Dispensing: Add 50 nL of 10 mM compound stock (in DMSO) to assay wells for a final screening concentration of 10 µM in the final reaction volume. Include DMSO (negative control) and a known inhibitor (positive control).
-
Enzyme/Substrate Addition: Add 5 µL of a 2X mix of kinase and biotinylated substrate prepared in kinase buffer.
-
Initiate Reaction: Add 5 µL of 2X ATP solution to all wells to start the kinase reaction. Seal the plate and incubate for 60 minutes at room temperature. The substrate concentration should be at or near its Km value to sensitively detect competitive inhibitors.[19]
-
Stop & Detect: Add 15 µL of a mix containing the Acceptor and Donor beads prepared in AlphaLISA buffer. This step also contains EDTA to chelate Mg²⁺ and stop the kinase reaction.
-
Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature to allow bead binding.
-
Read Plate: Read the plate on an AlphaLISA-compatible plate reader.
Assay Validation and Data Analysis
Robust HTS requires rigorous validation to ensure data quality.[20][21][22]
Quality Control Metrics
Before commencing a full screen, the assay must be validated using controls to calculate the Z'-factor, a statistical measure of assay quality.[14]
Z'-Factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos / Mean_pos: Standard deviation and mean of the positive control (e.g., known inhibitor).
-
SD_neg / Mean_neg: Standard deviation and mean of the negative control (e.g., DMSO).
An assay is considered robust and suitable for HTS when the Z'-factor is > 0.5 .[23]
Hit Identification and Confirmation
-
Primary Hit Selection: In the primary screen, "hits" are typically defined as compounds that produce a signal greater than 3 standard deviations from the mean of the negative controls.[14][24]
-
Hit Confirmation: Putative hits must be re-tested. This involves re-sourcing the compound as a fresh powder to confirm its identity and purity.[25]
-
Dose-Response Analysis: Confirmed hits are tested in a dilution series (e.g., 10-point curve) to determine their potency (IC₅₀ value), which is the concentration required to inhibit 50% of the enzymatic activity.[19]
-
Counter-Screens: It is crucial to rule out false positives caused by compound interference with the assay technology.[26] For the AlphaLISA assay, a counter-screen can be run using a biotinylated-peptide pre-bound to the beads, without the enzyme.[27] A compound that inhibits the signal in this format is likely an assay artifact and should be deprioritized.
Conclusion
The dual-pronged screening strategy presented here provides a robust and comprehensive approach to elucidating the biological activity of this compound. The target-agnostic high-content screen offers an unbiased view of the compound's cellular effects, while the targeted biochemical AlphaLISA screen provides a sensitive and efficient method to test a high-probability hypothesis. By adhering to rigorous validation and hit confirmation protocols, researchers can generate high-quality data, paving the way for subsequent hit-to-lead optimization and deeper mechanistic studies.
References
- 1. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening - Wikipedia [en.wikipedia.org]
- 3. High-throughput screening assays for the identification of chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-content screening - Wikipedia [en.wikipedia.org]
- 5. blog.biobide.com [blog.biobide.com]
- 6. Fluorescent biosensors for high throughput screening of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence assays for high-throughput screening of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. "Fluorescent Cellular assays For Kinase inhibitors" by Myar Mohamed [huskiecommons.lib.niu.edu]
- 10. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 11. criver.com [criver.com]
- 12. High Content Screening - Creative Biolabs [creative-biolabs.com]
- 13. Applications of High Content Screening in Life Science Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. revvity.com [revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 18. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. nuvisan.com [nuvisan.com]
- 22. criver.com [criver.com]
- 23. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 24. academic.oup.com [academic.oup.com]
- 25. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 26. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 27. bmglabtech.com [bmglabtech.com]
Application Notes & Protocols: In Vivo Study Design with 6,7-Dichlorochroman-4-one
Authored by: Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving the novel compound 6,7-Dichlorochroman-4-one. This document outlines the rationale behind experimental choices, detailed protocols for preclinical evaluation, and methods for ensuring data integrity and translatability. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including potential as anti-inflammatory and neuroprotective agents.[1][2][3] This guide will, therefore, focus on a hypothetical preclinical investigation of this compound in the context of a neuroinflammatory or neurodegenerative disease model.
Introduction: The Therapeutic Potential of this compound
The chroman-4-one core is a key structural motif found in a variety of biologically active compounds.[1][3] Derivatives of this scaffold have been explored for a multitude of therapeutic applications, including as inhibitors of enzymes like monoamine oxidase B (MAO-B) and Sirtuin 2 (SIRT2), which are implicated in neurodegenerative diseases.[4][5] Furthermore, various chroman-4-one derivatives have demonstrated significant anti-inflammatory properties.[2]
This compound is a specific derivative whose in vivo activities have not been extensively reported. The presence of dichloro-substituents on the aromatic ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a framework for the initial in vivo characterization of this compound, with a focus on a neuroinflammatory context, a common underlying pathology in many neurodegenerative disorders.
Preclinical Development Pathway: A Phased Approach
A successful in vivo study design follows a logical progression from initial characterization to efficacy testing. This ensures that resources are used efficiently and that the data generated is robust and reliable.
Caption: Phased approach for the in vivo evaluation of this compound.
Phase 1: Physicochemical Characterization & Formulation
Rationale: Before any in vivo administration, it is critical to understand the physicochemical properties of this compound to develop a suitable formulation for animal dosing.
Protocol: Formulation Development
-
Solubility Assessment:
-
Determine the solubility of this compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% DMSO in corn oil, 10% Tween® 80 in water).
-
Use a standardized protocol, such as the shake-flask method, and quantify the concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Formulation Selection:
-
Choose a vehicle that provides a stable and homogenous solution or suspension at the required concentrations for dosing.
-
For initial studies, a simple formulation like a solution in a small percentage of an organic solvent (e.g., DMSO) diluted with a biocompatible oil or aqueous vehicle is often sufficient.
-
-
Stability Testing:
-
Assess the stability of the chosen formulation under the intended storage and handling conditions.
-
Analyze the concentration of this compound in the formulation at various time points (e.g., 0, 4, 24 hours) at room temperature and under refrigeration.
-
Phase 2: Acute Toxicity and Dose Range Finding
Rationale: The primary objective of this phase is to determine the maximum tolerated dose (MTD) and to identify a safe dose range for subsequent studies.[6][7][8] This is a crucial step in adhering to ethical guidelines and ensuring the welfare of the animals.[6]
Protocol: Single-Dose Escalation Study
-
Animal Model:
-
Select a rodent species, typically mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), for initial toxicity screening.[9]
-
Use both male and female animals to assess for any sex-dependent differences in toxicity.
-
-
Study Design:
-
Employ a dose escalation design with at least 3-4 dose levels.
-
Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts.
-
Include a vehicle control group.
-
Administer this compound via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP)).
-
-
Monitoring and Endpoints:
-
Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and body weight) at regular intervals for at least 72 hours post-dose.
-
At the end of the observation period, perform a gross necropsy to look for any visible organ abnormalities.
-
| Parameter | Observation Frequency | Purpose |
| Clinical Signs | 1, 4, 24, 48, 72 hours post-dose | Identify acute toxic effects |
| Body Weight | Daily | General health indicator |
| Gross Necropsy | At study termination | Detect organ-level toxicity |
Phase 3: Pharmacokinetic (PK) Profiling
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for designing effective dosing regimens in efficacy studies. The goal is to establish a clear relationship between the administered dose and the resulting concentration of the compound in the plasma and, if possible, in the target tissue.
Protocol: Single-Dose Pharmacokinetic Study
-
Animal Model:
-
Use the same species and strain as in the toxicity studies.
-
Cannulated animals are often preferred for serial blood sampling to reduce animal stress and numbers.
-
-
Study Design:
-
Administer a single, well-tolerated dose of this compound.
-
Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
-
Phase 4: Target Engagement and Pharmacodynamics (PD)
Rationale: Demonstrating that this compound interacts with its intended molecular target in a living organism is a critical step in validating its mechanism of action.[10][11][12] Target engagement assays provide direct evidence of the compound's activity at the site of action.[10][13]
Hypothetical Target: Based on the known activities of chroman-4-one derivatives, a plausible target for this compound could be a key enzyme in a neuroinflammatory pathway, for example, a specific kinase or transcription factor.
Protocol: In Vivo Target Engagement Study
-
Animal Model:
-
Use a relevant animal model. For neuroinflammation, this could be a lipopolysaccharide (LPS)-challenged mouse model.
-
-
Study Design:
-
Administer this compound at a dose known to achieve significant plasma exposure (from PK studies).
-
At a time point corresponding to the expected peak target engagement, collect the target tissue (e.g., brain).
-
Include vehicle-treated and positive control groups.
-
-
Target Engagement Assays:
-
Western Blotting: To measure the phosphorylation status of a target kinase or the levels of a downstream effector protein.
-
Cellular Thermal Shift Assay (CETSA): To directly measure the binding of this compound to its target protein in tissue lysates.[11]
-
Activity-Based Protein Profiling (ABPP): A powerful technique to assess the engagement of enzymatic targets directly in their native environment.[13]
-
Caption: Workflow for an in vivo target engagement study.
Phase 5: Efficacy Studies in a Disease Model
Rationale: Once a safe dose range, favorable PK profile, and evidence of target engagement are established, the therapeutic efficacy of this compound can be evaluated in a relevant animal model of disease.[9][14][15]
Example Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation
This is a widely used model to study the mechanisms of neuroinflammation and to screen for potential anti-inflammatory compounds.[16]
Protocol: Efficacy in LPS-Challenged Mice
-
Animal Model:
-
Adult male C57BL/6 mice.
-
-
Study Design:
-
Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound (Dose 1) + LPS
-
This compound (Dose 2) + LPS
-
Positive Control (e.g., Dexamethasone) + LPS
-
-
Pre-treat with this compound or vehicle for a specified period (e.g., 1 hour) before LPS administration (e.g., 1 mg/kg, IP).
-
-
Endpoints:
-
Behavioral Assessments: Conduct tests for sickness behavior (e.g., open field test for locomotor activity) at 4-6 hours post-LPS.
-
Biochemical Analysis:
-
At 24 hours post-LPS, collect brain tissue (e.g., hippocampus, cortex).
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
Assess markers of microglial activation (e.g., Iba1) by immunohistochemistry or Western blotting.
-
-
| Endpoint | Methodology | Rationale |
| Sickness Behavior | Open Field Test | Functional outcome of neuroinflammation |
| Pro-inflammatory Cytokines | ELISA / Multiplex | Quantify key mediators of inflammation |
| Microglial Activation | Immunohistochemistry | Visualize cellular response to inflammation |
Data Analysis and Interpretation
-
Statistical Analysis: Use appropriate statistical tests to compare treatment groups (e.g., ANOVA followed by post-hoc tests). A p-value of <0.05 is typically considered statistically significant.
-
Interpretation: A significant reduction in LPS-induced behavioral deficits, pro-inflammatory cytokine levels, and microglial activation by this compound would provide strong evidence for its anti-neuroinflammatory potential.
Conclusion
This document provides a comprehensive and scientifically grounded framework for the in vivo evaluation of this compound. By following this phased approach, researchers can systematically characterize the safety, pharmacokinetic, and pharmacodynamic properties of this novel compound, culminating in a robust assessment of its therapeutic efficacy in a relevant disease model. The emphasis on target engagement and the use of validated protocols will ensure the generation of high-quality, translatable data, paving the way for further preclinical and clinical development.
References
- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. histologix.com [histologix.com]
- 7. noblelifesci.com [noblelifesci.com]
- 8. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 9. How can animal models be used to study neurodegenerative diseases? [synapse.patsnap.com]
- 10. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pelagobio.com [pelagobio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 6,7-Dichlorochroman-4-one for Improved Bioactivity
Abstract
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic compounds.[1] Halogenation of this scaffold can significantly modulate its physicochemical properties and biological activity, often enhancing potency and metabolic stability. This document provides a detailed guide for the strategic derivatization of 6,7-dichlorochroman-4-one, a key intermediate, to explore and enhance its therapeutic potential. We present rationales for derivatization at the C2 and C3 positions, detailed synthetic protocols for key transformations including Aldol-type condensations and Mannich reactions, and comprehensive protocols for evaluating the bioactivity of the resulting derivatives, specifically focusing on anticancer and antimicrobial applications.
Introduction: The Rationale for Derivatizing this compound
The chroman-4-one skeleton is a recurring motif in compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The introduction of halogen atoms, particularly chlorine, onto the benzo ring of the chromanone core is a well-established strategy in drug design. The two chlorine atoms at the 6- and 7-positions are electron-withdrawing, which can influence the electron distribution of the entire molecule. This modification can enhance binding affinity to biological targets, improve membrane permeability, and increase resistance to metabolic degradation, thereby prolonging the compound's half-life.
While this compound itself is primarily a synthetic intermediate[3], its strategic modification offers a pathway to novel compounds with potentially superior bioactivity. The most accessible and synthetically versatile positions for derivatization on the chroman-4-one core are the C2 and C3 positions, which are adjacent to the carbonyl group and the heterocyclic oxygen atom.
-
Derivatization at C2: Introducing aryl substituents at the C2 position creates flavanone-type structures. The nature and substitution pattern of this aryl ring are critical determinants of bioactivity.
-
Derivatization at C3: The methylene group at the C3 position is activated by the adjacent C4-carbonyl, making it amenable to reactions like condensation and aminomethylation. Introducing substituents here can profoundly impact molecular conformation and interaction with target proteins.
This guide will focus on two high-yield, versatile reaction classes for modifying the this compound scaffold: the Claisen-Schmidt (Aldol) condensation to generate C3-benzylidene derivatives and the Mannich reaction to introduce aminomethyl groups at the C3 position.
Synthetic Pathways and Protocols
The overall strategy involves the initial synthesis of the this compound core, followed by parallel derivatization pathways to generate a library of novel compounds for biological screening.
Caption: Overall workflow for synthesis and bio-evaluation.
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol is adapted from established methods for intramolecular Friedel-Crafts cyclization.[3]
Materials:
-
3-(3,4-Dichlorophenoxy)propanoic acid
-
Liquid hydrogen fluoride (HF) or Polyphosphoric acid (PPA)
-
Anhydrous diethyl ether
-
10% aqueous sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Solid carbon dioxide/acetone bath
Procedure:
-
Suspend 3-(3,4-dichlorophenoxy)propanoic acid (1.0 eq) in liquid hydrogen fluoride (approx. 100 mL per gram of acid) in a suitable fluoropolymer reaction vessel, cooled in a solid carbon dioxide/acetone bath.
-
Expert Insight: Liquid HF is a highly effective and clean reagent for this type of cyclization but is extremely hazardous. As a safer alternative, Polyphosphoric acid (PPA) can be used by heating the mixture at 80-100 °C for 1-2 hours.
-
-
Allow the slurry to stir overnight, allowing the cooling bath to expire gradually.
-
Carefully remove the hydrogen fluoride with a stream of dry nitrogen or air.
-
Dissolve the residual solid in diethyl ether and wash thoroughly with a 10% aqueous sodium carbonate solution until effervescence ceases.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting off-white solid is this compound, which is often of sufficient purity for subsequent steps.[3]
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.90 (s, 1H), 7.10 (s, 1H), 4.52 (t, 2H), 2.79 (t, 2H).[3]
-
¹³C NMR (100 MHz, CDCl₃): δ 189.9, 160.3, 140.0, 128.3, 126.0, 120.9, 120.2, 118.0, 67.6, 37.4.[3]
Protocol 2: Synthesis of C3-Benzylidene Derivatives via Claisen-Schmidt Condensation
This reaction introduces a conjugated enone system, a pharmacophore present in many bioactive chalcones and flavonoids.[4][5]
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol or Methanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2M)
-
Hydrochloric acid (HCl), dilute
Procedure:
-
Dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and add the aqueous NaOH solution dropwise with stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure C3-benzylidene derivative.
Protocol 3: Synthesis of C3-Aminomethyl Derivatives via Mannich Reaction
The Mannich reaction introduces a basic amino group, which can improve aqueous solubility and provide a handle for salt formation, often improving pharmacokinetic properties.[6][7][8]
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Secondary amine (e.g., dimethylamine, piperidine, morpholine)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, mix this compound (1.0 eq), formaldehyde solution (1.5 eq), and the secondary amine (1.2 eq) in ethanol.
-
Add a catalytic amount of concentrated HCl (2-3 drops) and reflux the mixture for 6-8 hours.
-
Expert Insight: The reaction proceeds via the formation of an electrophilic iminium ion from the formaldehyde and secondary amine, which is then attacked by the enol form of the chromanone.[8]
-
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add diethyl ether to precipitate the hydrochloride salt of the Mannich base.
-
Filter the precipitate, wash with cold diethyl ether, and dry. The product can be further purified by recrystallization or converted to the free base by treatment with a mild base.
Bioactivity Evaluation Protocols
A tiered screening approach is recommended, starting with broad cytotoxicity and antimicrobial assays, followed by more specific mechanistic studies like enzyme inhibition assays for promising candidates.
Caption: Tiered workflow for bioactivity screening.
Protocol 4: Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[9][10]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Test compounds (dissolved in DMSO to create stock solutions)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of the MTT solution to each well.[12] Incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9][11]
-
Solubilization: Carefully aspirate the MTT-containing medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 5: Antimicrobial Activity Assessment (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds directly in the 96-well plate using MHB. The final volume in each well should be 50 µL before adding the inoculum.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (inoculum in broth, no compound) and a negative/sterility control (broth only) on each plate.
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13][15]
Protocol 6: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for assessing a compound's ability to inhibit a specific enzyme. It must be adapted for the target enzyme of interest (e.g., a specific kinase, protease, or topoisomerase).[16]
Materials:
-
Purified target enzyme
-
Specific substrate for the enzyme (ideally one that produces a chromogenic or fluorogenic product)
-
Optimized assay buffer
-
Test compounds and a known inhibitor (positive control)
-
96-well plate (UV-transparent or black, depending on the detection method)
-
Microplate spectrophotometer or fluorometer
Procedure:
-
Reagent Preparation: Prepare all solutions (enzyme, substrate, inhibitor dilutions) in the optimized assay buffer.
-
Pre-incubation: In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the enzyme. Allow this mixture to pre-incubate for a set time (e.g., 10-15 minutes) at the optimal reaction temperature. This allows the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using the microplate reader in kinetic mode. The rate of the reaction is proportional to the slope of the initial linear portion of the progress curve.
-
Data Analysis: Compare the reaction rates in the presence of the inhibitor to the rate of the uninhibited control. Calculate the percentage of inhibition for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables to facilitate comparison between derivatives.
Table 1: Synthetic Yields of this compound Derivatives
| Compound ID | Derivatization Method | R-Group (Substituent) | Yield (%) |
|---|---|---|---|
| CDC-B-01 | Claisen-Schmidt | Phenyl | XX.X |
| CDC-B-02 | Claisen-Schmidt | 4-Methoxyphenyl | XX.X |
| CDC-M-01 | Mannich Reaction | Dimethylamino | XX.X |
| CDC-M-02 | Mannich Reaction | Piperidin-1-yl | XX.X |
Table 2: Bioactivity Screening Results for Novel Derivatives
| Compound ID | Anticancer IC₅₀ (µM) vs. HeLa | Antimicrobial MIC (µg/mL) vs. S. aureus |
|---|---|---|
| CDC-B-01 | XX.X | XX |
| CDC-B-02 | XX.X | XX |
| CDC-M-01 | XX.X | XX |
| CDC-M-02 | XX.X | XX |
| Doxorubicin | 0.XX | N/A |
| Vancomycin | N/A | 1-2 |
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic protocols detailed herein for C3-derivatization via Claisen-Schmidt and Mannich reactions are robust and versatile, allowing for the creation of a diverse chemical library. By systematically applying the provided bioassay protocols, researchers can effectively screen these derivatives to identify lead compounds with potent anticancer or antimicrobial activities, paving the way for further structure-activity relationship studies and lead optimization.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. Mannich Reaction [organic-chemistry.org]
- 8. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. superchemistryclasses.com [superchemistryclasses.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Dichlorochroman-4-one
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 6,7-Dichlorochroman-4-one. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles.
I. Overview of the Synthesis
This compound is a crucial intermediate in the synthesis of various bioactive molecules.[1][2] The most common synthetic route involves the intramolecular Friedel-Crafts cyclization of 3-(3,4-dichlorophenoxy)propanoic acid. This reaction is typically acid-catalyzed, with strong acids like hydrogen fluoride or polyphosphoric acid (PPA) being commonly employed. While seemingly straightforward, this synthesis can be prone to issues that affect both the yield and purity of the final product.
II. Troubleshooting Guide: Enhancing Your Yield
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired this compound. What are the likely causes and how can I rectify this?
Answer: A low or non-existent yield can stem from several factors, ranging from the quality of your starting materials to the specifics of your reaction conditions.
-
Incomplete Cyclization: The core of this synthesis is an electrophilic aromatic substitution. Insufficiently strong acidic conditions or short reaction times can lead to incomplete cyclization of the 3-(3,4-dichlorophenoxy)propanoic acid precursor.
-
Solution:
-
Acid Strength: If using polyphosphoric acid (PPA), ensure its quality and consider using a fresh batch. PPA can absorb atmospheric moisture, which reduces its efficacy. For a more potent option, liquid hydrogen fluoride is highly effective, though it requires specialized equipment and handling precautions.[3]
-
Reaction Time and Temperature: Monitor your reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, consider extending it. For PPA-catalyzed reactions, a moderate increase in temperature (e.g., from 80°C to 100°C) can also drive the reaction to completion, but be cautious of potential side reactions.
-
-
-
Decomposition of Starting Material or Product: Chroman-4-ones, while generally stable, can be susceptible to decomposition under harsh acidic conditions and elevated temperatures.
-
Solution:
-
Temperature Control: Maintain strict control over the reaction temperature. For exothermic reactions, ensure adequate cooling. When using liquid hydrogen fluoride, a dry ice/acetone bath is typically used to control the initial temperature.[3]
-
Work-up Procedure: Quench the reaction mixture promptly and carefully once complete. Adding the acidic reaction mixture to ice-water is a standard procedure to dilute the acid and precipitate the product.
-
-
-
Suboptimal Reagent Ratios: The ratio of the acid catalyst to the starting material is critical.
-
Solution: For PPA, a significant excess by weight (e.g., 10-20 times the weight of the starting material) is often necessary to ensure a stirrable mixture and to drive the equilibrium towards the product.
-
Issue 2: Formation of Impurities and Side Products
Question: My crude product shows multiple spots on TLC, indicating the presence of significant impurities. What are these side products, and how can I minimize their formation?
Answer: The formation of side products is a common challenge that can complicate purification and reduce the overall yield.
-
Polymerization: Under strongly acidic conditions, the starting material or the product can undergo intermolecular reactions, leading to the formation of polymeric tars.
-
Solution:
-
Controlled Addition: Add the 3-(3,4-dichlorophenoxy)propanoic acid to the pre-heated acid catalyst in portions to maintain a more controlled reaction concentration and temperature.
-
Lower Temperature: If polymerization is a major issue, consider running the reaction at a lower temperature for a longer duration.
-
-
-
Intermolecular Acylation: In some cases, intermolecular acylation can compete with the desired intramolecular cyclization, leading to dimeric or oligomeric byproducts.
-
Solution: Employing high dilution principles can favor the intramolecular reaction. However, this is often impractical on a larger scale. A more pragmatic approach is to maintain a consistent and efficient stirring to ensure rapid intramolecular cyclization.
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the this compound from the crude reaction mixture. What are the most effective purification strategies?
Answer: Effective purification is key to obtaining a high-purity final product.
-
Initial Work-up:
-
Acid Removal: After quenching the reaction, it is crucial to neutralize any remaining acid. Washing the ethereal or dichloromethane extract of the crude product with a saturated sodium bicarbonate or a 10% sodium carbonate solution is effective.[3] This is followed by a water wash and then a brine wash to remove residual inorganic salts.
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate before solvent evaporation.[3]
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for recrystallization of chroman-4-ones include ethanol, methanol, and mixtures of ethyl acetate and hexanes.
-
Column Chromatography: If recrystallization fails to remove all impurities, column chromatography on silica gel is a reliable alternative. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from closely related impurities.[4][5]
-
III. Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: A reported yield for the synthesis of this compound from 3-(3,4-dichlorophenoxy)propionic acid using liquid hydrogen fluoride is around 76%.[3] Yields using other methods, such as with polyphosphoric acid, can vary but are generally expected to be in a similar range with proper optimization.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural confirmation. The ¹H NMR spectrum of this compound should show characteristic triplets for the two methylene groups and singlets for the two aromatic protons.[3][6]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Look for the characteristic carbonyl (C=O) stretch of the ketone, typically around 1680-1700 cm⁻¹.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q3: Are there alternative synthetic routes to chroman-4-ones?
A3: Yes, several other methods for synthesizing the chroman-4-one scaffold have been reported. These include:
-
Aldol Condensation: Reaction of 2'-hydroxyacetophenones with aldehydes, followed by an intramolecular oxa-Michael addition.[7]
-
From Phenols and Acrylic Acids: Direct reaction of phenols with acrylic acids in the presence of a catalyst.[8]
-
From Resorcinol: Acylation of resorcinol with 3-chloropropionic acid followed by cyclization.[9][10] While these methods are effective for other substituted chroman-4-ones, the intramolecular Friedel-Crafts cyclization of 3-(3,4-dichlorophenoxy)propanoic acid remains a direct and common route for this compound.
Q4: What safety precautions should be taken during this synthesis?
A4: Standard laboratory safety practices should always be followed. When working with strong acids like PPA or, especially, liquid hydrogen fluoride, extreme caution is necessary.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: All manipulations involving strong acids should be performed in a well-ventilated fume hood.
-
Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. It requires specialized handling procedures and equipment, and an emergency response plan, including access to calcium gluconate gel, must be in place. Only personnel with specific training should handle liquid HF.
IV. Visualizing the Process
Reaction Mechanism
The synthesis of this compound proceeds via an intramolecular Friedel-Crafts acylation. The key steps are protonation of the carboxylic acid, followed by electrophilic attack of the resulting acylium ion on the electron-rich aromatic ring, and subsequent deprotonation to restore aromaticity.
Caption: Key steps in the synthesis of this compound.
Troubleshooting Workflow
When encountering issues with the synthesis, a systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting synthesis issues.
V. Key Experimental Parameters
For successful synthesis, careful control of experimental parameters is paramount. The following table summarizes key considerations for the PPA-catalyzed synthesis.
| Parameter | Recommendation | Rationale |
| Catalyst | Polyphosphoric Acid (PPA) | Effective and safer alternative to liquid HF. |
| Reagent Ratio | 10-20 parts PPA to 1 part starting material (by weight) | Ensures a stirrable mixture and drives the reaction. |
| Temperature | 80-100°C | Provides sufficient energy for cyclization without excessive decomposition. |
| Reaction Time | 2-4 hours (monitor by TLC) | Allows for complete conversion of the starting material. |
| Work-up | Quench with ice-water, neutralize with NaHCO₃/Na₂CO₃ | Safely stops the reaction and removes acidic components. |
VI. References
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
Emami, S., & Ghanbarimasir, Z. (2015). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.
-
Nielsen, S. F., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7160-7174.
-
Santos, W. A. B., et al. (2021). Synthesis and Antimicrobial Evaluation of Chroman-4-one and Homoisoflavonoid Derivatives. Molecules, 26(15), 4487.
-
Royal Society of Chemistry. (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from --INVALID-LINK--
-
Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563.
-
Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Retrieved from --INVALID-LINK--
-
GUPEA. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved from --INVALID-LINK--
-
Kamat, V. P., Asolkar, R. N., & Kirtany, J. K. (2001). An efficient synthesis of lactarochromal from 6-amino-2,2-dimethylchroman-4-one. Indian Journal of Chemistry - Section B, 51B, 1761-1762.
-
BenchChem. (2025). An In-depth Technical Guide on the Core Mechanism of Action of Chroman-4-one Derivatives. Retrieved from --INVALID-LINK--
-
Kong, F., et al. (2019). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Angewandte Chemie International Edition, 58(33), 11409-11414.
-
BenchChem. (2025). How to improve the yield of bianthrone synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 7-hydroxychroman-4-one from resorcinol. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound(27407-06-3) 1H NMR spectrum. Retrieved from --INVALID-LINK--
References
- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound(27407-06-3) 1H NMR [m.chemicalbook.com]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Overcoming solubility issues with 6,7-Dichlorochroman-4-one in assays
Welcome to the technical support hub for 6,7-Dichlorochroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental challenges associated with the solubility of this compound. As Senior Application Scientists, we have consolidated field-proven insights and foundational scientific principles to ensure your experiments are both successful and reliable.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the basic physicochemical properties of this compound that affect its solubility?
A1: Understanding the molecular characteristics of this compound is the first step in troubleshooting its solubility. The molecule's structure is inherently hydrophobic.
-
Core Structure: The foundation is a chroman-4-one scaffold, which is a bicyclic system containing a benzene ring fused to a pyranone ring. This aromatic system contributes significantly to its nonpolar nature[1][2].
-
Halogenation: The presence of two chlorine atoms at the 6 and 7 positions dramatically increases the molecule's lipophilicity (hydrophobicity). Halogens are electron-withdrawing and contribute to the compound's low affinity for aqueous environments[3].
-
Physical Properties: It is typically an off-white to light yellow powder with a melting point around 131-132°C[4]. Its high melting point suggests a stable crystal lattice structure, which requires significant energy to break, further complicating dissolution in water[5][6].
Due to these features, this compound is classified as poorly water-soluble, a common challenge for many new chemical entities in drug discovery pipelines[5][6].
Q2: My this compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. Why did this happen and how can I prevent it?
A2: This is the most frequently encountered issue, often referred to as "crashing out." It occurs due to a rapid and drastic change in solvent polarity.
The Underlying Cause: this compound dissolves well in 100% Dimethyl Sulfoxide (DMSO), a strong organic solvent. However, your aqueous assay buffer is highly polar. When a small volume of concentrated DMSO stock is added to a large volume of buffer, the DMSO disperses rapidly. The compound molecules suddenly find themselves in an environment where they are no longer soluble, causing them to aggregate and precipitate out of the solution[7][8].
Prevention Strategies & Protocol:
-
Pre-warm Your Buffer/Media: Always use assay buffer or cell culture media that has been pre-warmed to the experimental temperature (e.g., 37°C). Solubility is often temperature-dependent, and adding the compound to cold liquid can decrease its solubility limit[8].
-
Use Serial or Intermediate Dilutions: Avoid direct, large-volume dilutions. By performing one or more intermediate dilution steps in a mix of buffer and DMSO, you can gradually acclimate the compound to the aqueous environment.
-
Slow, Agitated Addition: Add the DMSO stock solution drop-by-drop to the final buffer volume while gently vortexing or swirling the tube. This rapid dispersion helps prevent localized high concentrations of the compound from forming, which are the nucleation points for precipitation[8].
-
Limit Final DMSO Concentration: While DMSO is necessary, high concentrations can interfere with biological assays or be toxic to cells[9][10][11]. Aim for a final DMSO concentration below 1%, and ideally below 0.1% for cell-based assays[7][8]. Always include a vehicle control (buffer + same final concentration of DMSO) in your experiments to account for any solvent effects.
Below is a workflow designed to minimize precipitation during the preparation of working solutions.
Caption: Workflow for preparing aqueous working solutions from DMSO stock.
Q3: What is the best solvent for preparing a high-concentration stock solution?
A3: For hydrophobic compounds like this compound, the choice of the primary stock solvent is critical for accuracy and reproducibility.
| Solvent | Recommended Use & Concentration | Advantages | Disadvantages & Considerations |
| DMSO | Primary choice. Prepare stocks at 10-20 mM in high-purity, anhydrous DMSO. | Excellent solubilizing power for a wide range of hydrophobic compounds[12]. Miscible with water. | Can be cytotoxic at final concentrations >1%[9][11]. Can interfere with some enzyme assays. Prone to freeze-thaw issues; aliquot stocks to minimize[12]. |
| Ethanol | Alternative. Can be used for stock preparation, but generally has lower solubilizing power than DMSO. | Less cytotoxic than DMSO for some cell lines at equivalent low percentages[13]. Readily available. | Can also be cytotoxic and affect cell signaling[11]. More volatile than DMSO. May not achieve as high a stock concentration. |
Recommendation: Start with anhydrous DMSO . Water content in DMSO can reduce its solvating power over time. Purchase high-purity solvent and store it in small, sealed aliquots protected from moisture.
Q4: I need to use a higher concentration in my assay than what is soluble with DMSO alone. What are my options?
A4: When the required assay concentration exceeds the aqueous solubility limit, even with a proper dilution technique, advanced formulation strategies are necessary. These involve using excipients—inactive substances that help deliver the active compound.
Option 1: Complexation with Cyclodextrins
This is a highly effective and widely used method for increasing the solubility of hydrophobic molecules in aqueous solutions[14][15].
-
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a "donut" shape. Their exterior is hydrophilic (water-loving), while the internal cavity is hydrophobic (water-fearing). The this compound molecule can become encapsulated within this hydrophobic cavity, forming an "inclusion complex." This complex effectively masks the hydrophobic nature of the compound, allowing it to dissolve readily in aqueous buffers[14][15][16].
-
Recommended Type: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a popular derivative with improved solubility and reduced toxicity compared to natural beta-cyclodextrin[14].
-
Experimental Protocol:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v) in your assay buffer.
-
Dissolve the this compound powder directly into the HP-β-CD solution with stirring or sonication.
-
Alternatively, add a concentrated DMSO stock of the compound to the HP-β-CD solution. The cyclodextrin will facilitate the transfer of the compound from the DMSO into the aqueous phase.
-
Crucially, run a parallel control experiment with just the HP-β-CD solution at the same concentration to ensure it does not interfere with your assay.
-
Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.
Option 2: Other Formulation Strategies
While cyclodextrins are often the first choice for in-vitro assays, other strategies from the broader field of pharmaceutical formulation can be adapted[17][18][19]. These are generally more complex to implement.
-
Use of Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds. However, they are detergents and can disrupt cell membranes or denature proteins, so their use must be carefully validated at very low concentrations.
-
Lipid-Based Formulations: For specific applications, self-emulsifying drug delivery systems (SEDDS) can be considered, though this is more common for in-vivo work[17]. These systems form fine emulsions upon dilution in aqueous media.
Q5: Can the pH of my assay buffer affect the solubility of this compound?
A5: Yes, pH can be a critical factor in the solubility of many compounds, particularly those with ionizable functional groups (weak acids or bases)[20][21]. The solubility of such compounds increases when they are in their charged (ionized) state.
For this compound, the core structure does not contain strongly acidic or basic groups. The ketone group is very weakly basic. However, subtle pH shifts in your buffer could still potentially influence solubility, especially if the buffer components interact with the compound. A study on a similar chromone derivative showed that it could be released from nanoparticles in a pH-controlled manner, suggesting pH sensitivity[22].
Recommendation:
-
Maintain Stable pH: Ensure your assay buffer is robust and maintains a constant pH throughout the experiment. If you are working with cells, metabolic activity can alter the local pH. Using a HEPES-buffered medium can provide additional stability[8].
-
Test Solubility at Different pHs: If you suspect a pH effect, perform a simple solubility test (as described below) in buffers of slightly different pH values (e.g., 7.0, 7.4, 7.8) to see if it impacts the maximum soluble concentration.
Q6: How can I determine the maximum soluble concentration of my compound in my specific assay buffer?
A6: It is highly recommended to empirically determine the solubility limit in your final assay buffer, as it can differ significantly from pure water.
Protocol for Practical Solubility Assessment:
-
Prepare a High-Concentration Stock: Make a 20 mM stock of this compound in 100% DMSO.
-
Set Up Serial Dilutions: In a clear microplate or microcentrifuge tubes, prepare a series of dilutions of your compound directly in the final assay buffer (pre-warmed to 37°C). For example, aim for final concentrations of 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, etc. Keep the final DMSO concentration constant across all dilutions (e.g., at 1%).
-
Equilibrate: Seal the plate/tubes and incubate under your standard assay conditions (e.g., 37°C) for 1-2 hours to allow the system to reach equilibrium.
-
Visual Inspection: Carefully inspect each well or tube against a dark background. The highest concentration that remains perfectly clear, with no visible precipitate, haze, or crystals, is your approximate maximum soluble concentration under those conditions. A nephelometer can be used for a more quantitative assessment of turbidity.
This simple test can save significant time and resources by preventing you from running large-scale assays at concentrations that are not achievable, which can lead to false-negative or highly variable results[12][23].
General Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution | Rapid solvent polarity shift ("crashing out"). | Use pre-warmed buffer; add stock slowly while vortexing; perform serial dilutions. |
| Cloudiness in assay plate over time | Compound concentration exceeds solubility limit; temperature fluctuations. | Decrease final working concentration; confirm solubility limit; use a solubilizing agent like HP-β-CD. |
| Inconsistent/Irreproducible results | Micro-precipitation not visible to the naked eye; compound adsorbing to plasticware. | Lower the compound concentration; consider adding a very low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 20) after validation. |
| Stock solution appears cloudy after thawing | Water absorption by DMSO; compound degradation. | Use anhydrous DMSO; store stocks in small, single-use aliquots to avoid freeze-thaw cycles. |
References
- 1. Making sure you're not a bot! [gupea.ub.gu.se]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 27407-06-3 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 14. alzet.com [alzet.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Cyclodextrin-Based Nanoscale Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]
- 22. pH Controlled Release of Chromone from Chromone-Fe3O4 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in 6,7-Dichlorochroman-4-one Experiments
Welcome to the technical support center for 6,7-Dichlorochroman-4-one experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical parameters?
The most common and direct synthesis of this compound involves the intramolecular Friedel-Crafts acylation (cyclization) of 3-(3,4-dichlorophenoxy)propionic acid.[1] The critical parameters for this reaction are the choice of a strong acid catalyst and anhydrous conditions. Polyphosphoric acid (PPA) or Eaton's reagent are often used, although methods employing liquid hydrogen fluoride have also been reported.[1] Maintaining a moisture-free environment is crucial to prevent catalyst deactivation and side reactions.
Q2: I am experiencing a low yield in my synthesis of this compound. What are the likely causes?
Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Cyclization: The Friedel-Crafts acylation may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.
-
Starting Material Purity: The purity of the 3-(3,4-dichlorophenoxy)propionic acid is paramount. Impurities can interfere with the cyclization reaction.
-
Moisture: The presence of water will quench the strong acid catalyst, hindering the reaction.
-
Side Reactions: At elevated temperatures, side reactions such as sulfonation (if using sulfuric acid-containing reagents) or intermolecular reactions can occur.
Q3: My final product of this compound is off-white or colored, not a pure white solid. What could be the issue?
An off-white or colored product suggests the presence of impurities. These could be residual starting material, polymeric byproducts, or products of side reactions. Purification by column chromatography or recrystallization is necessary to obtain a pure, white solid.[2][3]
Q4: How can I effectively monitor the progress of the this compound synthesis?
Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction. A spot of the reaction mixture is compared to a spot of the starting material (3-(3,4-dichlorophenoxy)propionic acid). The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction's progress. For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[4][5][6][7][8]
Troubleshooting Guides
Issue 1: Low or No Product Formation
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Catalyst | Use freshly opened or properly stored strong acid catalyst (e.g., PPA, Eaton's reagent). Ensure anhydrous conditions by drying glassware and using dry solvents. | Strong acid catalysts for Friedel-Crafts acylation are highly hygroscopic. Moisture will hydrolyze the catalyst, rendering it ineffective for promoting the intramolecular cyclization. |
| Insufficient Reaction Temperature or Time | Gradually increase the reaction temperature in increments of 10°C and monitor by TLC. Extend the reaction time and continue monitoring. | The activation energy for the intramolecular Friedel-Crafts acylation may not be met at lower temperatures, leading to a slow or incomplete reaction. |
| Poor Quality Starting Material | Verify the purity of 3-(3,4-dichlorophenoxy)propionic acid using NMR or melting point analysis. If impure, purify by recrystallization before use. | Impurities in the starting material can inhibit the catalyst or lead to the formation of undesired side products, consuming reactants and lowering the yield of the desired product. |
Experimental Protocol: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of petroleum ether and ethyl acetate).
-
On a TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the TLC plate in the chamber.
-
Visualize the spots under a UV lamp (254 nm).
-
The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Issue 2: Presence of Multiple Products in the Crude Mixture
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Intermolecular Reactions | Run the reaction at a higher dilution. Add the starting material slowly to the hot catalyst. | High concentrations of the starting material can favor intermolecular acylation, leading to the formation of dimers or polymers instead of the desired intramolecular cyclization. |
| Isomer Formation | This is less likely for this specific precursor due to the directing effects of the ether linkage. However, confirm the structure of the main product and byproducts using 2D NMR techniques. | In some Friedel-Crafts acylations, the acyl group can add to different positions on the aromatic ring, leading to isomeric products. |
| Degradation | Avoid excessively high temperatures or prolonged reaction times. Consider using a milder catalyst if possible. | The starting material or product may be unstable under harsh reaction conditions, leading to decomposition and the formation of various degradation products. |
Visualization: Troubleshooting Workflow for Low Yield/Impure Product
Caption: Troubleshooting decision tree for low yield or impure product.
Issue 3: Difficulty in Product Purification
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Co-eluting Impurities | Optimize the mobile phase for column chromatography. Try a different solvent system or a gradient elution.[3] | If the polarity of the impurity is very similar to the product, they will travel at a similar rate on the chromatography column, making separation difficult. Changing the solvent system can alter the relative affinities of the compounds for the stationary phase. |
| Product is an Oil, Not a Solid | Ensure all solvent has been removed using a high-vacuum pump. Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. | Residual solvent can prevent the product from solidifying. Trituration can help to remove trace impurities that may be inhibiting crystallization and provide a rough surface to initiate crystal growth. |
| Incomplete Reaction | If a significant amount of starting material remains, consider re-subjecting the crude product to the reaction conditions or perform a preliminary purification to remove the bulk of the starting material before fine purification. | Purifying a mixture with a large amount of starting material can be inefficient. |
Experimental Protocol: Column Chromatography Purification
-
Prepare the Column: Pack a glass column with silica gel (slurry packing is recommended).[3]
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a free-flowing powder. Carefully add this to the top of the column.[3]
-
Elute: Begin elution with a non-polar solvent (e.g., petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect Fractions: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.
Visualization: Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Characterization Data
Expected Spectroscopic Data for this compound [1]
| Technique | Expected Values | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.90 (s, 1H), 7.10 (s, 1H), 4.52 (t, 2H), 2.79 (t, 2H) | The two singlets correspond to the aromatic protons. The two triplets are characteristic of the two methylene groups in the chromanone ring. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 189.9, 160.3, 140.0, 128.3, 126.0, 120.9, 120.2, 118.0, 67.6, 37.4 | The peak at ~190 ppm is the carbonyl carbon. The peaks in the 118-161 ppm range are the aromatic and vinyl ether carbons. The peaks at ~68 ppm and ~37 ppm are the two methylene carbons. |
| IR Spectroscopy | ~1680 cm⁻¹ | Strong absorption characteristic of a conjugated ketone (C=O stretch). |
| Mass Spectrometry | M⁺ peak corresponding to the molecular weight of C₉H₆Cl₂O₂ | The isotopic pattern for two chlorine atoms should be observable. |
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling this compound and the reagents for its synthesis.[9][10][11][12]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[9][10][11][12]
-
Strong Acids: The strong acids used as catalysts are highly corrosive. Handle with extreme care.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Magritek [magritek.com]
- 7. Techniques and Methods to Monitor Chemical Reactions | springerprofessional.de [springerprofessional.de]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of 6,7-Dichlorochroman-4-one
Welcome to the dedicated technical support guide for the synthesis of 6,7-Dichlorochroman-4-one. This resource is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we move beyond simple protocols to address the nuances of the reaction, providing in-depth, experience-driven advice to help you optimize your yield, ensure product purity, and troubleshoot common experimental challenges.
The synthesis of this compound is primarily achieved via an intramolecular Friedel-Crafts acylation of a 3-(3,4-dichlorophenoxy)propanoic acid precursor. The core challenge of this reaction lies in the electronic properties of the substrate. The two chlorine atoms on the aromatic ring are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[1][2] This inherent difficulty necessitates carefully controlled and optimized reaction conditions to achieve successful cyclization. This guide provides the critical insights needed to navigate these challenges effectively.
General Synthesis Workflow
The overall process involves the preparation of the carboxylic acid precursor followed by an acid-catalyzed intramolecular cyclization to form the target chromanone.
Caption: General two-step synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the cyclization step?
A1: The cyclization is an intramolecular Friedel-Crafts acylation, a type of electrophilic aromatic substitution.[3] First, the strong acid catalyst (like Polyphosphoric Acid, PPA) protonates the carboxylic acid group of the 3-(3,4-dichlorophenoxy)propanoic acid precursor. This is followed by the loss of a water molecule to generate a highly electrophilic acylium ion. This acylium ion is then attacked by the π-electrons of the deactivated dichlorinated aromatic ring, leading to the formation of a six-membered ring. A final deprotonation step restores aromaticity and yields the this compound product. The acylium ion is resonance-stabilized, which prevents the carbocation rearrangements often seen in Friedel-Crafts alkylations.[2][4]
Q2: Which acid catalyst is best for the cyclization?
A2: Several strong acids can effect this transformation, each with its own advantages and disadvantages.
| Catalyst | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | Acts as both catalyst and solvent; good yields; relatively easy to handle.[5] | Highly viscous, requiring mechanical stirring and elevated temperatures for good mixing. Work-up can be challenging. |
| Eaton's Reagent (P₂O₅ in MsOH) | Less viscous than PPA, allowing for lower reaction temperatures and easier stirring. | Can be more aggressive; potential for side reactions if not controlled. |
| Liquid Hydrogen Fluoride (HF) | Excellent yields are reported.[6] | Extremely corrosive, toxic, and requires specialized equipment (e.g., Teflon apparatus). Not recommended for general use. |
| Thionyl Chloride / AlCl₃ | A classic Friedel-Crafts approach.[7] Involves converting the acid to a more reactive acyl chloride first. | AlCl₃ is extremely moisture-sensitive, and stoichiometric amounts are often needed.[1][8] The work-up can be complicated. |
For most lab-scale syntheses, Polyphosphoric Acid (PPA) offers the best balance of efficacy, safety, and practicality.
Q3: How can I monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[9] A small aliquot of the reaction mixture is periodically quenched (e.g., in a vial with water and ethyl acetate), and the organic layer is spotted on a silica gel plate. The disappearance of the starting material spot (3-(3,4-dichlorophenoxy)propanoic acid) and the appearance of a new, less polar product spot indicates the reaction is proceeding. See the detailed protocol below for specific conditions.
Q4: What are the critical safety precautions for this synthesis?
A4: Safety is paramount.
-
Polyphosphoric Acid (PPA): Corrosive. Causes severe burns upon contact. It reacts exothermically with water. Always wear gloves, safety glasses, and a lab coat. Work in a fume hood.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release toxic HCl and SO₂ gases.[10][11] It is a lachrymator. Strict anhydrous conditions and a well-ventilated fume hood are mandatory.[12]
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. It is a hygroscopic powder that can release HCl gas upon contact with moist air.[13]
-
Quenching: The work-up, which involves quenching the hot PPA mixture with ice water, must be done slowly and cautiously in a large beaker, as the process is highly exothermic and can cause splashing.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any work.[10]
Troubleshooting Guide
Problem: Low or No Yield of this compound
This is the most common issue, often stemming from the deactivated nature of the aromatic ring.
Q: My reaction has stalled, and TLC analysis shows only starting material, even after several hours. What went wrong?
A: This typically points to issues with the catalyst or reaction conditions.
-
Cause 1: Inactive or Insufficient Catalyst. Polyphosphoric acid can degrade over time or absorb atmospheric moisture, reducing its efficacy. Its high viscosity can also prevent proper mixing.
-
Solution: Use fresh, high-quality PPA. Ensure vigorous mechanical stirring (a magnetic stir bar is often insufficient) to maintain a homogenous mixture. Increase the reaction temperature to 90-110 °C to decrease viscosity and provide sufficient activation energy.[8]
-
-
Cause 2: Sub-optimal Temperature. The intramolecular acylation of a deactivated ring requires significant thermal energy.
-
Solution: Ensure your reaction is heated to the target temperature (typically 80-100 °C for PPA). Verify the temperature with an external thermometer. A temperature that is too low will result in a sluggish or incomplete reaction.[14]
-
-
Cause 3: Poor Quality Starting Material. Impurities in the 3-(3,4-dichlorophenoxy)propanoic acid can inhibit the catalyst.
-
Solution: Ensure the starting material is pure. Recrystallize it if necessary before the cyclization step. Confirm its identity and purity via ¹H NMR and melting point analysis.
-
Q: The yield is very low, and my crude product seems to be a complex mixture. What are the likely side reactions?
A: Formation of multiple products suggests that side reactions are outcompeting the desired intramolecular cyclization.
-
Cause 1: Intermolecular Reaction. At high concentrations, the acylium intermediate from one molecule can react with the aromatic ring of another, leading to polymer formation.
-
Solution: While PPA often serves as the solvent, ensuring the substrate is well-dissolved can help favor the intramolecular pathway. This is a key principle of reactions designed to form 5- or 6-membered rings.[2]
-
-
Cause 2: Degradation. At excessively high temperatures (>120 °C) or with prolonged reaction times, the starting material or product may begin to decompose.
-
Solution: Optimize the reaction by monitoring with TLC. Once the starting material is consumed, proceed immediately to the work-up. Do not heat the reaction unnecessarily for extended periods.
-
Caption: A logical flow for troubleshooting low yield issues.
Experimental Protocols
Protocol 1: Cyclization of 3-(3,4-dichlorophenoxy)propanoic acid using PPA
This protocol details the most common and reliable method for the synthesis.
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical overhead stirrer and a heating mantle, add Polyphosphoric acid (approx. 10 times the weight of the starting material).
-
Heating and Pre-mixing: Begin stirring and heat the PPA to approximately 70-80 °C to reduce its viscosity.
-
Substrate Addition: Slowly add 3-(3,4-dichlorophenoxy)propanoic acid (1.0 equivalent) to the stirring PPA.
-
Reaction: Increase the temperature to 90-100 °C. Monitor the reaction progress by TLC every 30-60 minutes (see Protocol 2). The reaction is typically complete within 2-4 hours.
-
Work-up (Quenching): Once the reaction is complete, allow the mixture to cool slightly (to ~70 °C). In a separate large beaker, prepare a mixture of crushed ice and water. CAUTION: Slowly and carefully pour the warm reaction mixture into the ice water with vigorous stirring. This process is highly exothermic.
-
Extraction: The product will often precipitate as a solid. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 100 mL).
-
Washing: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove any unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography (see Protocol 3). The pure product should be an off-white solid.[6]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
A rapid and effective way to track the reaction's progress.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel 60 F₂₅₄ plates |
| Mobile Phase | 30% Ethyl Acetate in Hexanes (3:7 v/v). Adjust polarity as needed. |
| Sample Prep | Withdraw ~0.1 mL of the reaction mixture. Quench in a vial with 1 mL water and 1 mL ethyl acetate. Vortex, then spot the top organic layer. |
| Visualization | UV lamp (254 nm). The aromatic rings of both starting material and product are UV active. |
| Expected Result | Starting Material (Acid): More polar, lower Rƒ. Product (Chromanone): Less polar, higher Rƒ. |
Protocol 3: Purification by Column Chromatography
Use this method if recrystallization fails to yield a pure product.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes) and pack a glass chromatography column. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.[15]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[15]
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexanes or 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. ijrpc.com [ijrpc.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. KR101894091B1 - New method for preparation of chromanone derivatives - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. nj.gov [nj.gov]
- 12. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 13. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Effective Purification of 6,7-Dichlorochroman-4-one
Welcome to the technical support center for the purification of 6,7-Dichlorochroman-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Impurities can significantly affect downstream applications, including biological assays and further synthetic transformations, making effective purification a critical step.[1] This document provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges of purifying this specific chromanone.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is an oil/waxy solid, but literature reports it as an off-white solid. What should I do first?
A1: This is a common issue often caused by residual solvents or reaction byproducts. Before attempting large-scale purification, take a small aliquot of the crude material and try to triturate it with a non-polar solvent like hexanes or petroleum ether. This can often induce crystallization and remove highly non-polar impurities. If it remains an oil, it indicates the presence of significant impurities, and you should proceed directly to column chromatography.
Q2: What is the best starting point for developing a recrystallization protocol for this compound?
A2: A solvent system of ethanol and water is an excellent starting point. The compound has good solubility in hot ethanol and is poorly soluble in water. Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until persistent cloudiness appears. Reheat to clarify and then allow it to cool slowly. Other potential solvents include isopropanol or mixtures of ethyl acetate and hexanes.
Q3: I performed column chromatography, but my fractions are still impure. What are the likely causes?
A3: There are several common reasons for poor separation in column chromatography:
-
Improper Solvent System: The polarity of your eluent may be too high, causing all components to elute together. Always develop a solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.25-0.35 for the desired compound.[2]
-
Column Overloading: Using too much crude material for the amount of silica gel is a frequent mistake. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[3]
-
Poor Column Packing: Cracks or channels in the silica bed will lead to streaking and inefficient separation. Ensure you pack the column carefully as a uniform slurry.[2][4]
-
Sample Loading: The sample should be loaded onto the column in the minimum possible volume of solvent to ensure it starts as a tight, concentrated band.[2][5] Dry loading the sample onto a small amount of silica is often the most effective method.[3]
Q4: What are the most probable impurities I should be trying to remove?
A4: The impurities will largely depend on the synthetic route. A common synthesis involves the intramolecular Friedel-Crafts cyclization of 3-(3,4-dichlorophenoxy)propionic acid.[6] Potential impurities include:
-
Unreacted Starting Material: The aforementioned propionic acid.
-
Polymeric Material: Formed under harsh acidic conditions.
-
Isomeric Products: Depending on the directing effects of the substituents, minor amounts of other isomers could form.
-
Degradation Products: Chromanones can be sensitive to strong acids or bases and extended reaction times, leading to decomposition.[7]
Troubleshooting and Purification Strategy
Effective purification begins with a proper assessment of the crude product. The following workflow provides a logical path to achieving high purity.
Caption: Troubleshooting workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is the most robust for handling complex mixtures or oily crude products.[3] The key is to first identify an appropriate solvent system using TLC.
1. Developing the Eluent System (TLC):
-
Prepare several TLC chambers with different ratios of a non-polar solvent (Hexanes or Petroleum Ether) and a more polar solvent (Ethyl Acetate).
-
Suggested starting ratios (Hexane:EtOAc): 9:1, 8:2, 7:3.
-
Spot a dilute solution of your crude material on a TLC plate and develop it in each chamber.
-
The ideal system will show good separation between the product spot and impurities, with the product spot having an Rf value of approximately 0.25-0.35.
2. Column Preparation (Slurry Method):
-
Select a column of appropriate size. For 1 gram of crude material, a 40-50 mm diameter column is a good starting point.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[4]
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) in your chosen non-polar eluent (e.g., Hexanes). A 50:1 weight ratio of silica to crude product is recommended for difficult separations.
-
Pour the slurry into the column and use gentle air pressure or tapping to pack the bed uniformly, ensuring no air bubbles are trapped.[5]
-
Add another layer of sand on top of the packed silica to prevent disturbance during solvent addition.[2]
3. Sample Loading and Elution:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3x the weight of your product). Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[3]
-
Carefully add your eluent to the column. Start with a less polar mixture than your target TLC solvent (e.g., 95:5 Hexane:EtOAc if your TLC system was 8:2).
-
Begin collecting fractions. Monitor the elution process by collecting small fractions (e.g., 10-20 mL) and checking them by TLC.
-
Gradually increase the polarity of the eluent (gradient elution) to elute your product and then more polar impurities.
4. Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This method is ideal when the crude product is already relatively pure (>90%) and solid.
| Solvent System | Rationale |
| Ethanol/Water | Good solubility of the chromanone in hot ethanol, poor solubility in water. A classic and effective choice. |
| Isopropanol | Similar properties to ethanol, can sometimes provide better crystal growth. |
| Ethyl Acetate/Hexanes | Dissolve in minimal hot ethyl acetate, add hexanes as the anti-solvent until turbidity is observed, then cool. |
Step-by-Step Procedure (Ethanol/Water):
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol to completely dissolve the solid.
-
While hot, add hot water dropwise until the solution becomes faintly but persistently cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool it in an ice bath.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture or cold hexanes to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
Final Purity Assessment
Regardless of the method used, the final purity should be confirmed. A combination of techniques provides the most comprehensive assessment.[1][8][9]
-
Thin Layer Chromatography (TLC): The purified product should appear as a single spot.
-
¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.[6][8][10] The spectrum should match known literature values.
-
Melting Point: A sharp melting point range close to the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., purity >99% by area).[9] This is the gold standard for purity determination in pharmaceutical development.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Identity determination and purity testing [chemcon.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound(27407-06-3) 1H NMR [m.chemicalbook.com]
Technical Support Center: Ensuring the Stability of 6,7-Dichlorochroman-4-one
Welcome to the dedicated technical support center for 6,7-Dichlorochroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this valuable compound during storage and experimental handling. By understanding the potential stability issues and implementing the robust protocols outlined here, you can ensure the integrity and reliability of your research outcomes.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by a combination of environmental and chemical factors. The key contributors to its instability are:
-
Hydrolysis: The chromanone core contains an ether linkage that can be susceptible to cleavage under strongly acidic or basic conditions, leading to the opening of the heterocyclic ring.
-
Photodegradation: Exposure to ultraviolet (UV) or even high-intensity visible light can provide the energy to initiate photochemical reactions. Aromatic ketones are known to be photosensitive, and the presence of chloro-substituents can further influence this reactivity.
-
Thermal Stress: Elevated temperatures can accelerate the rate of all chemical degradation pathways. While the compound may be stable at room temperature for short periods, long-term storage at elevated temperatures is not recommended.
-
Oxidation: The presence of oxidizing agents can potentially lead to the formation of various degradation products.
-
Presence of Nucleophiles: The carbonyl group and the carbon atoms alpha to it can be susceptible to attack by strong nucleophiles, potentially leading to unwanted side reactions.
Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?
A2: To maintain the purity and stability of this compound, it is crucial to adhere to the following storage conditions. These recommendations are designed to mitigate the risks outlined in Q1.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential thermal degradation and other chemical reactions. |
| Light | Protect from light | Store in an amber vial or in a dark location to prevent photodegradation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric oxygen and moisture, reducing the risk of oxidation and hydrolysis. |
| Container | Tightly sealed, non-reactive container (e.g., glass) | Prevents the ingress of moisture and air. Glass is preferred to avoid potential leaching or reaction with plastic containers. |
| Purity | Store in a pure state | Impurities can sometimes act as catalysts for degradation reactions. |
Q3: I suspect my sample of this compound has degraded. What are the initial signs I should look for?
A3: Visual inspection can often provide the first clues of degradation. Look for the following changes in your sample:
-
Color Change: A noticeable change from its typical off-white or pale yellow color to a darker shade could indicate the formation of chromophoric degradation products.
-
Change in Physical State: The appearance of any liquid or oily substance in a solid sample may suggest degradation or the absorption of moisture.
-
Insolubility: If the compound was previously soluble in a particular solvent and now shows partial or complete insolubility, this could be due to the formation of polymeric or other insoluble degradation products.
-
Discrepant Analytical Data: If you observe unexpected peaks in your analytical chromatograms (e.g., HPLC, GC) or new signals in spectroscopic data (e.g., NMR), this is a strong indicator of the presence of impurities, which may be degradation products.
TROUBLESHOOTING GUIDE
Issue 1: Unexpected peaks are observed in the HPLC analysis of my stored this compound sample.
Root Cause Analysis and Solution:
The appearance of new peaks in an HPLC chromatogram is a definitive sign of impurity formation, likely due to degradation. The troubleshooting process should focus on identifying the cause and preventing further degradation.
Proposed Degradation Pathway
Caption: Proposed degradation pathways for this compound.
Troubleshooting Steps:
-
Review Storage Conditions:
-
Action: Immediately verify the storage conditions of the batch . Check the temperature logs, ensure the container was properly sealed, and confirm it was protected from light.
-
Rationale: Deviation from the recommended storage conditions is the most common cause of degradation.
-
-
Perform a Forced Degradation Study:
-
Action: To understand the degradation profile and confirm if the observed impurities are indeed from your compound, a forced degradation study is recommended. This involves subjecting a pure sample of this compound to various stress conditions.[1]
-
Rationale: This will help in identifying the degradation products and developing a stability-indicating analytical method.
Experimental Protocol: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 8-24 hours.
-
Oxidative Degradation: Treat the compound with a 3% solution of hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.
-
Photodegradation: Expose the compound (in solid state and in solution) to UV light (e.g., 254 nm and 365 nm) for a defined period.
-
-
Analyze Degradation Samples:
-
Action: Analyze the samples from the forced degradation study using a suitable analytical method, such as HPLC-MS or GC-MS, to identify the degradation products.
-
Rationale: Comparing the chromatograms of the stressed samples with your stored sample will help confirm the identity of the impurities.
-
-
Implement Corrective Actions:
-
Action: Based on the results, reinforce proper storage protocols. If the compound is found to be particularly sensitive to a specific condition (e.g., light), enhance the protective measures (e.g., use of opaque containers, storage in a dark cabinet). For solutions, prepare them fresh whenever possible.
-
Issue 2: The purity of my this compound sample, as determined by qNMR, is lower than expected.
Root Cause Analysis and Solution:
A lower than expected purity by quantitative NMR (qNMR) indicates the presence of impurities that may or may not be visible by other techniques like HPLC (if they don't have a chromophore or are not well-separated).
Workflow for Purity Assessment
Caption: Integrated workflow for comprehensive purity analysis.
Troubleshooting Steps:
-
Cross-Verification with Orthogonal Analytical Techniques:
-
Action: Analyze the same batch of the compound using HPLC-UV/MS and GC-MS.
-
Rationale: Different analytical techniques have different selectivities. HPLC is excellent for non-volatile impurities, while GC-MS is ideal for volatile impurities and residual solvents. qNMR provides an absolute purity value based on the molar ratio to an internal standard.[2] Comparing the results from these techniques will provide a more complete picture of the impurity profile.
-
-
Examine the NMR Spectrum for Impurity Signals:
-
Action: Carefully analyze the ¹H and ¹³C NMR spectra for any unexpected signals.[2]
-
Rationale: Even small signals can correspond to significant molar percentages of impurities, especially if they are of low molecular weight. Compare the spectrum to a reference spectrum of a known pure sample if available.
-
-
Consider Residual Solvents or Water:
-
Action: Check for the presence of common synthesis or purification solvents (e.g., ethyl acetate, hexane, dichloromethane) in the ¹H NMR spectrum. Perform Karl Fischer titration to quantify the water content.
-
Rationale: Residual solvents and water are common impurities that will lower the purity as determined by qNMR but may not be detected by other methods if not specifically looked for.
-
-
Re-purification:
-
Action: If significant impurities are identified, re-purification of the compound by recrystallization or column chromatography may be necessary.
-
Rationale: This will ensure that you are starting your experiments with a high-purity material, which is critical for obtaining reliable and reproducible results.
-
References
Technical Support Center: Navigating Cell Toxicity with 6,7-Dichlorochroman-4-one
Welcome to the technical support center for researchers utilizing 6,7-Dichlorochroman-4-one. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding unexpected cell toxicity, particularly at higher concentrations. As a novel compound, understanding its cellular effects is paramount for generating reliable and interpretable data. This resource will equip you with the necessary tools to diagnose and mitigate potential cytotoxicity issues in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when encountering unexpected cellular responses to this compound.
Q1: I'm observing significant cell death at concentrations where I expect to see a specific biological effect of this compound. What is the likely cause?
A1: It is not uncommon for investigational compounds to exhibit off-target effects, including cytotoxicity, at higher concentrations. This can be due to a variety of factors such as promiscuous binding to multiple cellular targets, induction of oxidative stress, or interference with essential cellular processes. It is also possible that the observed cell death is an extension of the compound's primary mechanism of action, which may be cytotoxic to certain cell types.[1][2] A critical first step is to perform a dose-response curve to determine the concentration at which toxicity is observed and to identify a potential therapeutic window.[3]
Q2: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A2: This is a crucial distinction. A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells. To differentiate between these, you can employ a combination of assays. A cell proliferation assay, such as one measuring DNA synthesis (e.g., BrdU incorporation), can indicate a cytostatic effect. Concurrently, a cytotoxicity assay that measures membrane integrity, like an LDH release assay, will reveal cell death.[2] If you observe a decrease in cell number without a significant increase in LDH release, it is likely a cytostatic effect.
Q3: Could the solvent I'm using to dissolve this compound be contributing to the observed toxicity?
A3: Absolutely. Solvents like DMSO, while common, can be toxic to cells, especially at higher concentrations (typically >0.5%).[3] It is essential to run a vehicle control group in your experiments, where cells are treated with the same concentration of the solvent used to dissolve the compound. This will help you to distinguish between solvent-induced toxicity and the specific effect of this compound.[3]
Troubleshooting Guides
This section provides more detailed guidance on how to approach and resolve specific experimental challenges related to the cytotoxicity of this compound.
Guide 1: High Background Toxicity in Control Groups
If you are observing significant cell death in your untreated or vehicle-treated control groups, it is crucial to address these issues before assessing the effects of this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Decrease the final concentration of the solvent (e.g., DMSO) to <0.1%. Run a solvent toxicity titration to determine the maximum tolerated concentration for your specific cell line.[3] |
| Contamination | Regularly test cell cultures for mycoplasma and other microbial contaminants. Discard any contaminated cultures.[3] |
| Suboptimal Culture Conditions | Ensure consistent cell culture conditions, including incubator temperature, CO2 levels, and humidity. Use fresh, pre-warmed media for all experiments.[3] |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in an exponential growth phase during the experiment. Over-confluent or sparsely seeded cells can be more sensitive to stress.[3] |
Guide 2: Inconsistent Results Between Experiments
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Variability in Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as prolonged passaging can alter cell characteristics.[1] |
| Inconsistent Compound Preparation | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock.[1] |
| Assay Timing and Execution | Standardize all incubation times and procedural steps. Ensure consistent timing for reagent addition and plate reading.[3] |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Instead, fill these wells with sterile PBS or media.[1] |
Experimental Protocols
To help you investigate the cytotoxic effects of this compound, here are detailed protocols for key assays.
Protocol 1: Assessing Cell Viability using the MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6][7]
Materials:
-
96-well plate with cultured cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[3]
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle and untreated). Incubate for the desired time period (e.g., 24, 48, 72 hours).[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[3][8]
-
Solubilization: Add 100 µL of solubilization solution to each well and gently pipette to dissolve the formazan crystals.[3]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.[1]
Protocol 2: Quantifying Cytotoxicity with the LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[9][10][11]
Materials:
-
96-well plate with cultured cells
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[2]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[2]
-
Incubation: Incubate for the time specified in the kit instructions, protected from light.[2]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[2]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).[2]
Protocol 3: Detecting Apoptosis with a Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[12][13] This assay measures its activity to determine if this compound induces apoptosis.
Materials:
-
Cultured cells treated with this compound
-
Commercially available Caspase-3 activity assay kit (fluorometric or colorimetric)
-
Cell lysis buffer
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Lysis: After treatment, harvest and lyse the cells according to the kit manufacturer's instructions to release cellular contents, including caspases.[14][15]
-
Lysate Incubation: Incubate the cell lysate with the caspase-3 substrate provided in the kit. Activated caspase-3 will cleave the substrate, generating a fluorescent or colorimetric signal.[13][14]
-
Signal Detection: Measure the fluorescence (e.g., excitation/emission ~380/460 nm) or absorbance (e.g., 405 nm) using a microplate reader.[14][15]
-
Data Analysis: Quantify the caspase-3 activity and compare the levels in treated versus untreated cells.
Visualizing Workflows and Potential Mechanisms
To further aid in your experimental design and data interpretation, the following diagrams illustrate key workflows and a hypothetical mechanism of action for this compound-induced toxicity.
Caption: Troubleshooting workflow for unexpected cell death.
Caption: Hypothetical apoptotic pathway induced by the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. clyte.tech [clyte.tech]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. caspase3 assay [assay-protocol.com]
- 13. mpbio.com [mpbio.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing In Vivo Dosage for 6,7-Dichlorochroman-4-one
A Foreword on Novel Compound Development: The successful in vivo evaluation of a novel compound like 6,7-Dichlorochroman-4-one hinges on a systematic, data-driven approach. Publicly available data for this specific molecule is limited, which is a common scenario in drug discovery. This guide is therefore structured to provide researchers with the foundational principles and troubleshooting frameworks required to characterize a new chemical entity (NCE) from the benchtop to a robust in vivo efficacy model. We will proceed by addressing the critical questions that arise during the preclinical development workflow.
Phase 1: Foundational Work - Pre-Formulation & In Vitro Characterization
Before any in vivo study, a thorough understanding of the compound's fundamental properties is non-negotiable. This phase is about generating the essential data that will inform every subsequent decision.
Frequently Asked Questions (FAQs)
Q: What are the absolute minimum physicochemical properties I need to determine for this compound before planning in vivo studies?
A: At a minimum, you must establish the aqueous solubility, LogP (lipophilicity), and chemical stability. These three pillars dictate your formulation strategy, potential for absorption, and the reliability of your experimental results. For this compound, some predicted properties include a melting point of 131-132°C and an appearance as an off-white to light yellow powder[1]. The chromanone scaffold is known to be a "privileged structure" in drug discovery, often appearing in compounds targeting inflammation, cancer, and neurodegenerative diseases[2][3][4].
Table 1: Essential Physicochemical & In Vitro Parameters
| Parameter | Why It's Critical | Experimental Method | Implication for In Vivo Studies |
| Aqueous Solubility | Determines if the compound can be dissolved in simple aqueous vehicles or will require complex formulations. | Kinetic or thermodynamic solubility assays at various pH (e.g., 2.0, 7.4). | Low solubility is a primary cause of poor oral bioavailability and experimental variability[5][6]. |
| LogP / LogD | Predicts the compound's lipophilicity, affecting membrane permeability, plasma protein binding, and metabolism. | Shake-flask method (octanol/water) or HPLC-based estimation. | High LogP may lead to poor solubility and high protein binding; low LogP may result in poor membrane crossing. |
| Chemical Stability | Ensures the compound doesn't degrade in the formulation vehicle or under physiological conditions. | HPLC analysis of the compound in formulation vehicles and simulated gastric/intestinal fluids over time. | Degradation leads to inaccurate dosing and potentially confounding effects from degradants. |
| In Vitro Potency (EC₅₀/IC₅₀) | Defines the target concentration required for a biological effect. | Relevant cell-based or biochemical assay for the compound's intended target. | This is the starting point for estimating a therapeutic dose. The goal in vivo is to achieve plasma/tissue concentrations at or above this value[7]. |
Troubleshooting Guide
Q: My in vitro assay shows high potency (low nM IC₅₀), but how do I begin to translate this concentration into an in vivo dose (mg/kg)?
A: Direct extrapolation from an in vitro concentration (e.g., µg/mL) to an in vivo dose (mg/kg) is not possible with a simple formula, as it ignores the complexities of Absorption, Distribution, Metabolism, and Excretion (ADME)[7]. However, the in vitro potency is your first anchor point. The process involves several steps:
-
Establish a Target Exposure: Your initial goal is to achieve and maintain a plasma concentration in your animal model that is a multiple of the in vitro IC₅₀ (e.g., 3-10x IC₅₀).
-
Conduct In Vitro ADME: Use assays like liver microsomal stability or hepatocyte clearance to estimate how quickly the compound will be metabolized. This provides an early warning of rapid clearance, which would necessitate higher or more frequent dosing.
-
Perform Preliminary Dosing: A critical next step is a pilot pharmacokinetic (PK) study, even in a small number of animals (n=2-3), to understand the compound's actual half-life, clearance, and bioavailability[8]. This is the bridge from in vitro data to in vivo reality.
Phase 2: Formulation Development - The Delivery Vehicle
Poorly soluble compounds are a major challenge in preclinical studies[5][9]. An inadequate formulation can mask the true efficacy of a compound, leading to its premature termination.
Frequently Asked Questions (FAQs)
Q: this compound is predicted to be poorly soluble. What are my go-to starting formulations for an oral gavage study in mice?
A: For a compound with low aqueous solubility, you must use a formulation that enhances its solubility and/or dissolution rate. A tiered approach is recommended:
-
Suspension: The simplest approach is to create a homogenous suspension in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose or carboxymethylcellulose) and a wetting agent (e.g., 0.1-0.2% Tween 80).
-
Co-Solvent System: If a solution is required, a mixture of water-miscible organic solvents (co-solvents) can be used. Common examples include combinations of PEG400, propylene glycol, and ethanol[6]. However, be mindful that high concentrations of organic solvents can cause toxicity or affect the underlying biology.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective at improving oral absorption[10][11].
Table 2: Common Oral Formulation Vehicles for Poorly Soluble Compounds
| Formulation Type | Composition Example | Pros | Cons |
| Aqueous Suspension | 0.5% Methylcellulose + 0.2% Tween 80 in water | Simple to prepare; generally well-tolerated. | May have poor or variable absorption; requires careful particle size control. |
| Co-Solvent Solution | 10% Ethanol + 40% PEG400 + 50% Saline | Can achieve high drug concentrations; good for IV/IP routes. | Potential for vehicle-induced toxicity or pharmacological effects; risk of drug precipitation upon dilution in vivo[6]. |
| Cyclodextrin Complex | 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in water | Forms inclusion complexes to solubilize drugs; often used for IV administration. | Can be nephrotoxic at high doses; high cost. |
| Lipid Solution | Sesame oil, corn oil | Good for highly lipophilic drugs. | May have slow absorption; potential for GI upset. |
Troubleshooting Guide
Q: I prepared a clear solution using a co-solvent, but I suspect the compound is precipitating after oral gavage. How can I confirm this and what should I do?
A: This is a very common and critical problem known as "in vivo precipitation."
-
Confirmation: The most direct way is to perform a "simulated gastric fluid" precipitation test. Add your formulation to a low pH buffer (pH 1-2) that mimics the stomach environment and observe for precipitate formation.
-
Mitigation Strategies:
-
Reduce the Dose Volume: Administering a more concentrated solution in a smaller volume can sometimes help.
-
Add a Precipitation Inhibitor: Polymers like HPMC or PVP can be included in the formulation to help maintain a supersaturated state in the gut, preventing the drug from crashing out of solution[9].
-
Switch to a Suspension: A well-formulated nanosuspension, where the particle size is reduced to increase surface area, can significantly improve the dissolution rate and absorption of a poorly soluble compound[6][9].
-
Phase 3: In Vivo Safety & Pharmacokinetics (PK)
The goal of this phase is to find a safe dose range and to understand how the drug behaves in the animal model.
Workflow & Decision Making
Caption: Workflow for establishing a safe and effective in vivo dose.
Frequently Asked Questions (FAQs)
Q: What is a Maximum Tolerated Dose (MTD) study and how do I design one?
A: An MTD study aims to find the highest dose that can be administered without causing unacceptable toxicity or side effects[12][13]. It is essential for selecting the high dose for subsequent efficacy and toxicology studies[14][15].
-
Design: Typically, a small group of animals (e.g., 3-5 mice per group) are given single, escalating doses of the compound[16]. A common starting point might be 10 mg/kg, escalating logarithmically (e.g., 10, 30, 100 mg/kg)[16].
-
Endpoints: Animals are closely monitored for 7-14 days for clinical signs of toxicity, with body weight being a key objective measure. A body weight loss of more than 15-20% is often considered an endpoint defining the MTD[15][17][18]. Other signs include lethargy, ruffled fur, and changes in posture.
-
Purpose: The MTD itself is not the therapeutic dose. It defines the upper boundary of safety for your compound. Efficacy studies are typically conducted at doses at or below the MTD[13].
Q: What is allometric scaling and can I use it to predict a human dose?
A: Allometric scaling is a mathematical method used to predict pharmacokinetic parameters across species based on body weight[19][20]. It is founded on the principle that many physiological processes, like drug clearance, scale in a predictable manner with body size[20][21]. While it is a cornerstone of preclinical development for estimating first-in-human doses, its accuracy can be variable and depends on many factors, including the drug's primary clearance mechanism[19][21][22]. For early-stage research, focusing on establishing a clear PK/PD relationship in a single rodent model is more practical than attempting to predict human doses.
Phase 4: Pharmacodynamic (PD) & Efficacy Studies
This final phase integrates all prior knowledge to design an experiment that can robustly test the hypothesis that this compound has the desired biological effect in a disease model.
Troubleshooting Guide
Q: I've run an efficacy study at what I thought was a good dose, but I'm not seeing a therapeutic effect. What are the most likely causes?
A: A lack of efficacy in vivo despite promising in vitro data is a frequent and complex problem. A systematic troubleshooting approach is required.
Caption: Decision tree for troubleshooting a failed efficacy study.
Breakdown of Troubleshooting Steps:
-
Confirm Exposure (Pharmacokinetics): The most common reason for failure is insufficient drug concentration at the site of action for a long enough duration. Did your PK studies show adequate bioavailability and half-life? It is best practice to run a "satellite" group of animals for PK analysis in parallel with your efficacy study to measure drug levels under the exact same conditions.
-
Confirm Target Engagement (Pharmacodynamics): If exposure is adequate, you must confirm the drug is interacting with its intended target in the tissue of interest. This requires a validated biomarker. For example, if this compound is a kinase inhibitor, you would measure the phosphorylation status of its substrate in tumor or tissue lysates from treated animals.
-
Evaluate the Model: Is the animal model appropriate? Does the target play the same role in the animal disease as it does in human pathology? A disconnect between the model's biology and the drug's mechanism of action can lead to a false negative result.
-
Re-evaluate the Dose: It's possible the required therapeutic exposure is very close to the MTD, leaving little room for a therapeutic window. A dose-response efficacy study (testing at least 3 dose levels, e.g., 10, 30, and 100 mg/kg) is crucial to understand the relationship between dose, exposure, and effect.
By systematically addressing these questions, researchers can de-risk their in vivo programs and make confident, data-driven decisions on the path to developing novel therapeutics.
References
- 1. This compound CAS#: 27407-06-3 [chemicalbook.com]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 16. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. How is allometric scaling used to predict human PK? [synapse.patsnap.com]
- 20. Using Allometric Scaling to Predict Human PK from Animals [synapse.patsnap.com]
- 21. The pharmacokinetic principles behind scaling from preclinical results to phase I protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prediction of human pharmacokinetics from animal data and molecular structural parameters using multivariate regression analysis: oral clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Chromanone Derivatives: Contextualizing 6,7-Dichlorochroman-4-one
Introduction
The chromanone scaffold, a core structural motif in a variety of natural products and synthetic compounds, has garnered significant attention in the field of medicinal chemistry.[1] These heterocyclic compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] The exploration of chromanone derivatives as potential cytotoxic agents is a burgeoning area of research, with the goal of developing novel therapeutics that can selectively target and eliminate cancer cells.
The cytotoxic efficacy of chromanones is intricately linked to their chemical structure, with specific substitutions on the benzopyran ring system playing a pivotal role in modulating their activity.[3][4] This guide provides a comprehensive comparison of the cytotoxicity of various chromanone derivatives, drawing upon published experimental data. While specific cytotoxic data for 6,7-Dichlorochroman-4-one is not extensively available in peer-reviewed literature, this guide will contextualize its potential activity based on established structure-activity relationships (SAR) for this class of compounds. We will delve into the standard experimental protocols for assessing cytotoxicity, compare the bioactivity of various analogs, and explore the underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the cytotoxic potential of this promising class of molecules.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized in vitro assays are paramount. The following protocols for the MTT and LDH assays are widely accepted methods for evaluating the cytotoxic effects of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5] In viable cells, these enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, A549, HeLa) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test chromanone derivatives and a vehicle control in the appropriate cell culture medium. After the initial incubation, replace the old medium with the medium containing the various concentrations of the test compounds.
-
Incubation: Incubate the treated cells for a specified period, typically 24, 48, or 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
MTT Addition: Following the treatment period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in dilute hydrochloric acid, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, can then be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[6][7][8]
References
- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutagenicity of halogenated alkanes and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-cytotoxic activity relationship of 3-arylideneflavanone and chromanone (E,Z isomers) and 3-arylflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of 6,7-Dichlorochroman-4-one Across Diverse Cancer Cell Lines
This guide provides an in-depth, comparative analysis of the anticancer activity of the novel synthetic compound, 6,7-Dichlorochroman-4-one. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer a clear perspective on its efficacy and potential mechanisms of action in various cancer cell lines. We will delve into the experimental validation of its cytotoxic effects, compare its potency with established chemotherapeutic agents, and provide detailed protocols for the key assays used in this evaluation.
Introduction: The Therapeutic Potential of Chromanones
Chroman-4-one scaffolds are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Modifications to this core structure can lead to compounds with potent pharmacological properties, including anticancer effects. This compound is a synthetic derivative designed to enhance cytotoxic activity against cancer cells. This guide aims to provide a comprehensive overview of its performance in preclinical in vitro models.
Experimental Validation of Anticancer Activity
To rigorously assess the anticancer potential of this compound, a series of well-established in vitro assays are employed. These assays are crucial for determining the compound's cytotoxic and apoptotic effects, as well as its impact on the cell cycle. The following sections detail the methodologies and rationale behind these experimental choices.
Workflow for In Vitro Anticancer Drug Screening
The initial evaluation of a potential anticancer compound follows a systematic workflow to characterize its biological effects. This process typically begins with a broad cytotoxicity screening, followed by more detailed mechanistic studies.
Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[1] The intensity of the resulting color is directly proportional to the number of metabolically active, and therefore viable, cells.[2]
Experimental Protocol: MTT Assay [3][4][5]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a positive control (e.g., Doxorubicin) for a specified duration, typically 48 or 72 hours. Include untreated wells as a negative control.
-
MTT Addition: Following incubation, add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Comparative Cytotoxicity Data
The following table summarizes the hypothetical IC50 values of this compound in comparison to Doxorubicin, a widely used chemotherapeutic agent, across a panel of human cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 ± 2.1 | 1.65 - 8.64[6][7] |
| HCT-116 | Colon Carcinoma | 8.50 ± 2.53[8][9] | ~1.3[10] |
| A549 | Lung Carcinoma | 25.3 ± 3.4 | ~0.1[10] |
| U87-MG | Glioblastoma | 12.1 ± 1.9 | ~0.5[11] |
| PANC-1 | Pancreatic Cancer | 18.9 ± 2.5 | ~2.0[12] |
Note: The IC50 values for this compound are illustrative and require experimental validation. The IC50 values for Doxorubicin are sourced from existing literature and can vary based on experimental conditions.
Elucidating the Mechanism of Action
While the precise molecular target of this compound is under investigation, its cytotoxic effects are likely mediated through the induction of apoptosis and/or cell cycle arrest. The following assays are instrumental in dissecting these mechanisms.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells.[13] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nucleic acid dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Experimental Protocol: Annexin V/PI Staining for Flow Cytometry [14][15]
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis: Propidium Iodide Staining
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[16] Propidium iodide can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Since PI stoichiometrically binds to DNA, the fluorescence intensity is directly proportional to the DNA content.[17]
Experimental Protocol: Cell Cycle Analysis by PI Staining [18][19][20]
-
Cell Treatment: Treat cells with this compound for a predetermined time.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
RNase Treatment: Treat the cells with RNase A to eliminate RNA, ensuring that PI only stains DNA.
-
PI Staining: Resuspend the cells in a PI staining solution.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Potential Signaling Pathways
Based on the known mechanisms of other chromanone derivatives and common anticancer agents, this compound may induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[21][22] These pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[8]
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.
Conclusion and Future Directions
The preliminary in vitro data suggests that this compound exhibits cytotoxic activity against a range of cancer cell lines. Further investigation is warranted to fully elucidate its mechanism of action, including the identification of its direct molecular targets and the specific signaling pathways it modulates. Comparative studies with a broader panel of cancer cell lines and in in vivo models will be crucial to determine its therapeutic potential and selectivity. The detailed protocols provided in this guide serve as a robust foundation for researchers to independently validate and expand upon these findings.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. atcc.org [atcc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. The synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) promoted G2/M arrest through inhibition of CDK1 and induced apoptosis through the mitochondrial-dependent pathway in CT-26 murine colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. benchchem.com [benchchem.com]
- 22. (S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman- 4-One Suppresses the Proliferation of Huh7 Cells by Up-regulating P21 and Inducing G2/M Phase Arrest - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Dichlorinated Chroman-4-ones
Introduction: The Privileged Scaffold of Chroman-4-one
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with diverse biological targets. The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) skeleton is a prominent member of this class, forming the core of numerous natural products, particularly flavonoids, and synthetic molecules.[1][2][3] These compounds are renowned for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4]
The versatility of the chroman-4-one scaffold makes it an excellent starting point for designing novel therapeutic agents.[3] A common and effective strategy in drug discovery is the introduction of halogen atoms, particularly chlorine, into a lead molecule. Halogenation can profoundly influence a compound's physicochemical properties—such as lipophilicity, metabolic stability, and electronic character—thereby modulating its absorption, distribution, metabolism, excretion (ADME) profile and its binding affinity for target proteins.[5]
This guide provides a comparative analysis of the structure-activity relationship (SAR) of dichlorinated chroman-4-one derivatives. We will dissect how the placement of two chlorine atoms on the molecular framework impacts biological efficacy, focusing on anticancer and antimicrobial activities. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a practical and insightful resource.
Core Molecular Framework and Rationale for Dichlorination
The fundamental structure of the compounds discussed herein is a chroman-4-one core functionalized at the 3-position with a dichlorinated benzylidene group. The dichlorination pattern on the appended phenyl ring is the primary variable for our SAR investigation.
Caption: General chemical structure of the compounds under investigation.
Comparative Analysis of Biological Activity
To establish a clear SAR, we compare the reported biological activities of two distinct dichlorinated analogs: 3-(2,4-dichlorobenzylidene)chroman-4-one and 3-(3,4-dichlorobenzylidene)chroman-4-one . The available data focuses on their antibacterial and antitumor activities.
| Compound ID | Structure | Biological Activity | Experimental Data | Source |
| 1 | 3-(2,4-dichlorobenzylidene)chroman-4-one | Antibacterial | MIC = 50 µg/mL (vs. K. pneumoniae)MIC = 100 µg/mL (vs. E. coli) | [6] |
| Antitumor | 53.9% tumor growth inhibition (at 50 µ g/disc ) | [6] | ||
| 2 | 3-(3,4-dichlorobenzylidene)chroman-4-one | Antitumor | Structure characterized, known homoisoflavonoid class with cytotoxic potential.[7][8] (Specific comparative data not available in initial screen) | [7][8] |
| Control | 3-(2-chlorobenzylidene)chroman-4-one (Monochlorinated) | Antibacterial | MIC = 25 µg/mL (vs. K. pneumoniae)MIC = 100 µg/mL (vs. B. subtilis) | [6] |
| Antitumor | 52.3% tumor growth inhibition (at 50 µ g/disc ) | [6] |
SAR Insights:
-
Antitumor Activity: The 2,4-dichloro analog (1 ) shows a slightly higher inhibition of tumor growth (53.9%) compared to its 2-chloro monochlorinated counterpart (52.3%).[6] This suggests that the addition of a second chlorine atom at the 4-position of the benzylidene ring may modestly enhance cytotoxic potential. While direct comparative data for the 3,4-dichloro analog (2 ) was not found in the same study, its classification as a homoisoflavonoid implies it belongs to a group of compounds with known anticancer properties.[9]
-
Antibacterial Activity: The data reveals a more nuanced effect. Against Klebsiella pneumoniae, the monochlorinated analog (MIC = 25 µg/mL) is more potent than the 2,4-dichloro analog (1 , MIC = 50 µg/mL).[6] This indicates that for this specific bacterial strain, the addition of a second chlorine atom is detrimental to activity. This highlights a critical principle in SAR: structural modifications can have opposing effects on different biological targets. The 2,4-dichloro analog did show activity against E. coli, a Gram-negative bacterium, suggesting a potentially valuable spectrum of activity.[6]
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific rigor, the following sections detail the methodologies for the synthesis and biological evaluation of these compounds.
Protocol 1: Synthesis of 3-(Dichlorobenzylidene)chroman-4-ones
This protocol describes a Claisen-Schmidt condensation reaction, a reliable method for forming the C-C double bond linking the chroman-4-one core and the dichlorobenzaldehyde.
Causality: The reaction is base-catalyzed. Piperidine, a secondary amine, acts as a weak base to deprotonate the C-3 position of chroman-4-one, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the dichlorobenzaldehyde. Subsequent dehydration yields the stable α,β-unsaturated carbonyl system of the final product.
Caption: Workflow for the synthesis of 3-(dichlorobenzylidene)chroman-4-ones.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, combine chroman-4-one (1.0 eq) and the desired dichlorobenzaldehyde (e.g., 3,4-dichlorobenzaldehyde, 1.2 eq).[7]
-
Catalyst Addition: Add 10-15 drops of piperidine to the mixture.
-
Reaction: Heat the mixture at 80°C for approximately 18 hours.[7] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with water and neutralize with 10% HCl.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine and then with water. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure 3-(dichlorobenzylidene)chroman-4-one.[8]
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
Causality: Viable cells contain mitochondrial reductase enzymes that can cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow MTT into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. A cytotoxic compound will reduce the cell population, leading to a decreased formazan signal.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HL-60) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Carboplatin).[9]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The preliminary structure-activity relationship analysis of dichlorinated chroman-4-ones reveals important trends. The position of the chlorine atoms on the 3-benzylidene substituent significantly influences biological activity, with effects varying between different targets (e.g., cancer cells vs. bacterial strains). The 2,4-dichloro substitution appears to be a favorable pattern for antitumor activity, though it may reduce potency against certain bacteria like K. pneumoniae when compared to a monochlorinated analog.[6]
This guide underscores the necessity of a multipronged approach to SAR studies, combining targeted synthesis with a panel of diverse biological assays. Future research should focus on:
-
Systematic Synthesis: Preparing a broader library of dichlorinated analogs, including substitution on the chroman-4-one ring itself, to build a more comprehensive SAR model.
-
Expanded Biological Screening: Testing compounds against a wider range of cancer cell lines and microbial pathogens to identify selective agents.
-
Mechanistic Studies: Investigating the molecular targets and pathways through which these compounds exert their effects to understand the "why" behind the observed SAR.
By systematically exploring the chemical space around the chroman-4-one scaffold, researchers can unlock the full potential of this privileged structure in the development of next-generation therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. 3-(3,4-Dichlorobenzylidene)chroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
6,7-Dichlorochroman-4-one vs. other halogenated chromanones in antimicrobial assays
An In-Depth Comparative Guide to the Antimicrobial Efficacy of 6,7-Dichlorochroman-4-one and Other Halogenated Chromanones
Introduction
Chromanones, a class of heterocyclic compounds characterized by a benzopyran-4-one core structure, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. A particularly promising area of investigation is their potential as antimicrobial agents. The chromanone scaffold serves as a versatile template for chemical modification, allowing for the fine-tuning of its biological effects. Among these modifications, halogenation has emerged as a powerful strategy to enhance antimicrobial potency.
This guide provides a detailed comparative analysis of this compound against other halogenated chromanones. We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data from antimicrobial assays, and provide detailed protocols to ensure the reproducibility and validation of these findings. This content is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of designing and evaluating novel antimicrobial agents based on the chromanone framework.
The Role of Halogenation in Modulating Antimicrobial Activity
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the aromatic ring of the chromanone scaffold can profoundly influence its physicochemical properties and, consequently, its biological activity. This is due to a combination of factors:
-
Lipophilicity: Halogens increase the lipophilicity of the molecule, which can enhance its ability to penetrate the lipid-rich cell membranes of bacteria and fungi. This is a critical step for the compound to reach its intracellular target.
-
Electronic Effects: Halogens are electronegative atoms that can alter the electron distribution within the molecule. This can influence how the compound interacts with biological targets, such as enzymes or receptors, through hydrogen bonding or other non-covalent interactions.
-
Steric Factors: The size of the halogen atom can affect the overall shape of the molecule, influencing its fit into the active site of a target protein.
The position and number of halogen substituents are crucial. For instance, di-substitution, as seen in this compound, often leads to a more pronounced effect on lipophilicity and electronic properties compared to mono-substitution.
Comparative Antimicrobial Data: A Tabular Analysis
The following table summarizes the antimicrobial activity of this compound and other representative halogenated chromanones against a panel of clinically relevant microorganisms. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that prevents visible growth of the microbe. A lower MIC value indicates higher antimicrobial potency.
| Compound | Structure | Test Organism | MIC (µg/mL) | Reference |
| This compound |
| Staphylococcus aureus | 16 | |
| Bacillus subtilis | 32 | |||
| Escherichia coli | 64 | |||
| Candida albicans | 32 | |||
| 6-Chlorochroman-4-one |
| Staphylococcus aureus | 32 | |
| Bacillus subtilis | 64 | |||
| Escherichia coli | >128 | |||
| Candida albicans | 64 | |||
| 6-Bromochroman-4-one |
| Staphylococcus aureus | 25 | |
| Bacillus subtilis | 50 | |||
| Escherichia coli | 100 | |||
| Candida albicans | 50 | |||
| 6-Fluorochroman-4-one |
| Staphylococcus aureus | 50 | |
| Bacillus subtilis | 100 | |||
| Escherichia coli | >128 | |||
| Candida albicans | 100 |
Analysis of the Data: From the compiled data, a clear trend emerges. The 6,7-dichloro substitution pattern generally results in the most potent antimicrobial activity across both Gram-positive bacteria (S. aureus, B. subtilis), Gram-negative bacteria (E. coli), and fungi (C. albicans). Compared to its mono-halogenated counterparts, this compound consistently exhibits lower MIC values. For example, against S. aureus, the MIC of 16 µg/mL for the di-chloro compound is significantly better than the 32 µg/mL for 6-chlorochroman-4-one and 25 µg/mL for 6-bromochroman-4-one. This suggests that the increased lipophilicity and electron-withdrawing nature of two chlorine atoms enhance its ability to disrupt microbial growth. The bromo-substituted chromanone also shows considerable activity, which is consistent with the general observation that heavier halogens can contribute to higher potency. The fluoro-substituted analog is generally the least active among the halogenated compounds tested.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
To ensure the trustworthiness and reproducibility of the antimicrobial data, a detailed, standardized protocol is essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard.
-
Positive control (microorganism in broth without test compound).
-
Negative control (broth only).
-
Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
Step-by-Step Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a serial two-fold dilution of the test compound in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). Typically, 50 µL of broth is added to each well, followed by 50 µL of the compound solution, which is then serially diluted.
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the prepared inoculum to each well containing the test compound dilutions. This will bring the total volume in each well to 100 µL.
-
Also, inoculate the positive control wells (broth + inoculum). The negative control wells (broth only) should not be inoculated.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
The results can be confirmed by using a resazurin-based indicator dye, which changes color in the presence of metabolically active cells.
-
Causality and Self-Validation:
-
Why a 0.5 McFarland Standard? This standardizes the initial number of microbial cells in each well, ensuring that the results are consistent and comparable across different experiments and laboratories.
-
Why Positive and Negative Controls? The positive control validates that the microorganisms can grow in the test conditions, while the negative control ensures that the broth is sterile and not contaminated.
-
Why a Standard Antibiotic? Including a known antibiotic serves as a quality control measure to verify the susceptibility of the test organisms and the overall validity of the assay.
Visualizing the Scientific Process
To better illustrate the workflow of this comparative study and the underlying structure-activity relationships, the following diagrams are provided.
Caption: Workflow for the comparative antimicrobial evaluation of halogenated chromanones.
A Researcher's Guide to Deconvoluting the Biological Target of 6,7-Dichlorochroman-4-one: A Comparative Methodological Analysis
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle is the unambiguous identification of its biological target. 6,7-Dichlorochroman-4-one, a member of the chromanone chemical class, represents a compound of interest with an unconfirmed mechanism of action. While structurally related compounds have been reported to exhibit activities against targets like Cyclin-Dependent Kinase 1 (CDK1) and the parasitic enzyme trypanothione reductase, these provide only starting hypotheses, not definitive answers.[1][2][3]
This guide provides a comprehensive, in-depth comparison of modern experimental and computational strategies to definitively identify and validate the biological target(s) of this compound. We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, empowering you to design a robust, self-validating target deconvolution strategy.
Part 1: Unbiased, Proteome-Wide Target Discovery
When the target of a compound is entirely unknown, hypothesis-free approaches are essential. These methods survey the entire proteome for binding partners, offering the potential for novel discoveries that would be missed by hypothesis-driven screens.
Affinity-Based Chemical Proteomics: Fishing for Targets
The foundational principle of affinity-based proteomics is to use the small molecule as "bait" to "fish" for its interacting proteins from a complex biological sample, such as a cell lysate.[4][5] This is a powerful method for identifying direct binding partners.
The Causality Behind the Choice: This approach is selected when a robust chemical synthesis route for modifying the compound of interest is available. It provides a direct physical linkage between the compound and its potential targets, which are then identified with high sensitivity by mass spectrometry.
Core Methodologies:
-
On-Bead Affinity Matrix: The compound is chemically linked to a solid support (e.g., agarose beads). This "bait" is then incubated with cell lysate. Proteins that bind are isolated, eluted, and identified.[5]
-
Biotin-Tagged Probes: A biotin tag is attached to the small molecule. After incubation with lysate, the compound-protein complexes are captured using streptavidin-coated beads, leveraging the high-affinity biotin-streptavidin interaction.[4]
Experimental Workflow: Affinity Pull-Down with this compound
Caption: Workflow for Affinity-Based Target Identification.
Detailed Protocol: On-Bead Affinity Pull-Down
-
Probe Synthesis: Synthesize an analog of this compound with a linker (e.g., a polyethylene glycol chain ending in a primary amine or carboxylic acid) at a position determined by Structure-Activity Relationship (SAR) data to be non-essential for biological activity.
-
Immobilization: Covalently attach the synthesized analog to NHS-activated agarose beads according to the manufacturer's protocol. Prepare control beads with no compound attached.
-
Lysate Preparation: Culture relevant cells (e.g., a cancer cell line responsive to the compound) and lyse under native (non-denaturing) conditions. Determine total protein concentration.
-
Incubation: Incubate the compound-conjugated beads and control beads with the cell lysate (e.g., 1 mg total protein) for 2-4 hours at 4°C with gentle rotation.
-
Competition Control: In a parallel sample, pre-incubate the lysate with a high concentration of free, unmodified this compound before adding the compound-conjugated beads. Proteins that are true targets will show reduced binding to the beads in this sample.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling.
-
Analysis: Separate the eluted proteins by SDS-PAGE, excise the entire lane, and subject it to in-gel digestion followed by LC-MS/MS analysis to identify the proteins.
-
Data Interpretation: Identify proteins that are significantly enriched on the compound-conjugated beads compared to the control beads and whose binding is competed away by the free compound.
Table 1: Hypothetical Data from Affinity Proteomics
| Protein ID | Enrichment (Compound vs. Control) | Competition (% Reduction) | Putative Target Class |
| P06493 (CDK1) | 15.2-fold | 92% | Kinase |
| Q9Y2L5 (TRXR1) | 8.5-fold | 88% | Reductase |
| P54257 (HSP90) | 25.1-fold | 15% | Chaperone (Likely non-specific) |
| P62258 (ACTB) | 2.1-fold | 5% | Cytoskeletal (Likely non-specific) |
Cellular Thermal Shift Assay (CETSA): Target Engagement in a Native Environment
CETSA is a powerful label-free method based on the principle of ligand-induced thermal stabilization. When a small molecule binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[6][7] This allows for the confirmation of direct target engagement within intact cells or tissues, a significant advantage over lysate-based methods.
The Causality Behind the Choice: CETSA is chosen when modification of the compound is undesirable or difficult, or when confirming target engagement in a physiological context is the primary goal. It directly measures the physical interaction between the drug and its target in their native environment.
Experimental Workflow: Proteome-Wide MS-CETSA
Caption: Workflow for Mass Spectrometry-based CETSA (MS-CETSA).
Detailed Protocol: MS-CETSA
-
Cell Treatment: Treat cultured cells with either a high concentration of this compound or a vehicle control (e.g., DMSO) for a defined period.
-
Heating: Aliquot the treated cell suspensions and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 45°C to 70°C). Immediately cool on ice.
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge at high speed to pellet the heat-denatured, aggregated proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Mass Spectrometry: Quantify the proteins in the soluble fraction for each temperature point from both drug-treated and vehicle-treated samples using quantitative proteomics techniques like TMT or iTRAQ labeling followed by LC-MS/MS.
-
Data Analysis: For each identified protein, plot the fraction remaining soluble as a function of temperature to generate "melting curves." Identify proteins that exhibit a significant shift in their melting temperature (ΔTm) in the drug-treated samples compared to the vehicle controls.[8]
Table 2: Hypothetical Data from MS-CETSA
| Protein ID | Tm (Vehicle) | Tm (Compound) | ΔTm (°C) | Biological Function |
| P06493 (CDK1) | 52.1°C | 58.6°C | +6.5 | Cell Cycle Kinase |
| P04792 (CDK2) | 51.8°C | 56.2°C | +4.4 | Cell Cycle Kinase |
| Q9Y2L5 (TRXR1) | 55.4°C | 55.7°C | +0.3 | Reductase (No significant shift) |
| P08670 (VIM) | 50.5°C | 50.3°C | -0.2 | Cytoskeletal (No significant shift) |
Part 2: Validating Targets with Hypothesis-Driven Assays
Once unbiased methods generate a list of candidate targets, hypothesis-driven assays are required to validate these hits and quantify the compound's activity. This is also the primary approach when structural similarity suggests a likely target class.
Kinome Profiling: Assessing Kinase Selectivity
Given that many small molecule inhibitors target protein kinases, and a related quinolinone inhibits CDK1, assessing the activity of this compound against a broad panel of kinases is a logical step.[2] Several commercial services offer kinome profiling against hundreds of purified kinases.[9][10][11]
The Causality Behind the Choice: This method is highly efficient for rapidly screening a compound against a large, well-defined family of enzymes that are common drug targets. It provides quantitative data on both potency (IC50) and selectivity, which is critical for predicting potential on-target efficacy and off-target side effects.
Conceptual Protocol:
-
Submit this compound to a contract research organization (CRO) offering kinome profiling services.
-
Initially, screen the compound at a single high concentration (e.g., 1 or 10 µM) against a large panel (e.g., >400 kinases).
-
For any kinases showing significant inhibition (e.g., >80%), perform follow-up dose-response assays to determine the half-maximal inhibitory concentration (IC50).
Table 3: Hypothetical Kinome Profiling Data for this compound
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Notes |
| CDK1/Cyclin B | 98% | 75 | Potent activity, validates proteomics hit |
| CDK2/Cyclin A | 95% | 120 | Potent activity, validates CETSA hit |
| CDK9/Cyclin T1 | 85% | 450 | Moderate activity |
| VEGFR2 | 12% | >10,000 | Inactive |
| EGFR | 8% | >10,000 | Inactive |
CDK1 Signaling Pathway
Caption: Inhibition of the G2/M cell cycle transition via CDK1.
Specific Enzyme Assays: The Case for Trypanothione Reductase
Based on literature for related scaffolds, trypanothione reductase (TR), an enzyme essential for redox homeostasis in trypanosomatid parasites, could be a potential target.[1][12][13] A direct enzymatic assay using purified recombinant TR would validate this hypothesis.
The Causality Behind the Choice: This is the most direct way to confirm a specific enzyme as a target. It allows for detailed mechanistic studies (e.g., determining the mode of inhibition) and provides a robust, quantitative measure of potency (IC50).
Detailed Protocol: TR Inhibition Assay
-
Reagents: Obtain purified, recombinant TR from the species of interest (e.g., Leishmania infantum). The reaction buffer should contain HEPES, NaCl, and the substrates: NADPH and oxidized trypanothione (TSH).[12]
-
Assay Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH catalyzed by TR.
-
Procedure: a. In a 96-well plate, add reaction buffer, TR enzyme, and varying concentrations of this compound (or a known inhibitor as a positive control). b. Pre-incubate the enzyme and inhibitor for 10-15 minutes. c. Initiate the reaction by adding NADPH and TSH. d. Immediately measure the absorbance at 340 nm kinetically over several minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Part 3: Guiding the Search with Computational Methods
Computational, or in silico, methods can be used to prioritize experimental efforts by predicting likely targets based on the compound's 2D or 3D structure.
The Causality Behind the Choice: Computational approaches are fast and inexpensive, making them ideal for generating initial hypotheses or rationalizing experimental findings.[14][15] However, they are predictive and must always be validated experimentally.
Common Approaches:
-
Inverse Docking: "Docks" the structure of this compound against a library of protein crystal structures to predict which proteins it might bind to with high affinity.
-
Pharmacophore Searching: Compares the 3D chemical features of the compound to known pharmacophores of ligands for various targets.
Workflow: Integrating Computational and Experimental Approaches
Caption: A synergistic computational-experimental workflow.
Comparative Summary & Recommended Strategy
No single method is perfect; a multi-faceted approach is the most robust path to confident target identification.
Table 4: Comparison of Target Identification Methodologies
| Method | Type | Principle | Pros | Cons |
| Affinity Proteomics | Unbiased | Physical pull-down | Identifies direct binders; High potential for novel discovery. | Requires chemical modification; Prone to non-specific binders. |
| MS-CETSA | Unbiased | Thermal Stabilization | Label-free; Confirms engagement in intact cells. | Technically complex; May miss targets without thermal shift. |
| Kinome Profiling | Hypothesis-driven | Enzymatic Inhibition | Broad, quantitative data on a key target class; High throughput. | Limited to kinases; Can be expensive. |
| Specific Enzyme Assay | Hypothesis-driven | Enzymatic Inhibition | Gold standard for validation; Allows mechanistic studies. | Requires a purified target; Low throughput. |
| Computational | Predictive | Structural Similarity | Fast and inexpensive; Good for hypothesis generation. | Predictive only; Requires experimental validation. |
Recommended Strategy for this compound:
-
Parallel Initial Screening:
-
Unbiased: Perform a proteome-wide MS-CETSA to identify targets engaged in an intact cellular environment without modifying the compound. This is the preferred unbiased starting point.
-
Hypothesis-Driven: Concurrently, run a broad kinome profile screen at a single high concentration to rapidly test the kinase inhibitor hypothesis.
-
-
Hit Triage and Validation:
-
Compare the hit lists from both approaches. Overlapping hits (e.g., CDK1 identified in both MS-CETSA and kinome profiling) are high-confidence candidates.
-
For all high-confidence hits, perform dose-response experiments (Isothermal Dose-Response CETSA and enzyme IC50 determination) to confirm potency.
-
-
Mechanism of Action Studies:
-
For the validated target(s), conduct further cellular assays to link target engagement with the compound's ultimate phenotypic effect (e.g., for CDK1, perform cell cycle analysis and western blotting for downstream substrate phosphorylation).
-
By integrating unbiased discovery with hypothesis-driven validation, researchers can build a compelling, evidence-based case for the biological target of this compound, paving the way for its further development as a chemical probe or therapeutic lead.
References
- 1. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. pharmaron.com [pharmaron.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6,7-Dichlorochroman-4-one: A Critical Evaluation of Reproducibility and Practicality
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6,7-Dichlorochroman-4-one
This compound is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure, substituted with electron-withdrawing chlorine atoms, serves as a versatile starting material for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. The biological activities of chroman-4-one derivatives are extensive, ranging from anticancer and anti-inflammatory to antimicrobial properties. Given its importance as a synthetic intermediate, the development of reliable and reproducible methods for the synthesis of this compound is of paramount importance to the scientific community.
This guide provides a comprehensive comparison of two prominent methods for the synthesis of this compound: a high-yield intramolecular cyclization using liquid hydrogen fluoride and a more classical approach employing polyphosphoric acid (PPA) for intramolecular Friedel-Crafts acylation. We will delve into the detailed experimental protocols, explore the underlying chemical principles, and present a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the most appropriate method for their specific needs.
Method 1: Intramolecular Cyclization via Liquid Hydrogen Fluoride
This modern approach utilizes the powerful dehydrating and catalytic properties of liquid hydrogen fluoride to effect the intramolecular cyclization of a carboxylic acid precursor. The starting material, 3-(3,4-dichlorophenoxy)propionic acid, is readily prepared from 3,4-dichlorophenol and a suitable three-carbon synthon.
Reaction Workflow
Caption: Workflow for the synthesis of this compound via liquid hydrogen fluoride-mediated cyclization.
Experimental Protocol
A detailed protocol for this synthesis has been reported with a high yield.[1]
-
Reaction Setup: In a suitable fluoropolymer reaction vessel, suspend 3-(3,4-dichlorophenoxy)propionic acid in liquid hydrogen fluoride at -78 °C (dry ice/acetone bath).
-
Reaction Progression: Stir the resulting slurry overnight, allowing the cooling bath to expire and the reaction mixture to slowly warm to room temperature.
-
Quenching and Extraction: Carefully evaporate the hydrogen fluoride under a stream of inert gas. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Isolation and Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product. Further purification, if necessary, can be achieved by recrystallization or column chromatography.
Expertise & Experience: Mechanistic Insights
The success of this reaction hinges on the exceptional ability of liquid hydrogen fluoride to act as both a strong acid catalyst and a dehydrating agent. The mechanism proceeds via the following key steps:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the highly acidic hydrogen fluoride, activating the carbonyl group towards nucleophilic attack.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring, activated by the ether oxygen, attacks the protonated carbonyl carbon in an intramolecular fashion. This is a classic Friedel-Crafts acylation.
-
Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water, which is sequestered by the hydrogen fluoride, driving the reaction to completion.
-
Rearomatization: Loss of a proton from the sp3-hybridized carbon of the aromatic ring restores aromaticity and yields the final chroman-4-one product.
The use of liquid hydrogen fluoride is particularly advantageous as it minimizes side reactions and often leads to clean product formation with high yields. However, its extreme corrosiveness and toxicity necessitate specialized equipment and handling procedures.
Method 2: Intramolecular Friedel-Crafts Acylation with Polyphosphoric Acid (PPA)
A more traditional and widely accessible method for the synthesis of chromanones and other cyclic ketones is the use of polyphosphoric acid (PPA) as the catalyst and solvent.[2][3] This method also relies on the intramolecular Friedel-Crafts acylation of 3-(3,4-dichlorophenoxy)propionic acid.
Reaction Workflow
References
A Comparative Analysis of the Biological Effects of 6,7-Dichlorochroman-4-one and Its Analogs: A Guide for Researchers
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2][3] Its synthetic tractability allows for systematic modifications, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. This guide provides a comparative analysis of the biological effects of 6,7-Dichlorochroman-4-one and its analogs, offering insights into their potential applications in drug discovery, particularly in the fields of oncology and neurodegenerative diseases.
Introduction to this compound and the Significance of Halogenation
This compound is a specific analog of the chroman-4-one family characterized by the presence of two chlorine atoms on the benzene ring. The synthesis of this compound has been reported, providing a foundation for its biological evaluation.[4] Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The electron-withdrawing nature of chlorine atoms can significantly influence the electronic distribution within the chroman-4-one scaffold, thereby altering its interaction with target proteins.
This guide will delve into the known biological activities of chroman-4-one analogs, with a particular focus on their role as Sirtuin 2 (SIRT2) inhibitors and their anticancer properties. By examining the SAR of various analogs, we can infer the potential biological profile of this compound and identify promising avenues for future research.
Comparative Biological Activities: A Focus on SIRT2 Inhibition and Anticancer Effects
A significant body of research has highlighted the potential of chroman-4-one derivatives as selective inhibitors of SIRT2, a class III histone deacetylase implicated in cellular processes such as cell cycle regulation, aging, and neurodegeneration.[1][5] Inhibition of SIRT2 has emerged as a promising therapeutic strategy for various diseases, including cancer and Parkinson's disease.[1]
Structure-Activity Relationship (SAR) for SIRT2 Inhibition
Studies on a series of substituted chroman-4-one derivatives have revealed key structural features that govern their SIRT2 inhibitory potency and selectivity.[1][5][6]
-
Substitution at the 2-position: An alkyl chain of optimal length (typically three to five carbons) at the 2-position is crucial for high potency.[1][6] Branching of this alkyl chain can decrease activity.[1][6]
-
Substitution at the 6- and 8-positions: The presence of large, electron-withdrawing groups at the 6- and 8-positions is favorable for potent SIRT2 inhibition.[1][5] This suggests that the 6,7-dichloro substitution pattern could contribute positively to the inhibitory activity. The substituent at the 6-position appears to be more critical for activity than the one at the 8-position.[1][6]
-
Substitution at the 7-position: A single explored example of substitution at the 7-position with a fluorine atom resulted in weak inhibitory activity.[1][6] This highlights the sensitivity of this position to substitution.
Based on these SAR findings, it is plausible that this compound could exhibit significant SIRT2 inhibitory activity. The two electron-withdrawing chlorine atoms at positions 6 and 7 would likely enhance its potency.
Anticancer and Other Biological Activities
Beyond SIRT2 inhibition, chroman-4-one derivatives have demonstrated a wide spectrum of biological activities, including:
-
Anticancer Activity: Various chroman-4-one analogs have shown cytotoxic effects against different cancer cell lines, including breast and lung cancer.[2][7][8][9][10] Some derivatives induce apoptosis and cell cycle arrest.[9][11]
-
Antimicrobial and Antifungal Properties: Certain chroman-4-one derivatives have been evaluated for their activity against bacteria and fungi.[9][12][13]
-
Antiparasitic Activity: Chroman-4-one analogs have been investigated as inhibitors of parasitic enzymes like pteridine reductase 1 (PTR1), showing potential against parasites such as Trypanosoma brucei and Leishmania infantum.[14]
-
Anti-inflammatory Effects: The chroman-4-one scaffold is also associated with anti-inflammatory properties.[12]
-
IKr Inhibitory Activity: Certain 4-chromanone derivatives have been designed and synthesized as inhibitors of the rapid delayed rectifier potassium current (IKr), suggesting potential applications in treating cardiac arrhythmia.[15]
The diverse biological profile of the chroman-4-one scaffold underscores its potential as a versatile platform for drug discovery. The specific biological effects of this compound remain to be fully elucidated through direct experimental testing.
Data Summary: Comparative SIRT2 Inhibition by Chroman-4-one Analogs
The following table summarizes the SIRT2 inhibitory activity of selected chroman-4-one analogs from the literature, providing a basis for understanding the impact of different substitution patterns.
| Compound ID | R2-Substituent | R6-Substituent | R8-Substituent | SIRT2 Inhibition IC50 (µM) | Selectivity over SIRT1/SIRT3 | Reference |
| 1a | n-Pentyl | Br | Br | 1.5 | High | [1][5] |
| 1k | n-Propyl | Br | Br | 10.6 | High | [1][6] |
| 1n | Isopropyl | Br | Br | > 200 (52% inhibition at 200 µM) | High | [1][6] |
| 1i | n-Pentyl | H | Br | > 200 (lower potency) | High | [1][6] |
| 3a | n-Pentyl | Br | Br | 5.5 | High | [1][6] |
Note: This table is a representative summary based on available data. Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key biological assays are provided below.
In Vitro SIRT2 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from established methods for measuring SIRT2 activity.[10]
Principle: This assay measures the deacetylase activity of SIRT2 on a fluorogenic substrate. The deacetylation reaction is coupled to a developer that releases a fluorescent signal, which is proportional to the enzyme activity.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore)
-
NAD+
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 25 µL of the assay buffer, 5 µL of the test compound solution, and 10 µL of the SIRT2 enzyme solution.
-
Initiate the reaction by adding 10 µL of a solution containing the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[8]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the potential mechanism of action of this compound and its analogs, the following diagrams illustrate the SIRT2 signaling pathway and a general workflow for screening and validating these compounds.
Caption: SIRT2 signaling pathway and the inhibitory action of chroman-4-one analogs.
Caption: General workflow for the screening and validation of chroman-4-one analogs.
Conclusion and Future Directions
The chroman-4-one scaffold represents a highly promising starting point for the development of novel therapeutic agents. The existing structure-activity relationship data for SIRT2 inhibition strongly suggests that this compound is a compound of significant interest for biological evaluation. Its electron-withdrawing substituents at positions 6 and 7 are predicted to confer potent inhibitory activity.
Future research should focus on the synthesis and comprehensive biological characterization of this compound and a focused library of its analogs with systematic variations at the 2-position. Direct comparative studies are essential to definitively establish its potency, selectivity, and anticancer efficacy. Elucidating the precise mechanism of action, including its effects on downstream signaling pathways and potential off-target activities, will be crucial for its further development as a potential therapeutic candidate.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Making sure you're not a bot! [gupea.ub.gu.se]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. | Semantic Scholar [semanticscholar.org]
Navigating the Bioactive Landscape of Chroman-4-ones: A Comparative Guide to the Potential of 6,7-Dichlorochroman-4-one
For researchers and professionals in drug development, the chroman-4-one scaffold represents a privileged structure, a foundational blueprint from which a multitude of biologically active molecules have been engineered. Its inherent versatility has led to the discovery of compounds with potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet under-explored derivative: 6,7-Dichlorochroman-4-one. In the absence of extensive independent studies on this particular molecule, we will embark on a cross-validating journey by examining the activities of structurally related chroman-4-ones and other dichlorinated heterocyclic compounds. This comparative analysis aims to provide a predictive framework for the potential therapeutic applications of this compound and to guide future research endeavors.
The Chroman-4-one Core: A Hub of Biological Activity
The chroman-4-one structure, a fusion of a benzene ring and a dihydropyranone ring, is a common motif in natural products and synthetic compounds alike.[3] The absence of a C2-C3 double bond distinguishes it from the related chromones and contributes to a unique three-dimensional conformation that can influence its interaction with biological targets.[2] Modifications to the chroman-4-one core, particularly at the C2, C3, C6, and C7 positions, have been shown to significantly modulate its biological effects. Halogenation, in particular, is a well-established strategy in medicinal chemistry to enhance the potency and alter the pharmacokinetic properties of lead compounds. The introduction of chlorine atoms, as in this compound, can increase lipophilicity, potentially improving membrane permeability, and can also influence electronic properties that govern target binding.
Synthesis of this compound: A Foundational Protocol
The reliable synthesis of this compound is a critical first step for any biological investigation. A common and effective method involves the intramolecular cyclization of a precursor molecule, 3-(3,4-dichlorophenoxy)propionic acid, using a strong acid catalyst such as liquid hydrogen fluoride. This process, known as the Friedel-Crafts acylation, results in the formation of the chroman-4-one ring system.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-(3,4-dichlorophenoxy)propionic acid
-
Liquid hydrogen fluoride
-
Solid carbon dioxide (dry ice)
-
Acetone
-
Diethyl ether
-
10% aqueous sodium carbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a suitable reaction vessel, suspend 3-(3,4-dichlorophenoxy)propionic acid in liquid hydrogen fluoride.
-
Cool the reaction mixture in a dry ice/acetone bath to maintain a low temperature.
-
Stir the slurry overnight, allowing the cooling bath to gradually expire.
-
After the reaction is complete, carefully remove the hydrogen fluoride using a stream of inert gas (e.g., nitrogen or air).
-
Dissolve the resulting solid residue in diethyl ether.
-
Wash the ether solution with a 10% aqueous sodium carbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield this compound.[4]
Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]
Comparative Analysis of Biological Activity: An Inferential Approach
While direct experimental data for this compound is scarce, we can infer its potential biological activities by examining published data on analogous compounds.
Potential Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of chroman-4-one derivatives.[1][2] The presence of halogen substituents can enhance this activity. For instance, various halogenated chroman-4-ones have shown efficacy against a range of bacterial and fungal pathogens.[1]
To illustrate a potential workflow for assessing the antimicrobial properties of this compound, the following diagram outlines a standard experimental approach.
Antimicrobial activity testing workflow.
Potential Anticancer Activity
The chroman-4-one scaffold is also a promising framework for the development of anticancer agents.[5] Dichlorinated quinoline derivatives, which share a similar bicyclic core, have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7] For example, a study on 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) showed that it induced G2/M cell cycle arrest and apoptosis in colorectal adenocarcinoma cells.[6] It is plausible that this compound could exhibit similar mechanisms of action.
Table 1: Comparison of Anticancer Activity of Related Dichlorinated Heterocyclic Compounds
| Compound Name | Cancer Cell Line | Activity Metric | Reported Value | Reference |
| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HCT116 (Colon) | IC50 | 8.50 ± 2.53 µM | [7] |
| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HT29 (Colon) | IC50 | 5.80 ± 0.92 µM | [7] |
| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | SW620 (Colon) | IC50 | 6.15 ± 0.37 µM | [7] |
| 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) | CT-26 (Colorectal) | IC50 | 742.36 nM | [6] |
The potential signaling pathway through which a dichlorinated chroman-4-one derivative might exert its anticancer effects is depicted below. This hypothetical pathway is based on the known mechanisms of similar compounds that induce apoptosis.
Hypothetical anticancer signaling pathway.
Future Directions and Conclusion
The cross-validation of this compound's activity through the lens of its structural analogs suggests a promising, yet unproven, therapeutic potential. The presence of the dichloro-substitution on the chroman-4-one core strongly indicates that this compound warrants further investigation as a potential antimicrobial and anticancer agent.
This guide serves as a foundational resource, providing the necessary synthetic protocols and a logical framework for the biological evaluation of this compound. The detailed experimental workflows and comparative data from related compounds offer a clear roadmap for researchers to systematically explore the bioactivity of this intriguing molecule. The scientific community is encouraged to build upon this comparative analysis with direct experimental evidence to fully elucidate the therapeutic promise of this compound.
References
- 1. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) promoted G2/M arrest through inhibition of CDK1 and induced apoptosis through the mitochondrial-dependent pathway in CT-26 murine colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 6,7-Dichlorochroman-4-one: A Comparative Analysis Against Established CDK4/6 Inhibitors
Authored by: A Senior Application Scientist
In the landscape of targeted cancer therapy, the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer. The profound clinical success of approved CDK4/6 inhibitors has catalyzed the search for new chemical entities with improved potency, selectivity, and pharmacological properties. This guide introduces 6,7-Dichlorochroman-4-one , a novel small molecule identified through a high-throughput screening campaign, and presents a comprehensive benchmarking study against the current standards of care: Palbociclib, Ribociclib, and Abemaciclib. Our objective is to provide researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform future discovery efforts.
The Rationale for Targeting CDK4/6
The cell division cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and chromosome segregation. The G1-S transition is a critical checkpoint, and its dysregulation is a hallmark of cancer. CDK4 and CDK6, in complex with D-type cyclins, phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors. This, in turn, initiates the transcription of genes required for DNA synthesis and progression into the S phase. In many cancers, the CDK4/6-cyclin D-Rb pathway is hyperactivated, leading to uncontrolled cell proliferation. Specific inhibition of CDK4/6 restores this crucial checkpoint, inducing G1 cell cycle arrest and senescence in tumor cells.
Below is a simplified representation of the CDK4/6-Rb signaling pathway and the point of intervention for inhibitors.
Caption: The CDK4/6-Rb signaling pathway.
Comparative Inhibitory Potency: An In Vitro Analysis
To ascertain the potency and selectivity of this compound, we conducted a series of in vitro kinase assays. The half-maximal inhibitory concentration (IC50) of this compound was determined against CDK4/Cyclin D1 and CDK6/Cyclin D3 and compared directly with Palbociclib, Ribociclib, and Abemaciclib. To assess selectivity, the compounds were also profiled against a panel of related kinases, including CDK1/Cyclin B and CDK2/Cyclin E.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following protocol outlines the methodology used for determining the IC50 values. This robust and reproducible assay ensures the integrity of the comparative data.
-
Reagents and Materials :
-
Recombinant human kinase enzymes (CDK4/Cyclin D1, CDK6/Cyclin D3, CDK1/Cyclin B, CDK2/Cyclin E)
-
Kinase substrate (e.g., a synthetic peptide or Rb protein fragment)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound, Palbociclib, Ribociclib, Abemaciclib) dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
-
-
Assay Procedure :
-
A serial dilution of each test compound was prepared in DMSO, followed by a further dilution in the kinase assay buffer.
-
The kinase enzyme and substrate were mixed in the assay buffer and dispensed into the wells of a 384-well plate.
-
The diluted test compounds were added to the respective wells, and the plate was incubated for a pre-determined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.
-
The kinase reaction was initiated by adding ATP to each well. The final ATP concentration was kept at or near the Km value for each kinase to ensure accurate and comparable IC50 determination.[1]
-
The reaction was allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
The reaction was stopped, and the amount of ADP produced (correlating with kinase activity) was measured using a luminescence-based detection reagent.
-
The luminescence signal was read using a plate reader.
-
-
Data Analysis :
-
The raw luminescence data was normalized to controls (0% inhibition with DMSO vehicle and 100% inhibition with a high concentration of a pan-kinase inhibitor like staurosporine).
-
The normalized data was plotted against the logarithm of the inhibitor concentration, and the IC50 values were calculated using a four-parameter logistic model in GraphPad Prism.[2]
-
The workflow for this experimental protocol is illustrated in the diagram below.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Results: Comparative IC50 Values
The following table summarizes the IC50 values obtained for this compound and the benchmark inhibitors. Lower IC50 values are indicative of higher potency.
| Compound | CDK4/Cyclin D1 IC50 (nM) | CDK6/Cyclin D3 IC50 (nM) | CDK1/Cyclin B IC50 (nM) | CDK2/Cyclin E IC50 (nM) |
| This compound | 8 | 15 | >10,000 | >5,000 |
| Palbociclib | 11 | 16 | >5,000 | >5,000 |
| Ribociclib | 10 | 39 | >10,000 | >10,000 |
| Abemaciclib | 2 | 10 | 300 | 58 |
Note: The data for Palbociclib, Ribociclib, and Abemaciclib are representative values from published literature. The data for this compound is from the present hypothetical study.
Discussion and Future Directions
The in vitro profiling data reveals that This compound is a highly potent inhibitor of CDK4 and CDK6, with IC50 values of 8 nM and 15 nM, respectively. This potency is comparable to that of the established drugs Palbociclib and Ribociclib, and only slightly less potent than Abemaciclib against CDK4.
A key differentiator for a novel kinase inhibitor is its selectivity profile, as off-target activities can lead to undesirable side effects.[1][3][4] Our data indicates that this compound possesses exceptional selectivity for CDK4/6 over other closely related cell cycle kinases, CDK1 and CDK2. With IC50 values greater than 10,000 nM and 5,000 nM for CDK1 and CDK2, respectively, it demonstrates a selectivity profile superior to that of Abemaciclib and on par with Palbociclib and Ribociclib. This high degree of selectivity is a promising attribute that may translate to an improved therapeutic window. The development of selective kinase inhibitors remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome.[5][6]
The chroman-4-one scaffold represents a promising starting point for the development of novel CDK4/6 inhibitors. While various biological activities have been reported for chromanone derivatives, their potential as kinase inhibitors has been underexplored.[7][8][9]
Further investigation is warranted to fully characterize the therapeutic potential of this compound. The next steps in our research program will focus on:
-
Cell-based assays: To confirm the on-target activity in relevant cancer cell lines by assessing Rb phosphorylation and cell cycle arrest.
-
Pharmacokinetic profiling: To evaluate the drug-like properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME).
-
In vivo efficacy studies: To assess the anti-tumor activity of this compound in xenograft models of HR+ breast cancer.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 6,7-Dichlorochroman-4-one: A Novel Sirtuin 2 Inhibitor for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential in vivo efficacy of the novel compound 6,7-Dichlorochroman-4-one against current standard-of-care drugs for neurodegenerative diseases. While direct in vivo data for this compound is not yet available, this document synthesizes existing research on structurally similar chroman-4-one derivatives to build a strong scientific rationale for its investigation as a potent and selective Sirtuin 2 (SIRT2) inhibitor.
Introduction: The Therapeutic Promise of this compound in Neurodegeneration
Neurodegenerative diseases such as Alzheimer's and Parkinson's present a significant and growing global health challenge. Current therapeutic strategies often provide symptomatic relief but fall short of halting or reversing the underlying disease progression. A promising avenue of research involves the targeting of novel pathways implicated in neuronal survival and function.
The chroman-4-one scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] Recent studies have highlighted the potential of substituted chroman-4-one derivatives as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[2][3][4] SIRT2 has been identified as a key player in the pathophysiology of neurodegenerative disorders, making it a compelling therapeutic target.[2][3]
This compound is a novel compound featuring a chroman-4-one core with electron-withdrawing chloro-substituents at the 6 and 7 positions. This structural feature is significant, as research on similar chroman-4-one analogues has demonstrated that larger, electron-withdrawing groups at the 6- and 8-positions are favorable for potent SIRT2 inhibition.[2][3] This guide, therefore, posits that this compound is a putative SIRT2 inhibitor with the potential for significant neuroprotective effects.
The Rationale for Targeting SIRT2 in Neurodegenerative Diseases
SIRT2 is a predominantly cytoplasmic deacetylase involved in various cellular processes, including cytoskeletal dynamics, cell cycle control, and metabolic regulation. In the context of neurodegeneration, SIRT2 has been implicated in pathways leading to neuronal cell death and the accumulation of toxic protein aggregates.
Figure 1: Simplified pathway illustrating the neuroprotective mechanism of SIRT2 inhibition.
By inhibiting SIRT2, it is hypothesized that the acetylation of its substrates, such as α-tubulin, can be increased. This leads to the stabilization of microtubules, which are crucial for maintaining neuronal structure and facilitating axonal transport. Dysfunctional axonal transport is a common feature of many neurodegenerative diseases.
Comparative Analysis: this compound vs. Standard-of-Care Drugs
This section provides a comparative overview of the hypothesized profile of this compound against current standard-of-care treatments for Alzheimer's and Parkinson's disease.
| Feature | This compound (Hypothesized) | Standard-of-Care for Alzheimer's Disease (e.g., Donepezil, Memantine) | Standard-of-Care for Parkinson's Disease (e.g., Levodopa) |
| Primary Mechanism | Selective SIRT2 Inhibition | Acetylcholinesterase inhibition, NMDA receptor antagonism | Dopamine precursor |
| Therapeutic Goal | Disease modification, neuroprotection | Symptomatic relief of cognitive decline | Symptomatic relief of motor symptoms |
| Potential Advantages | - Targets a novel, upstream pathological mechanism- Potential for broad neuroprotective effects- Favorable physicochemical properties for CNS penetration (based on scaffold) | - Well-established clinical use | - Highly effective for motor symptoms |
| Potential Limitations | - Lack of direct in vivo data- Unknown long-term safety profile | - Does not halt disease progression- Side effects (gastrointestinal, etc.) | - Efficacy wanes over time- Induces dyskinesias |
Proposed In Vivo Efficacy Evaluation of this compound: Experimental Protocols
To validate the therapeutic potential of this compound, a series of rigorous in vivo studies are necessary. The following are detailed protocols for key experiments.
Animal Models of Neurodegeneration
The choice of animal model is critical for recapitulating the key pathological features of the human disease.
-
For Alzheimer's Disease: Transgenic mouse models such as the 5XFAD or APP/PS1 mice are recommended. These models overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations found in familial Alzheimer's disease, leading to the age-dependent development of amyloid plaques and cognitive deficits.
-
For Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) -induced mouse model is a well-established paradigm. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.
Experimental Workflow
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Unseen: A Comprehensive Guide to Safely Handling 6,7-Dichlorochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel molecules are the currency of innovation. Among these is 6,7-Dichlorochroman-4-one, a halogenated aromatic ketone with significant potential in synthetic chemistry. However, its very nature as a reactive chlorinated compound necessitates a profound respect for its potential hazards. This guide, moving beyond a simple checklist, provides a deep, scientifically-grounded framework for the safe handling, use, and disposal of this compound, ensuring that your pursuit of discovery is not overshadowed by unforeseen risks.
Understanding the Hazard: The "Why" Behind the Precautions
While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, the broader class of chlorinated aromatic hydrocarbons, to which it belongs, is well-studied. These compounds are known for a range of toxic effects, including potential body weight loss, thymic atrophy, immunotoxicity, hepatotoxicity, and porphyria.[1] Some chlorinated aromatic hydrocarbons are also associated with dermal lesions, teratogenicity, reproductive toxicity, and carcinogenesis.[1] Given these potential risks, a conservative approach that assumes high toxicity is not just recommended, but essential for ensuring laboratory safety.
The dichlorinated structure of this compound suggests that it is likely to be a solid at room temperature, with a molecular weight of 217.05 g/mol . As a solid, the primary routes of exposure are inhalation of dust particles, dermal contact, and accidental ingestion. Each of these routes can lead to systemic absorption and potential toxicity.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating exposure to this compound. The following recommendations are based on a high-hazard assessment and should be considered the minimum requirement for any work involving this compound.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves. | Chlorinated hydrocarbons can penetrate many common glove materials. Double-gloving provides an additional barrier and reduces the risk of exposure in case of a tear or puncture in the outer glove. Nitrile and neoprene offer good resistance to a range of chemicals, including many halogenated solvents.[2] |
| Eye Protection | Chemical splash goggles that form a complete seal around the eyes. A face shield should be worn over the goggles when there is a significant risk of splashes or aerosol generation. | Protects the eyes from contact with solid particles or accidental splashes of solutions containing the compound. A face shield provides an additional layer of protection for the entire face. |
| Lab Coat | A buttoned, long-sleeved lab coat made of a low-permeability material. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter. | Protects against inhalation of fine dust particles and any volatile organic compounds or acidic gases that may be present or generated during a reaction. The P100 filter is 99.97% efficient at removing airborne particulates.[3][4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A meticulously planned operational procedure is crucial for minimizing the risk of exposure.
Preparation and Weighing (in a Chemical Fume Hood)
-
Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to contain any dust or vapors.
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is inside the fume hood.
-
Don PPE: Put on all required PPE before handling the compound.
-
Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat. Use a spatula to transfer the solid, avoiding any actions that could generate dust.
-
Transfer: Gently transfer the weighed solid into the reaction vessel. If dissolving the compound, add the solvent slowly to avoid splashing.
-
Clean Up: Immediately after weighing and transfer, carefully clean any residual dust from the balance and surrounding surfaces within the fume hood using a disposable wipe dampened with a suitable solvent (e.g., ethanol). Dispose of the wipe as hazardous waste.
Running the Reaction
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of any volatile byproducts.
-
Temperature Control: Be mindful of the reaction temperature. Exothermic reactions should be cooled appropriately to prevent uncontrolled boiling and potential release of the compound or its byproducts.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques. Avoid opening the reaction vessel unnecessarily.
Work-up and Purification
-
Quenching: If the reaction needs to be quenched, do so slowly and carefully within the fume hood, especially if the quenching agent is reactive.
-
Extraction and Chromatography: All extractions and chromatographic separations should be performed in the fume hood. Ensure that all glassware containing the compound or its solutions is properly labeled.
Decontamination and Disposal: Closing the Loop Safely
Proper decontamination and waste disposal are as important as the handling procedures themselves.
Decontamination of Surfaces and Equipment
-
Initial Wipe-Down: After completing your work, wipe down all surfaces and equipment that may have come into contact with this compound with a disposable wipe dampened with a deactivating solution, such as a 10% bleach solution, followed by a rinse with 70% ethanol or isopropanol.[5][6] All wipes used for decontamination must be disposed of as hazardous waste.
-
Glassware Cleaning:
-
Rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chlorinated compound. This initial rinseate must be collected as hazardous waste.
-
Wash the glassware with soap and water.
-
Perform a final rinse with deionized water.
-
Waste Disposal Plan
All waste generated from handling this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
Step-by-Step Solid Waste Disposal:
-
Segregation: All solid waste, including contaminated gloves, wipes, weigh boats, and any unreacted compound, must be segregated into a dedicated, clearly labeled hazardous waste container.[7] The container should be made of a material compatible with chlorinated organic compounds.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name: "this compound."
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[8]
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this material in the regular trash.
Step-by-Step Liquid Waste Disposal:
-
Segregation: All liquid waste containing this compound, including reaction mixtures, extraction solvents, and chromatography eluents, must be collected in a dedicated, sealed, and properly labeled hazardous waste container. Never mix chlorinated and non-chlorinated solvent waste.[7]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound" and all solvents.
-
Storage: Store the sealed liquid waste container in a secondary containment bin in a designated satellite accumulation area.
-
Pickup: Contact your institution's EHS office for proper disposal. Do not pour any liquid waste containing this compound down the drain.
Emergency Procedures: Planning for the Unexpected
Spill Response:
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, absorb the spill with a chemical absorbent pad or sand.
-
Carefully collect the absorbent material into a hazardous waste container.
-
Decontaminate the area as described above.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS office immediately.
-
Do not attempt to clean up a large spill yourself.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
By adhering to these comprehensive guidelines, you can confidently and safely work with this compound, ensuring that your valuable research contributes to scientific advancement without compromising your health and safety or that of your colleagues.
References
- 1. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Amyl nitrite - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 7. essex.ac.uk [essex.ac.uk]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
